Eicosapentaenoic acid methyl ester
描述
icosapent methyl is a natural product found in Murrayella periclados and Marchantia polymorpha with data available.
属性
IUPAC Name |
methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14,16-17H,3,6,9,12,15,18-20H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDCYFDDFPWISL-JEBPEJKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016222 | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-47-6 | |
| Record name | Icosapent methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icosapent methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2734-47-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ICOSAPENT METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O598O936I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Chemical Properties of Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) methyl ester is the methyl ester form of the omega-3 fatty acid, eicosapentaenoic acid. It is a crucial reference standard in the analysis of fatty acids and a significant molecule in biomedical research due to the biological activities of its parent compound, EPA.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of eicosapentaenoic acid methyl ester, detailed experimental protocols for its synthesis and analysis, and insights into its role in biological signaling pathways.
Chemical and Physical Properties
This compound is a light yellow, odorless liquid at room temperature.[2] It is a polyunsaturated fatty acid methyl ester with five cis double bonds.
General Properties
| Property | Value | Source(s) |
| Chemical Name | (5Z,8Z,11Z,14Z,17Z)-Icosa-5,8,11,14,17-pentaenoic acid methyl ester | [3] |
| Synonyms | EPA methyl ester, Methyl eicosapentaenoate | [1][4] |
| CAS Number | 2734-47-6 | [1][3][4] |
| Molecular Formula | C₂₁H₃₂O₂ | [1][3][4][5] |
| Molecular Weight | 316.48 g/mol | [1][4] |
Physical Properties
| Property | Value | Source(s) |
| Physical State | Liquid | [2] |
| Appearance | Light yellow | [2] |
| Odor | Odorless | [2] |
| Boiling Point | 115-125 °C at 0.005 Torr | [6] |
| Melting Point | Not definitively determined | |
| Flash Point | 104 °C (closed cup) | [6] |
| Density | ~0.912 g/cm³ (predicted) | [6] |
Solubility
| Solvent | Solubility | Source(s) |
| Ethanol | Soluble | [7] |
| Dimethylformamide (DMF) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble | |
| Water | Insoluble |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the terminal methyl group, the methylene (B1212753) groups of the aliphatic chain, the bis-allylic protons between the double bonds, the olefinic protons, and the methyl ester group. The olefinic protons typically appear in the range of 5.3-5.4 ppm. The methyl ester protons will present as a sharp singlet around 3.7 ppm.[8]
-
¹³C-NMR: The carbon-13 NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester group (around 174 ppm), the olefinic carbons (in the range of 127-132 ppm), the methyl carbon of the ester (around 51 ppm), and the various methylene and methyl carbons of the long aliphatic chain.[9]
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acid methyl esters.[10][11] The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 316. However, due to the polyunsaturated nature of the molecule, the molecular ion peak can be weak or absent in EI-MS.[10][11] Common fragmentation patterns for fatty acid methyl esters include a base peak at m/z 74, corresponding to the McLafferty rearrangement product, and a series of hydrocarbon fragments.[12]
Infrared (IR) Spectroscopy
The infrared spectrum of this compound will display characteristic absorption bands. Key expected peaks include: a strong C=O stretching vibration for the ester group around 1740 cm⁻¹, C-H stretching vibrations for the aliphatic chain just below 3000 cm⁻¹, and C=C stretching vibrations for the olefinic groups around 1650 cm⁻¹.
Experimental Protocols
Synthesis of this compound (Transesterification)
This compound is commonly prepared from fish oil or other sources rich in EPA through a process called transesterification.
Methodology:
-
Preparation of Catalyst: A solution of a strong base (e.g., sodium hydroxide (B78521) or potassium hydroxide) in methanol (B129727) is prepared.
-
Reaction: The oil containing EPA triglycerides is mixed with a large excess of methanol. The methanolic base solution is then added to the oil-methanol mixture.
-
Reaction Conditions: The reaction is typically carried out at a specific temperature (e.g., 60°C) with constant stirring for a defined period (e.g., 1-2 hours).
-
Separation: After the reaction is complete, the mixture is allowed to settle. Two layers will form: an upper layer of fatty acid methyl esters (including this compound) and a lower layer of glycerol.
-
Purification: The upper layer containing the methyl esters is separated and washed with water to remove any residual catalyst, methanol, and glycerol. The product is then dried over an anhydrous salt like sodium sulfate.
-
Isolation: The final product can be further purified by distillation or chromatography to obtain high-purity this compound.
Caption: Transesterification workflow for the synthesis of this compound.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the qualitative and quantitative analysis of fatty acid methyl esters.
Methodology:
-
Sample Preparation: A sample containing this compound is dissolved in a suitable solvent (e.g., hexane). An internal standard may be added for quantitative analysis.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a wax-type column). The oven temperature is programmed to ramp up to separate the different fatty acid methyl esters based on their boiling points and polarity.
-
MS Detection: The separated components eluting from the GC column are introduced into the mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode.
-
Data Analysis: The resulting mass spectra are compared with a library of known spectra (e.g., NIST) to identify the compounds. The retention time is also used for identification. For quantification, the peak area of the analyte is compared to the peak area of the internal standard.
Caption: Experimental workflow for the analysis of this compound by GC-MS.
Biological Signaling Pathways
This compound is primarily of biological interest due to its in vivo hydrolysis to eicosapentaenoic acid (EPA). EPA is a precursor to a class of specialized pro-resolving mediators (SPMs) called resolvins, and it can also directly interact with cell surface receptors to modulate inflammatory signaling.
Biosynthesis of Resolvin E1 from EPA
Resolvin E1 (RvE1) is a potent anti-inflammatory and pro-resolving lipid mediator that is biosynthesized from EPA through a multi-step enzymatic pathway.[6][13][14]
Caption: Biosynthesis pathway of Resolvin E1 from Eicosapentaenoic Acid.
EPA-Mediated Signaling through GPR120
EPA can directly activate G protein-coupled receptor 120 (GPR120), which is expressed on macrophages and other immune cells.[2][15][16][17] This interaction triggers a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways.
Caption: EPA signaling through the GPR120 receptor leading to anti-inflammatory effects.
Conclusion
This compound is a well-characterized molecule with defined chemical and physical properties. Its synthesis via transesterification and analysis by GC-MS are established and reliable methods. The biological significance of this compound is intrinsically linked to its parent molecule, EPA, which plays a critical role in the resolution of inflammation through the production of resolvins and by direct interaction with cellular receptors. This technical guide provides foundational knowledge for researchers and professionals working with this important fatty acid ester.
References
- 1. 二十碳五烯酸甲酯 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. ez.restek.com [ez.restek.com]
- 5. 5,8,11,14,17-Eicosapentaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aocs.org [aocs.org]
- 9. bch.ro [bch.ro]
- 10. Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2 - Molecular Ion Detection by FI - | Applications Notes | JEOL Ltd. [jeol.com]
- 11. jeol.com [jeol.com]
- 12. GCMS Section 6.14 [people.whitman.edu]
- 13. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Eicosapentaenoic Acid Methyl Ester: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of eicosapentaenoic acid (EPA) methyl ester, a molecule of significant interest in pharmaceutical and nutraceutical research. This document details its physicochemical characteristics, standardized experimental protocols for their determination, and explores its role in critical biological signaling pathways.
Core Physical and Chemical Properties
Eicosapentaenoic acid methyl ester (EPA-ME), the methyl ester of the omega-3 fatty acid eicosapentaenoic acid, is a crucial bioactive molecule. A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in formulation science and drug delivery.
Identification and Chemical Structure
-
Systematic Name: methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate[1]
-
Synonyms: EPA methyl ester, Methyl eicosapentaenoate[2]
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various safety data sheets and chemical supplier information.
| Property | Value | Unit | Source(s) |
| Appearance | Light yellow liquid | - | [1][6] |
| Odor | Odorless | - | [1] |
| Melting Point | -91 | °C | [6] |
| Boiling Point | 115-125 (at 0.005 Torr) | °C | [6] |
| Flash Point | 104.0 (closed cup) | °C | [1][6] |
| Solubility in Water | Insoluble | - | [6] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695) (100 mg/ml), DMSO (100 mg/ml), DMF (100 mg/ml), chloroform (B151607) (50 mg/mL) | mg/mL | [6][7][8] |
| Storage Temperature | -20 | °C | [9][10] |
Experimental Protocols for Physical Property Determination
Accurate and reproducible determination of physical properties is critical. This section outlines standardized and commonly accepted methodologies for key physical properties of fatty acid methyl esters (FAMEs) like EPA methyl ester.
Melting Point Determination
The melting point of a pure substance is a characteristic physical property. For substances like EPA methyl ester, which has a very low melting point, Differential Scanning Calorimetry (DSC) is a highly accurate method.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Calibration: Calibrate the DSC instrument using high-purity standards with known melting points (e.g., indium and zinc) to ensure temperature and enthalpy accuracy.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Cool the sample to a temperature well below the expected melting point (e.g., -120°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above the melting point (e.g., 25°C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak of the endotherm represents the complete melting of the sample.
Boiling Point Determination
Due to the high boiling point of long-chain fatty acid methyl esters and their potential for degradation at atmospheric pressure, the boiling point is typically determined under reduced pressure. Gas chromatography can also be used to determine the boiling range distribution.
Protocol: Boiling Range Distribution by Gas Chromatography (GC) (Adapted from ASTM D7398) [8]
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a non-polar capillary column is used.
-
Sample Preparation: Prepare a dilute solution of the this compound in a suitable solvent (e.g., hexane).
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a high temperature (e.g., 350°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.
-
Detector Temperature: Maintain the FID at a high temperature (e.g., 360°C).
-
-
Calibration: Calibrate the GC system using a mixture of n-alkanes with known boiling points to establish a retention time versus boiling point curve.
-
Data Analysis: The elution time of the this compound is compared to the calibration curve to determine its boiling point.
Density Determination
The density of liquid lipids can be accurately measured using a pycnometer.
Protocol: Density Measurement using a Pycnometer
-
Apparatus: A calibrated pycnometer of a known volume.
-
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water at a known temperature (e.g., 20°C) and weigh it again (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with the this compound at the same temperature and weigh it (m₃).
-
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the measurement temperature.
Solubility Assessment
The solubility of this compound in various solvents is a key parameter for its formulation and application.
Protocol: Qualitative and Quantitative Solubility Determination
-
Qualitative Assessment:
-
To a series of test tubes, add a small, known amount of this compound (e.g., 10 mg).
-
Add a small volume (e.g., 1 mL) of the test solvent (e.g., water, ethanol, chloroform) to each tube.
-
Vortex the tubes and visually inspect for dissolution. Observe whether the substance forms a clear solution, a suspension, or remains undissolved.
-
-
Quantitative Determination (Saturation Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Biological Significance: Role in Anti-Inflammatory Signaling Pathways
Eicosapentaenoic acid is a precursor to a class of potent signaling molecules known as resolvins, which play a crucial role in the resolution of inflammation. The conversion of EPA to these specialized pro-resolving mediators (SPMs) is a key mechanism underlying its anti-inflammatory effects.[11][12]
Biosynthesis of Resolvin E1 from Eicosapentaenoic Acid
The biosynthesis of Resolvin E1 (RvE1) from EPA is a well-characterized pathway involving enzymatic conversions.[11][13][14] This process is often initiated by the action of cyclooxygenase-2 (COX-2) acetylated by aspirin, or by cytochrome P450 enzymes.[15]
Below is a diagram illustrating the key steps in the biosynthesis of Resolvin E1 from EPA.
Caption: Biosynthesis pathway of Resolvin E1 from EPA.
Experimental Workflow for Elucidating the EPA to Resolvin E1 Pathway
The elucidation of the EPA to Resolvin E1 signaling pathway involves a multi-step experimental approach, combining cell biology, biochemistry, and analytical chemistry techniques.
Caption: Experimental workflow for studying EPA metabolism.
This workflow outlines the typical steps researchers take to identify and characterize the bioactive metabolites of EPA. By incubating relevant cell types with EPA and then analyzing the resulting lipid mediators, it is possible to elucidate the enzymatic pathways and the biological functions of these important signaling molecules.
Conclusion
This technical guide has provided a detailed overview of the physical properties of this compound, along with standardized methodologies for their determination. Furthermore, it has highlighted the critical role of its parent compound, EPA, in anti-inflammatory signaling pathways through the biosynthesis of resolvins. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, analytical chemistry, and nutritional science, facilitating further investigation and application of this important omega-3 fatty acid ester.
References
- 1. This compound(Epa Me)(AS) [lgcstandards.com]
- 2. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. astechireland.ie [astechireland.ie]
- 5. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. aksci.com [aksci.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Resolvin E1 synthesis | Genesis Drug Discovery & Development [gd3services.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Eicosapentaenoic Acid Methyl Ester: An In-Depth Technical Guide to its In Vitro Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is the subject of extensive research for its potential therapeutic applications in a range of diseases, including cardiovascular disorders, inflammatory conditions, and cancer. In vitro studies are crucial for elucidating the molecular mechanisms that underpin its biological activities. Eicosapentaenoic acid methyl ester (EPA-ME) is a stabilized form of EPA, often utilized in research settings. It is readily taken up by cells and subsequently hydrolyzed by intracellular esterases to release the biologically active free fatty acid, EPA. This guide provides a comprehensive overview of the in vitro biological functions of EPA, with the understanding that EPA-ME serves as a direct precursor. We will delve into its effects on key signaling pathways, cellular processes, and provide detailed experimental protocols and quantitative data from seminal studies.
Core Biological Functions and Mechanisms of Action
In vitro evidence overwhelmingly points to the pleiotropic effects of EPA, influencing a multitude of cellular processes. These effects are largely attributed to its ability to modulate membrane lipid composition, compete with arachidonic acid (AA) for enzymatic conversion into eicosanoids, and directly interact with signaling molecules and transcription factors.
Anti-inflammatory Effects
A cornerstone of EPA's biological activity is its potent anti-inflammatory action. EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid (AA), for the same metabolic enzymes, cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to a decreased production of pro-inflammatory eicosanoids derived from AA, such as prostaglandin (B15479496) E2 (PGE2) and leukotriene B4 (LTB4), and an increased production of less inflammatory or even anti-inflammatory mediators derived from EPA, such as prostaglandin E3 (PGE3) and leukotriene B5 (LTB5)[1].
Furthermore, EPA has been shown to suppress the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB), a key regulator of inflammatory gene expression[2]. In vitro studies using macrophages have demonstrated that EPA pretreatment significantly reduces lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-1β and IL-6[2].
Anticancer Properties
EPA exhibits significant antineoplastic activity in various cancer cell lines in vitro. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of proliferation, and suppression of angiogenesis.
-
Induction of Apoptosis: EPA has been shown to induce apoptosis in colorectal cancer cells, lymphoma cell lines, and pancreatic cancer cells[3][4][5][6]. This is often associated with the generation of reactive oxygen species (ROS) and lipid peroxidation[7]. In some cancer cell lines, the pro-apoptotic effect of EPA is dependent on the expression of acyl-CoA synthetase (ACS), an enzyme required for the activation of fatty acids[3].
-
Inhibition of Proliferation: EPA can arrest the cell cycle and inhibit the proliferation of cancer cells. For instance, in the HT29 human colonic adenocarcinoma cell line, EPA treatment led to a block in the late S-phase or early G2 phase of the cell cycle[4]. Studies on pancreatic cancer cell lines also demonstrated a dose- and time-dependent antiproliferative effect of EPA[6].
Cardiovascular Protective Effects
The cardiovascular benefits of EPA are well-documented and are underpinned by several in vitro mechanisms primarily studied in endothelial cells.
-
Improved Endothelial Function: EPA has been shown to enhance the production of nitric oxide (NO), a key vasodilator, by activating the AMP-activated protein kinase (AMPK)/endothelial nitric oxide synthase (eNOS) pathway[8][9]. This leads to improved endothelial function and vasodilation.
-
Anti-atherosclerotic Properties: EPA exhibits several anti-atherosclerotic effects in vitro. It can reduce the expression of adhesion molecules on endothelial cells, thereby decreasing the adhesion of monocytes, a critical step in the formation of atherosclerotic plaques[10]. Furthermore, EPA has been shown to inhibit the migration of endothelial cells, a process involved in angiogenesis which can be pathological in the context of plaque development[11][12].
Antioxidant and Cellular Stress Responses
EPA can modulate cellular redox homeostasis and protect against oxidative stress. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response[13][14]. Activation of Nrf2 leads to the increased expression of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and superoxide (B77818) dismutase (SOD)[13][15].
Quantitative Data from In Vitro Studies
The following tables summarize key quantitative data from in vitro experiments investigating the biological effects of EPA.
| Cell Line | Treatment | Concentration | Duration | Effect | Percentage Change | Reference |
| HUVECs | H2O2 (Oxidative Stress) + EPA | 50 µM, 100 µM | 24h | Reduction in LDH release | ~50% reduction with 100 µM EPA | [16] |
| HUVECs | High Glucose + Palmitate + EPA | 100 µM | 24h | Reduction in Apoptosis | Apoptosis reduced to control levels | [16] |
| HCA-7 (Colorectal Cancer) | EPA-FFA | 200 µM | 24h | Induction of Apoptosis | Significant increase | [5] |
| Pancreatic Cancer Cell Lines (Mia PaCa-2, BXPC-3, Panc-1, L3.6pl) | EPA | 100 µM | 24h | Decrease in Proliferation | 38% - 73% decrease | [6] |
| Pancreatic Cancer Cell Lines (MIA PaCa-2, PANC-1, CFPAC) | EPA | 2.5-5 µM | Not Specified | Inhibition of Growth (ID50) | 50% inhibition | [7][17] |
| Ramos (Lymphoma) | EPA + Triacsin C (ACS inhibitor) | Not Specified | Not Specified | Reduction in EPA-induced apoptosis | 90% reduction | [3] |
Table 1: Summary of Quantitative Effects of EPA on Cellular Processes In Vitro.
| Cell Line | Treatment | Concentration | Duration | Target Gene/Protein | Effect | Fold Change/Percentage Change | Reference |
| C3A (Hepatocytes) | 12-EPAHSA (EPA derivative) | Not Specified | 24h | Nuclear Nrf2 | Increased expression | Significant increase | [13] |
| HUVECs | H2O2 or High Glucose + Palmitate + EPA | 50 µM, 100 µM | 24h | p16 (Senescence marker) | Decreased expression | Decreased to control levels | [16] |
| HUVECs | IL-6 + EPA | Not Specified | Not Specified | Heme Oxygenase-1 (HMOX-1) | Augmented expression | >1-fold increase | [15] |
| HUVECs | IL-6 + EPA | Not Specified | Not Specified | NQO1, TXN, PARK7 (Antioxidant) | Increased expression | 1.2 to 1.5-fold increase | [15] |
| Non-activated CD4+ T cells | EPA | 100 µM | 48h | HLA-DRA, CD69, IL2RA (Immune response) | Downregulated expression | Significant downregulation | [18] |
| Non-activated CD4+ T cells | EPA | 100 µM | 48h | NQO1 (Oxidative stress prevention) | Upregulated expression | Significant upregulation | [18] |
| hEPCs | EPA/DHA | Not Specified | Not Specified | c-kit protein, p-ERK1/2, p-Akt, p-eNOS | Upregulation/Phosphorylation | Dose-dependent increase | [19] |
Table 2: Summary of EPA's Effects on Gene and Protein Expression In Vitro.
Signaling Pathways Modulated by Eicosapentaenoic Acid
EPA exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these pathways.
References
- 1. EPA's pleiotropic mechanisms of action: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Eicosapentaenoic acid-induced apoptosis depends on acyl CoA-synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of eicosapentaenoic acid on the proliferation and incidence of apoptosis in the colorectal cell line HT29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Eicosapentaenoic Acid on E-type Prostaglandin Synthesis and EP4 Receptor Signaling in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Activation of the AMP-activated protein kinase by eicosapentaenoic acid (EPA, 20:5 n-3) improves endothelial function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eicosapentaenoic acid inhibits endothelial cell migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vascularcell.com [vascularcell.com]
- 13. mdpi.com [mdpi.com]
- 14. Eicosapentaenoic acid prevents TCDD-induced oxidative stress and inflammatory response by modulating MAP kinases and redox-sensitive transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. The Protective Effects of Eicosapentaenoic Acid for Stress-induced Accelerated Senescence in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of eicosapentaenoic acid and other fatty acids on the growth in vitro of human pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. EPA Induces an Anti-Inflammatory Transcriptome in T Cells, Implicating a Triglyceride-Independent Pathway in Cardiovascular Risk Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eicosapentaenoic acid induces neovasculogenesis in human endothelial progenitor cells by modulating c-kit protein and PI3-K/Akt/eNOS signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources of Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, is a critical component in numerous physiological processes and a key area of interest in pharmaceutical and nutraceutical development. Its role in modulating inflammatory responses, supporting cardiovascular health, and influencing neurological function is well-documented. For analytical and various application purposes, EPA is often converted to its methyl ester derivative, eicosapentaenoic acid methyl ester (EPA-ME). This technical guide provides an in-depth overview of the primary natural sources of EPA, methodologies for its extraction and quantification as EPA-ME, and the underlying biosynthetic pathways in key marine organisms.
Natural Sources of Eicosapentaenoic Acid
The primary natural reservoirs of EPA are marine organisms, which synthesize and accumulate this essential fatty acid. The concentration of EPA varies significantly between species and is influenced by factors such as diet, geographical location, and season. The following sections detail the most significant natural sources.
Oily Fish
Oily fish are the most well-known source of EPA. They accumulate EPA by consuming phytoplankton that produce it. The EPA in fish is typically esterified in triglycerides and phospholipids. For analytical purposes, this is converted to this compound.
Table 1: Eicosapentaenoic Acid (EPA) Content in Various Fish Oils
| Fish Species | EPA Content (% of Total Fatty Acids) |
| Salmon | 5-15% |
| Mackerel | 7-18% |
| Herring | 7-18% |
| Sardines | 8-15% |
| Anchovy | 10-20% |
| Cod Liver | 7-15% |
| Tuna | 5-15% |
| Menhaden | 10-20% |
Note: The values presented are approximate ranges and can vary based on the specific species, geographical origin, and season.
Marine Microalgae
Marine microalgae are the primary producers of EPA in the marine food web. Certain species are particularly rich in this fatty acid, making them a sustainable and direct source. The cultivation of these microalgae allows for the controlled production of EPA.
Table 2: Eicosapentaenoic Acid (EPA) Content in Selected Marine Microalgae
| Microalgae Species | EPA Content (% of Total Fatty Acids) |
| Nannochloropsis oceanica | 25-40% |
| Phaeodactylum tricornutum | 20-35% |
| Nannochloropsis gaditana | 20-30%[1] |
| Glossomastix chrysoplasta | Up to 30% |
Note: EPA content in microalgae can be significantly influenced by cultivation conditions such as nutrient availability, light intensity, and temperature.
Krill
Antarctic krill (Euphausia superba) are small crustaceans that feed on phytoplankton and are a significant source of EPA. A unique feature of krill oil is that a substantial portion of the EPA is bound to phospholipids, which may enhance its bioavailability.
Table 3: Eicosapentaenoic Acid (EPA) Content in Antarctic Krill Oil
| Component | EPA Content |
| Total Lipids (% of dry weight) | 12-25% |
| EPA in Total Fatty Acids (%) | 15-25%[2][3] |
Experimental Protocols
The accurate quantification of this compound from natural sources requires standardized procedures for lipid extraction and derivatization. The following protocols provide a general framework for these processes.
Lipid Extraction from Marine Sources
A common and effective method for extracting total lipids from biological samples is the Folch method or a modification thereof.
Protocol 2.1.1: Lipid Extraction (Folch Method)
-
Homogenization: Homogenize a known weight of the sample (e.g., 1 gram of fish tissue or freeze-dried microalgae) in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) to a final volume 20 times the sample volume.
-
Agitation: Agitate the mixture for 20 minutes in an orbital shaker at room temperature.
-
Filtration: Filter the homogenate through a fat-free paper to remove solid residues.
-
Washing: Add 0.2 volumes of a 0.9% NaCl solution to the filtrate.
-
Phase Separation: Centrifuge the mixture to achieve a clear separation of the chloroform (lower) and aqueous (upper) phases.
-
Lipid Recovery: Carefully aspirate the upper aqueous phase. The lower chloroform phase contains the total lipids.
-
Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen to obtain the total lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
To analyze the fatty acid composition by gas chromatography, the extracted lipids (triglycerides, phospholipids, etc.) must be converted to their corresponding fatty acid methyl esters.
Protocol 2.2.1: Acid-Catalyzed Transesterification
-
Sample Preparation: Dissolve a known amount of the lipid extract (e.g., 25 mg) in 1 mL of toluene.
-
Methylation Reagent: Add 2 mL of 1% sulfuric acid in methanol.
-
Reaction: Heat the mixture in a sealed tube at 50°C for 2 hours.
-
Neutralization and Extraction: After cooling, add 5 mL of 5% sodium chloride solution and 2 mL of hexane (B92381). Vortex the mixture thoroughly.
-
FAME Collection: Centrifuge to separate the phases. The upper hexane layer containing the FAMEs is collected for GC analysis.
Quantification by Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is the standard method for quantifying FAMEs.
Protocol 2.3.1: GC-FID Analysis of this compound
-
Gas Chromatograph: A GC system equipped with a flame ionization detector (FID).
-
Column: A polar capillary column suitable for FAME analysis (e.g., DB-FATWAX UI, HP-88).[4][5]
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at 140°C, hold for 5 minutes, then ramp to 240°C at a rate of 4°C/min.[6]
-
Injection Volume: 1 µL.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of a certified reference standard of known concentration. An internal standard (e.g., C19:0 methyl ester) is often used to improve accuracy.
Biosynthesis of Eicosapentaenoic Acid
The synthesis of EPA in marine microalgae, the primary producers, involves a series of desaturation and elongation steps. The pathway can differ between algal classes.
EPA Biosynthesis Pathway in Nannochloropsis
Nannochloropsis species are known to utilize the omega-6 pathway for EPA synthesis. This pathway is located in the endoplasmic reticulum and cytosol.
Caption: EPA biosynthesis via the omega-6 pathway in Nannochloropsis.
Experimental and Analytical Workflow
The overall process from obtaining the natural source to quantifying the this compound content involves a series of interconnected steps.
Caption: General workflow for EPA-ME analysis from natural sources.
Conclusion
The natural world, particularly the marine environment, offers a rich repository of eicosapentaenoic acid. Oily fish, marine microalgae, and krill stand out as the most significant sources. For research and development purposes, accurate quantification of EPA as its methyl ester is paramount. The protocols and pathways detailed in this guide provide a foundational understanding for professionals in the field to explore and harness the potential of this vital omega-3 fatty acid. The continued investigation into sustainable sources, such as microalgae, and the optimization of extraction and analytical techniques will be crucial for meeting the growing demand for EPA in various health and wellness applications.
References
- 1. In Vivo Nutritional Assessment of the Microalga Nannochloropsis gaditana and Evaluation of the Antioxidant and Antiproliferative Capacity of Its Functional Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xuebao.dlou.edu.cn [xuebao.dlou.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijpras.com [ijpras.com]
The Role of Eicosapentaenoic Acid Methyl Ester in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of eicosapentaenoic acid methyl ester (EPA-ME), a stable and commonly used form of the omega-3 fatty acid EPA, within the field of lipidomics. We will examine its mechanisms of action, quantifiable impact on the lipidome, and the experimental methodologies used to elucidate these effects.
Introduction to EPA-ME and its Significance in Lipidomics
Eicosapentaenoic acid (EPA; 20:5, n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) recognized for its significant effects on lipid metabolism and inflammation. In research and clinical applications, it is often administered as an ethyl ester or methyl ester (EPA-ME) to enhance stability and bioavailability. Lipidomics, the large-scale study of lipids in biological systems, has been instrumental in revealing the multifaceted impact of EPA-ME. By altering the composition of cellular membranes, serving as a substrate for enzymatic pathways, and acting as a signaling molecule, EPA-ME induces profound shifts in the lipidome, which are linked to its therapeutic benefits, particularly in cardiovascular disease.
Mechanisms of Action
The influence of EPA-ME on the lipidome is driven by several key mechanisms:
-
Incorporation into Phospholipids: EPA is incorporated into the phospholipid bilayers of cell membranes, displacing other fatty acids, most notably the omega-6 fatty acid arachidonic acid (AA).[1] This physical remodeling can alter membrane fluidity and the function of membrane-bound proteins.[2]
-
Competitive Metabolism: EPA competes with AA for the same metabolic enzymes, namely cyclooxygenases (COX) and lipoxygenases (LOX). This competition leads to the production of different classes of eicosanoids. While AA is metabolized to pro-inflammatory series-2 prostaglandins (B1171923) and series-4 leukotrienes, EPA is converted to less inflammatory or even anti-inflammatory series-3 prostaglandins and series-5 leukotrienes.[3]
-
Gene Regulation via Nuclear Receptors: EPA and its metabolites can act as ligands for nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Activation of PPARα in the liver, for example, upregulates genes involved in fatty acid oxidation and downregulates those involved in triglyceride synthesis, contributing to the triglyceride-lowering effect of EPA.
-
G Protein-Coupled Receptor (GPCR) Signaling: EPA is an agonist for GPR120 (also known as Free Fatty Acid Receptor 4, FFAR4), a receptor expressed in macrophages and adipocytes. Activation of GPR120 can initiate anti-inflammatory signaling cascades.
Quantitative Effects on Lipid Profiles
Supplementation with EPA-ME leads to significant and measurable changes across the lipidome. The following tables summarize quantitative data from clinical studies investigating the effects of high-purity EPA ethyl ester (icosapent ethyl).
Changes in Plasma and Red Blood Cell (RBC) Fatty Acid Composition
The ANCHOR study provided detailed analysis of fatty acid profile changes in statin-treated patients with high triglycerides following 12 weeks of treatment with 4 g/day of icosapent ethyl.[4][5]
| Fatty Acid Class | Specific Fatty Acid | Matrix | Median Placebo-Adjusted Percent Change |
| Omega-3 | Eicosapentaenoic Acid (EPA) | Plasma | +635% |
| Docosapentaenoic Acid (DPA, n-3) | Plasma | +143% | |
| Docosahexaenoic Acid (DHA) | Plasma | No Significant Change | |
| Omega-6 | Arachidonic Acid (AA) | Plasma | -31% |
| Linoleic Acid (LA) | Plasma | -25% | |
| Omega-9 | Oleic Acid | Plasma | -29% |
| Saturated | Palmitic Acid | Plasma | -23% |
| Stearic Acid | Plasma | -16% |
Data synthesized from the ANCHOR study exploratory analysis.[4][5]
Effects on Lipoprotein Particle Concentrations
The MARINE study investigated the effects of 4 g/day of icosapent ethyl in patients with very high triglyceride levels (≥500 mg/dL).
| Lipoprotein Parameter | Median Placebo-Adjusted Percent Change |
| Triglycerides (TG) | -27% |
| Large VLDL Particles | -27.9% |
| Total LDL Particles | -16.3% |
| Small, Dense LDL Particles | -25.6% |
| VLDL Particle Size | -8.6% |
Data from the MARINE study.[6]
Impact on Oxylipin Profiles
EPA supplementation profoundly shifts the balance of oxylipins—bioactive lipid mediators derived from PUFAs. While specific quantitative changes vary significantly between individuals, the general trend is a strong relative increase in EPA-derived oxylipins and a heterogeneous effect on AA-derived eicosanoids.[7] For instance, fish oil supplementation (2.0 g/d EPA and 1.0 g/d DHA) has been shown to reduce levels of the pro-inflammatory AA-metabolite 5-HETE while increasing the EPA-derived resolvin precursor 17-HDoHE.[8]
Signaling and Metabolic Pathway Visualizations
The following diagrams illustrate the core pathways through which EPA exerts its effects on lipid metabolism and inflammation.
Experimental Protocols for Lipidomic Analysis
A robust lipidomic workflow is essential for accurately quantifying the changes induced by EPA-ME. The following is a representative protocol synthesized from established methodologies for untargeted lipidomics of plasma samples using liquid chromatography-mass spectrometry (LC-MS).
Sample Collection and Storage
-
Blood Collection: Collect whole blood from subjects into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood at ~2,000 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma) without disturbing the buffy coat.
-
Storage: Immediately flash-freeze plasma aliquots in liquid nitrogen and store them at -80°C until extraction. Minimize freeze-thaw cycles to prevent lipid degradation.[3]
Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is suitable for extracting a broad range of lipids from plasma.
-
Thawing: Thaw frozen plasma samples on ice.
-
Initial Mixture: In a glass tube, add 100 µL of plasma. Add 375 µL of a 1:2 (v/v) mixture of chloroform (B151607):methanol. Add internal standards at this stage for quantification.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Phase Separation:
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of HPLC-grade water and vortex for 30 seconds.
-
-
Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for LC-MS analysis (e.g., 100 µL of 9:1 methanol:chloroform).
LC-MS/MS Analysis
-
Chromatography: Perform chromatographic separation using a reverse-phase C18 column (e.g., Waters ACQUITY UPLC CSH C18).
-
Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: Run a gradient from ~30% B to 100% B over 20-25 minutes to elute lipids based on polarity.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative modes to detect a wide range of lipid classes.
-
Acquisition: Perform data acquisition in a data-dependent manner. A high-resolution full scan (MS1) is followed by fragmentation scans (MS/MS) of the most abundant precursor ions.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF) is required for accurate mass measurements and confident lipid identification.
-
Data Processing and Analysis
-
Peak Picking and Alignment: Use software such as XCMS, MS-DIAL, or Compound Discoverer to detect chromatographic peaks, align them across samples, and generate a feature table.
-
Lipid Identification: Annotate lipid features by matching the accurate mass (from MS1) and fragmentation pattern (from MS/MS) against lipid databases (e.g., LIPID MAPS, HMDB).
-
Statistical Analysis: Perform statistical tests (e.g., t-test, ANOVA) on the normalized peak intensities to identify lipid species that are significantly altered by EPA-ME treatment.
Conclusion and Future Directions
This compound is a potent modulator of the lipidome. Through its incorporation into membranes, competition with arachidonic acid, and activation of key signaling pathways like PPAR and GPR120, it induces widespread, quantifiable changes in fatty acids, lipoproteins, and oxylipins. These alterations collectively contribute to its anti-inflammatory and lipid-lowering properties.
Future lipidomic research should focus on untargeted and flux analysis to provide a more dynamic view of how EPA-ME influences lipid synthesis, transport, and catabolism. Further investigation into the lipidomes of specific tissues and even single cells following EPA-ME treatment will offer higher resolution insights into its mechanisms of action, aiding in the development of more targeted therapies for metabolic and inflammatory diseases.
References
- 1. The Pattern of Fatty Acids Displaced by EPA and DHA Following 12 Months Supplementation Varies between Blood Cell and Plasma Fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eicosapentaenoic acid reduces membrane fluidity, inhibits cholesterol domain formation, and normalizes bilayer width in atherosclerotic-like model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omega-3 Polyunsaturated Fatty Acids and Oxylipins in Neuroinflammation and Management of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Icosapent Ethyl Effects on Fatty Acid Profiles in Statin-Treated Patients With High Triglycerides: The Randomized, Placebo-controlled ANCHOR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of omega-3 fatty acid supplementation on the pattern of oxylipins: a short review about the modulation of hydroxy-, dihydroxy-, and epoxy-fatty acids - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. Fish oil regulates blood fatty acid composition and oxylipin levels in healthy humans: A comparison of young and older men - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Eicosapentaenoic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of eicosapentaenoic acid (EPA) esters, focusing on both biological and chemical synthesis routes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and the production of high-value omega-3 fatty acids. This guide details the core biosynthetic pathways, modern biotechnological production methods, enzymatic and chemical esterification processes, and state-of-the-art purification and analytical techniques. All quantitative data is summarized in structured tables for easy comparison, and key experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows, adhering to strict formatting guidelines for clarity and readability.
Biological Biosynthesis of Eicosapentaenoic Acid
Eicosapentaenoic acid (EPA; 20:5n-3) is a crucial omega-3 polyunsaturated fatty acid (PUFA) with significant roles in human health. Its natural production is primarily carried out by various marine microorganisms, which serve as the base of the aquatic food chain. The biosynthesis of EPA in these organisms occurs through two primary pathways: the aerobic desaturase/elongase pathway and the anaerobic polyketide synthase (PKS) pathway.
Aerobic Desaturase/Elongase Pathway
The most common pathway for EPA biosynthesis in eukaryotes, such as microalgae and fungi, is the aerobic pathway. This pathway involves a series of alternating desaturation and elongation reactions, starting from the precursor alpha-linolenic acid (ALA, 18:3n-3). The key enzymes involved are fatty acid desaturases and elongases.
The conversion of ALA to EPA typically proceeds through the following steps:
-
Δ6-desaturation: Introduction of a double bond at the Δ6 position of ALA by a Δ6-desaturase to form stearidonic acid (SDA, 18:4n-3).
-
Elongation: Addition of a two-carbon unit to SDA by an elongase to produce eicosatetraenoic acid (ETA, 20:4n-3).
-
Δ5-desaturation: Introduction of a double bond at the Δ5 position of ETA by a Δ5-desaturase to yield EPA (20:5n-3).
An alternative route, known as the "omega-6 pathway," can also lead to EPA. In this pathway, arachidonic acid (ARA, 20:4n-6) is converted to EPA by a Δ17-desaturase.
Anaerobic Polyketide Synthase (PKS) Pathway
An alternative, anaerobic pathway for the biosynthesis of EPA and other long-chain PUFAs exists in some marine bacteria and microalgae. This pathway is catalyzed by a polyketide synthase (PKS) multienzyme complex and utilizes acetyl-CoA and malonyl-CoA as building blocks. The PKS pathway involves a series of condensation, reduction, and dehydration reactions to construct the fatty acid chain with its characteristic double bonds. The key enzymatic domains within the PKS complex include ketoacyl synthase (KS), ketoacyl-ACP-reductase (KR), dehydrase (DH), and enoyl reductase (ER).
Biotechnological Production of EPA
The increasing demand for EPA has driven the development of biotechnological production platforms as a sustainable alternative to fish oil. Microorganisms such as microalgae, fungi, and bacteria are being metabolically engineered to enhance EPA production.
Production in Yarrowia lipolytica**
The oleaginous yeast Yarrowia lipolytica has emerged as a promising host for EPA production due to its ability to accumulate high levels of lipids. Metabolic engineering strategies have focused on introducing the necessary desaturase and elongase genes from other organisms and optimizing the metabolic flux towards EPA.
Table 1: Biotechnological Production of EPA in Engineered Yarrowia lipolytica
| Strain | Genetic Modifications | EPA Content (% of Dry Cell Weight) | Key Fermentation Conditions | Reference |
| Engineered Y. lipolytica | Overexpression of desaturases and elongases | 15% | Fed-batch fermentation with glucose feed | |
| Engineered Y. lipolytica | Disruption of peroxisome biogenesis gene (PEX10) | >15% | High lipid accumulation conditions | |
| Engineered Y. lipolytica | Balanced expression of pathway enzymes | 25% | Optimized fed-batch fermentation |
Experimental Protocol: Fed-Batch Fermentation of Yarrowia lipolytica for EPA Production
This protocol is a generalized representation based on common practices in the field.
-
Inoculum Preparation:
-
Culture the engineered Y. lipolytica strain in a seed flask containing a suitable growth medium (e.g., YPD) at 28-30°C with shaking (200-250 rpm) for 24-48 hours.
-
-
Fermentation:
-
Inoculate a sterile fermenter containing a defined production medium with the seed culture. The production medium typically contains a carbon source (e.g., glucose), a nitrogen source, salts, and trace elements.
-
Maintain the fermentation at 28-30°C with controlled pH (e.g., 5.5-6.5) and dissolved oxygen levels.
-
Implement a fed-batch strategy by continuously or intermittently feeding a concentrated glucose solution to maintain a desired glucose concentration and promote high cell density and lipid accumulation.
-
-
Harvesting and Lipid Extraction:
-
Harvest the yeast cells by centrifugation.
-
Wash the cell pellet with distilled water.
-
Lyse the cells using methods such as bead beating, high-pressure homogenization, or enzymatic digestion.
-
Extract the total lipids from the lysed cells using a solvent system (e.g., chloroform:methanol (B129727) or hexane:isopropanol).
-
-
Analysis:
-
Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) or fatty acid ethyl esters (FAEEs).
-
Analyze the FAMEs or FAEEs by gas chromatography (GC) to determine the fatty acid profile and quantify the EPA content.
-
Enzymatic Synthesis of EPA Esters
For pharmaceutical and nutraceutical applications, EPA is often converted to its ethyl ester or other ester forms to improve stability and facilitate purification. Lipase-catalyzed reactions are widely employed for this purpose due to their high specificity, mild reaction conditions, and reduced environmental impact compared to chemical methods.
Lipase-Catalyzed Esterification and Transesterification
-
Esterification: This process involves the reaction of free fatty acid (FFA) EPA with an alcohol (e.g., ethanol) in the presence of a lipase to form an EPA ester and water.
-
Transesterification (Alcoholysis): This method uses an EPA-containing triglyceride (from fish oil or microbial oil) and an alcohol. The lipase catalyzes the exchange of the glycerol (B35011) backbone for the alkyl group of the alcohol, producing EPA esters and glycerol.
Table 2: Lipase-Catalyzed Synthesis of EPA Esters - Representative Data
| Lipase Source | Reaction Type | Substrates | Key Reaction Conditions | Conversion/Yield | Reference |
| Candida antarctica lipase B (Novozym 435) | Acidolysis | DHA+EPA concentrate, Ethyl acetate (B1210297) | 60°C, 300 min, Substrate ratio 1:1 | 88-94% conversion | |
| Lipozyme RM IM | Transesterification | Medium-chain triglycerides, EPA-enriched fish oil | 60°C, 6 h, 8% lipase loading | 70.21% MLCT containing EPA | |
| Candida antarctica lipase B | Esterification | EPA, Ethanol (B145695) | Optimized conditions | High yield (specific value not stated) |
Experimental Protocol: Lipase-Catalyzed Synthesis of EPA Ethyl Ester via Acidolysis
This protocol is based on the study by Kuo et al. (2018).
-
Reaction Setup:
-
In a reaction vessel, combine the DHA+EPA concentrate (as free fatty acids), ethyl acetate (as the acyl acceptor), and n-hexane as the solvent.
-
A typical substrate ratio is 1:1 (DHA+EPA:ethyl acetate).
-
-
Enzymatic Reaction:
-
Add immobilized lipase from Candida antarctica (e.g., Novozym® 435) to the reaction mixture.
-
Incubate the reaction at 60°C with agitation for a specified time (e.g., 300 minutes).
-
-
Product Recovery:
-
After the reaction, separate the immobilized enzyme from the reaction mixture by filtration.
-
Remove the solvent and unreacted ethyl acetate under vacuum.
-
-
Analysis:
-
Analyze the product mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of EPA to its ethyl ester.
-
Purification of EPA Esters
Achieving high purity of EPA esters is critical for pharmaceutical applications. Several techniques are employed, often in combination, to separate EPA esters from other fatty acid esters and impurities.
Molecular Distillation
Molecular distillation is a technique used for the separation of thermally sensitive compounds. It operates under high vacuum, which allows for distillation at lower temperatures, thus minimizing the degradation of PUFAs. This method is effective in concentrating EPA and DHA ethyl esters from an initial concentration of around 30% up to 50-70%.
Urea (B33335) Complexation
Urea complexation is a method used to separate saturated and monounsaturated fatty acids from polyunsaturated ones. In an alcoholic solution, urea forms crystalline inclusion complexes with straight-chain saturated and monounsaturated fatty acids, while the more bulky, kinked PUFAs like EPA remain in the liquid phase.
Chromatographic Methods
High-performance liquid chromatography (HPLC) and simulated moving bed (SMB) chromatography are powerful techniques for achieving high-purity EPA esters (>97%). SMB is a continuous chromatographic process that offers higher productivity and lower solvent consumption compared to batch preparative HPLC.
Table 3: Purification of EPA Ethyl Esters - Performance Data
| Purification Method | Starting Material | Purity Achieved | Recovery/Yield | Reference |
| Molecular Distillation | Raw fish oil ethyl esters | 79-83% | 50-70% | |
| Salt Precipitation | 79-83% pure EPA-EE | 88-92% | 50% | |
| Industrial Preparative Chromatography | 88-92% pure EPA-EE | >96% | Not specified | |
| Simulated Moving Bed (SMB) | Transesterified fish oil | >97% | High recovery |
Analytical Methods for EPA Ester Quantification
Accurate and precise quantification of EPA esters is essential for quality control and research. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used method for the analysis of fatty acid esters. The fatty acids are typically converted to their more volatile methyl or ethyl esters before analysis.
Experimental Protocol: GC-MS Analysis of EPA Ethyl Ester
This is a generalized protocol.
-
Sample Preparation (Transesterification):
-
If the sample contains triglycerides or free fatty acids, they must be converted to fatty acid ethyl esters (FAEEs) or methyl esters (FAMEs). This is typically done by reaction with ethanol or methanol with an acid or base catalyst.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, typically operated at 250°C.
-
Column: A polar capillary column (e.g., a wax or cyanopropyl phase) is used to separate the fatty acid esters based on their chain length and degree of unsaturation.
-
Oven Program: A temperature gradient is used to elute the esters, for example, starting at a lower temperature (e.g., 140°C) and ramping up to a higher temperature (e.g., 240°C).
-
Carrier Gas: Helium or hydrogen.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of EPA esters, particularly in complex biological matrices.
Experimental Protocol: LC-MS/MS Analysis of EPA Ethyl Ester
This protocol is based on the method described by Viswanathan et al. (2017).
-
Sample Preparation:
-
For plasma samples, a protein precipitation step (e.g., with acetonitrile) is typically performed, followed by liquid-liquid extraction.
-
-
LC-MS/MS Analysis:
-
Chromatography: Reverse-phase HPLC using a C18 column. A gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formate) is used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the EPA ester and an internal standard are monitored.
-
This guide provides a foundational understanding of the biosynthesis of EPA esters, from biological pathways to industrial production and analysis. The provided protocols and data serve as a starting point for further research and development in this important field.
An In-depth Technical Guide to Eicosapentaenoic Acid Methyl Ester (CAS 2734-47-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) methyl ester (CAS 2734-47-6), also known as methyl eicosapentaenoate (MEPA), is the methyl ester form of the omega-3 polyunsaturated fatty acid, eicosapentaenoic acid.[1] It is a well-characterized molecule used extensively in biomedical research as a reference standard and a more stable precursor to EPA for in vitro and in vivo studies.[1] EPA itself is a key bioactive molecule with potent anti-inflammatory, cardioprotective, and neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, biological activity, and experimental protocols related to eicosapentaenoic acid methyl ester.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[4] It is insoluble in water but soluble in various organic solvents.[4]
| Property | Value |
| CAS Number | 2734-47-6 |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.48 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 402.8 ± 34.0 °C at 760 mmHg |
| Melting Point | -91 °C |
| Density | 0.912 g/cm³ |
| Flash Point | 104 °C |
| Solubility | Insoluble in water. Soluble in ethanol (B145695) (100 mg/mL), DMSO (100 mg/mL), DMF (100 mg/mL), and chloroform (B151607) (50 mg/mL).[1] |
| Storage Temperature | -20°C |
Synthesis and Purification
Synthesis: Acid-Catalyzed Esterification of Eicosapentaenoic Acid
This compound is commonly synthesized from free eicosapentaenoic acid via acid-catalyzed esterification.
Experimental Protocol:
-
Reactant Preparation: Dissolve 100 mg of eicosapentaenoic acid (EPA) in 2 mL of anhydrous methanol.
-
Catalyst Addition: Carefully add 0.1 mL of concentrated sulfuric acid to the solution.
-
Reaction: Reflux the mixture at 60-70°C for 2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Neutralization: Cool the reaction mixture to room temperature and neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the this compound with 3 x 5 mL of n-hexane. Combine the organic layers.
-
Washing: Wash the combined organic layer with 5 mL of deionized water to remove any remaining salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the n-hexane under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Purity Analysis: Assess the purity of the final product by gas chromatography-flame ionization detection (GC-FID).
Purification
For high-purity applications, further purification can be achieved using methods such as preparative high-performance liquid chromatography (HPLC) or molecular distillation.[5][6]
Spectroscopic Data
Mass Spectrometry
The mass spectrum of this compound can be obtained using gas chromatography-mass spectrometry (GC-MS). Under electron ionization (EI), polyunsaturated fatty acid methyl esters can be prone to fragmentation, and the molecular ion peak (M⁺) may be weak or absent.[7] Field ionization (FI) is a softer ionization technique that typically yields a prominent molecular ion peak.[7] The mzCloud database contains multiple mass spectra for this compound.[8]
Key Fragmentation Patterns (Electron Ionization): The fragmentation of FAMEs is well-documented. Characteristic ions include those resulting from cleavages along the aliphatic chain and rearrangements. For polyunsaturated FAMEs, fragmentation patterns can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed 1H and 13C NMR data for this compound have been reported in the literature, often in the context of analyzing mixtures of fatty acid methyl esters or for synthesized derivatives.[9][10]
Representative ¹H NMR Chemical Shifts (in CDCl₃):
-
~5.34 ppm (m): Olefinic protons (-CH=CH-)
-
3.67 ppm (s): Methyl ester protons (-COOCH₃)
-
~2.80 ppm (m): Bis-allylic protons (=CH-CH₂-CH=)
-
~2.30 ppm (t): Methylene (B1212753) protons alpha to the carbonyl group (-CH₂-COO-)
-
~2.05 ppm (m): Allylic protons (-CH₂-CH=)
-
~1.70 ppm (m): Methylene protons beta to the carbonyl group (-CH₂-CH₂-COO-)
-
0.97 ppm (t): Terminal methyl protons (-CH₂-CH₃)
Representative ¹³C NMR Chemical Shifts (in CDCl₃):
-
~174 ppm: Carbonyl carbon (-COO-)
-
~127-132 ppm: Olefinic carbons (-CH=CH-)
-
~51.4 ppm: Methyl ester carbon (-COOCH₃)
-
~33.4 ppm: Methylene carbon alpha to the carbonyl group (-CH₂-COO-)
-
~20-30 ppm: Other methylene carbons
-
~14.3 ppm: Terminal methyl carbon (-CH₂-CH₃)
Biological Activity and Mechanism of Action
This compound serves as a prodrug that is hydrolyzed by cellular esterases to release the biologically active free fatty acid, EPA. The biological effects are therefore attributed to EPA.
Anti-inflammatory Effects
EPA exerts its anti-inflammatory effects through several mechanisms:
-
Competitive Inhibition of Arachidonic Acid (AA) Metabolism: EPA competes with the pro-inflammatory omega-6 fatty acid, arachidonic acid, for the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). This leads to the production of less inflammatory eicosanoids (e.g., prostaglandin (B15479496) E₃, thromboxane (B8750289) A₃, and leukotriene B₅) compared to those derived from AA (e.g., prostaglandin E₂, thromboxane A₂, and leukotriene B₄).
-
Production of Resolvins: EPA is a precursor to the E-series resolvins (e.g., Resolvin E1), which are specialized pro-resolving mediators that actively terminate inflammation.
Caption: EPA's role in modulating eicosanoid production.
Modulation of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. EPA has been shown to inhibit the activation of the NF-κB pathway.[2] This is achieved by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn prevents the translocation of the active NF-κB dimer to the nucleus.[2]
Caption: Inhibition of the NF-κB signaling pathway by EPA.
Activation of PPAR Signaling
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in lipid metabolism and inflammation. EPA is a known agonist for PPARα and PPARγ.[11][12] Activation of PPARs by EPA leads to the transcriptional regulation of genes involved in fatty acid oxidation and a reduction in the expression of inflammatory mediators.
Caption: Activation of PPAR signaling by EPA.
Experimental Protocols
Analysis of this compound by GC-FID
This protocol outlines the standard method for the quantification and purity assessment of FAMEs.[13]
Workflow:
Caption: Workflow for GC-FID analysis of FAMEs.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in n-hexane.
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a highly polar biscyanopropyl polysiloxane or polyethylene (B3416737) glycol phase column).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: 4°C/min to 240°C.
-
Hold at 240°C for 20 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Data Analysis: Identify the this compound peak by comparing its retention time with that of a certified reference standard. Quantify the peak area to determine purity.
NF-κB Luciferase Reporter Assay
This assay measures the effect of this compound on NF-κB transcriptional activity.[14][15]
Methodology:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid with Renilla luciferase for normalization.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable vehicle like DMSO). Include a vehicle-only control.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α, 10 ng/mL), for 6-8 hours.
-
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Activity Measurement:
-
Add firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Add a quencher and the Renilla luciferase substrate to the same well and measure the luminescence again.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in treated cells to that in stimulated, untreated cells to determine the percent inhibition.
PPARγ Activation Assay
This assay determines if this compound can activate the PPARγ receptor.[16][17]
Methodology:
-
Cell Culture and Transfection:
-
Seed cells (e.g., COS-1 or a suitable cell line) in a 96-well plate.
-
Co-transfect the cells with an expression plasmid for PPARγ and a reporter plasmid containing the firefly luciferase gene downstream of a PPAR response element (PPRE). Also, include a Renilla luciferase control plasmid.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (e.g., rosiglitazone).
-
Incubate for 24 hours.
-
-
Cell Lysis and Luciferase Measurement: Follow steps 3-5 as described in the NF-κB assay protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.
Applications in Research and Drug Development
-
Analytical Standard: Used as a certified reference material for the quantification of EPA in biological samples, food, and pharmaceutical preparations.[1]
-
In Vitro and In Vivo Studies: Serves as a more stable and cell-permeable form of EPA for investigating its mechanisms of action in various disease models, including inflammation, cardiovascular disease, and cancer.
-
Prodrug Development: The ester form can be considered a simple prodrug of EPA, and its study can inform the development of more complex ester-based prodrugs with improved pharmacokinetic profiles.
Safety and Handling
-
General Handling: Handle in accordance with good laboratory practices. Use in a well-ventilated area.
-
Personal Protective Equipment: Wear protective gloves, safety glasses, and a lab coat.
-
Fire Safety: Combustible liquid. Keep away from open flames and high temperatures.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) at -20°C to prevent oxidation. It is sensitive to light and air.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eicosapentaenoic acid prevents LPS-induced TNF-alpha expression by preventing NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eicosapentaenoic acid improves hepatic steatosis independent of PPARα activation through inhibition of SREBP-1 maturation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
- 5. CN102391112A - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]
- 6. CN102391112B - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]
- 7. jeol.com [jeol.com]
- 8. mzCloud – this compound [mzcloud.org]
- 9. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. PPARgamma1 as a molecular target of eicosapentaenoic acid in human colon cancer (HT-29) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. s4science.at [s4science.at]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosapentaenoic Acid Methyl Ester: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of eicosapentaenoic acid (EPA) methyl ester, a derivative of the omega-3 fatty acid eicosapentaenoic acid. Intended for researchers, scientists, and drug development professionals, this document details the molecule's fundamental properties, synthesis, purification, and analytical characterization. Furthermore, it delves into the significant role of EPA and its derivatives in the modulation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress. Detailed experimental protocols and quantitative data are presented to facilitate practical application in a laboratory setting.
Introduction
Eicosapentaenoic acid (EPA; 20:5, n-3) is a polyunsaturated fatty acid (PUFA) of significant interest in biomedical research and pharmaceutical development due to its anti-inflammatory and cardioprotective properties. The methyl ester form of EPA is commonly used in research and as a stable form for supplementation and therapeutic applications. This guide provides an in-depth look at the key technical aspects of eicosapentaenoic acid methyl ester, from its basic chemical properties to its biological functions.
Molecular Properties
This compound is the methyl ester of eicosapentaenoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H32O2 | [1][2][3][4][5][6] |
| Molecular Weight | 316.48 g/mol | [1][2][3][4][5] |
| CAS Number | 2734-47-6 | [1][2][3][4] |
| Systematic Name | methyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | [1] |
| Synonyms | Methyl eicosapentaenoate, EPA methyl ester | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the esterification of free eicosapentaenoic acid. The following sections detail common laboratory-scale protocols for its synthesis and subsequent purification to achieve high purity.
Synthesis via Acid-Catalyzed Esterification
This protocol describes a standard method for the synthesis of this compound from EPA.
Materials:
-
Eicosapentaenoic acid (free acid)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Sodium sulfate (B86663) (anhydrous)
-
Dichloromethane
Procedure:
-
Dissolve eicosapentaenoic acid in a 20-fold excess of anhydrous methanol.
-
Slowly add concentrated sulfuric acid to the solution to a final concentration of 1% (v/v).
-
Reflux the mixture at 60-70°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the methyl ester with hexane or dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
Purification Methods
High-purity this compound is often required for research and pharmaceutical applications. The following table summarizes common purification techniques and their achievable purity levels.
| Purification Method | Principle | Achievable Purity |
| Molecular Distillation | Separation based on molecular weight under high vacuum. | >80% |
| Salt Precipitation | Saponification followed by selective precipitation of fatty acid salts at low temperatures. | >90% |
| Preparative HPLC | High-resolution separation using a reversed-phase column. | >97% |
Analytical Characterization
The identity and purity of this compound are confirmed using various analytical techniques. This section provides typical parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of fatty acid methyl esters.
| Parameter | Value |
| Column | DB-23 (50% cyanopropyl)-methylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Program | 140°C (5 min), then ramp to 240°C at 4°C/min, hold for 20 min |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (Electron Ionization - EI) |
| Expected Retention Time | Varies based on exact conditions, but typically elutes after shorter chain and less unsaturated FAMEs. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information. The following are characteristic chemical shifts for this compound.
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H NMR | ~5.34 | Olefinic protons (-CH=CH-) |
| 3.67 | Methyl ester protons (-OCH₃) | |
| ~2.80 | Bis-allylic protons (=CH-CH₂-CH=) | |
| ~2.30 | Methylene protons alpha to carbonyl (-CH₂-COO-) | |
| ~2.05 | Allylic protons (-CH₂-CH=) | |
| ~1.70 | Methylene protons beta to carbonyl (-CH₂-CH₂-COO-) | |
| 0.97 | Terminal methyl protons (-CH₂-CH₃) | |
| ¹³C NMR | ~174 | Carbonyl carbon (-COO-) |
| ~127-132 | Olefinic carbons (-CH=CH-) | |
| 51.4 | Methyl ester carbon (-OCH₃) | |
| ~34 | Methylene carbon alpha to carbonyl (-CH₂-COO-) | |
| ~20-30 | Methylene carbons | |
| 14.3 | Terminal methyl carbon (-CH₂-CH₃) |
Biological Activity: Modulation of the Keap1-Nrf2 Signaling Pathway
Eicosapentaenoic acid and its derivatives have been shown to exert significant antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][2][3][8][9] Electrophiles and reactive oxygen species (ROS), as well as certain bioactive molecules like EPA, can induce a conformational change in Keap1, leading to the release of Nrf2.[1] Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[2][9] This leads to the production of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to combat oxidative stress.[7]
The following diagram illustrates the Keap1-Nrf2 signaling pathway and its activation by EPA.
Caption: The Keap1-Nrf2 signaling pathway.
Conclusion
This compound is a vital molecule in biomedical research, offering a stable and effective means to study the biological effects of this important omega-3 fatty acid. This guide has provided a detailed overview of its chemical properties, synthesis, purification, and analytical characterization, along with a key biological mechanism of action. The provided protocols and data aim to serve as a valuable resource for researchers in their experimental endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. benchchem.com [benchchem.com]
- 6. 5,8,11,14,17-Eicosapentaenoic acid, methyl ester, (all-Z)- [webbook.nist.gov]
- 7. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Eicosapentaenoic Acid Methyl Ester as a Putative Degradation Product of Monogalactosyl Diacylglycerol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Monogalactosyl diacylglycerol (MGDG) is the most abundant lipid in photosynthetic membranes, particularly in organisms like marine microalgae, where it is often rich in omega-3 fatty acids such as eicosapentaenoic acid (EPA). While the canonical degradation of MGDG proceeds via enzymatic hydrolysis to yield free fatty acids, the formation of eicosapentaenoic acid methyl ester (EPE-ME) represents a non-canonical product. This guide explores the context in which EPE-ME may arise from MGDG, its potential biological significance, and the methodologies for its analysis. The formation of EPE-ME from MGDG is primarily considered an artifact of analytical procedures involving methanol (B129727), though the existence of specific in vivo transesterification pathways cannot be entirely excluded. Understanding the origin and activity of EPE-ME is critical for researchers in lipidomics, natural product chemistry, and drug development, given the known therapeutic properties of EPA and its derivatives.
Introduction: MGDG Degradation and the Origin of EPE-ME
Monogalactosyl diacylglycerol is a glycerolipid composed of a glycerol (B35011) backbone, two fatty acid chains, and a galactose headgroup. In many marine microalgae, one of the fatty acyl chains can be the polyunsaturated omega-3 fatty acid, eicosapentaenoic acid (EPA).[1][2][3][4]
The primary pathway for MGDG degradation is enzymatic hydrolysis, catalyzed by galactolipases. This process cleaves the ester bonds, releasing free fatty acids (including EPA), glycerol, and galactose.
This compound (EPE-ME), on the other hand, is the methyl ester of EPA. Its formation from MGDG is not a typical step in biological degradation. Instead, it is most commonly encountered under two circumstances:
-
As an analytical artifact: During the extraction of lipids from biological samples, the use of methanol as a solvent can lead to the transesterification of fatty acids from glycerolipids, forming fatty acid methyl esters (FAMEs) like EPE-ME, especially in the presence of acid or base catalysts.[5][6]
-
Through synthetic or enzymatic transesterification: FAMEs are produced industrially from triglycerides via transesterification with methanol.[7][8][9][10][11] While less common for MGDG, specific enzymes could potentially catalyze such a reaction in vivo.
This guide will proceed by considering EPE-ME as a derivative of MGDG, with a focus on its potential biological impact and the methods to study it, acknowledging its likely origin as an artifact of common analytical workflows.
Potential Formation Pathways of EPE-ME from MGDG
The formation of EPE-ME from an MGDG containing EPA is a transesterification reaction. Below are diagrams illustrating the canonical degradation pathway versus the transesterification to EPE-ME.
References
- 1. Towards Lipid from Microalgae: Products, Biosynthesis, and Genetic Engineering | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Marine Cryptophytes Are Great Sources of EPA and DHA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Isolation from Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 9. Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production | MDPI [mdpi.com]
- 10. thescipub.com [thescipub.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of Eicosapentaenoic Acid (EPA) Methyl Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is of significant interest in pharmaceutical and nutraceutical applications due to its therapeutic benefits.[1][2] For research, drug development, and clinical use, high-purity EPA is often required, typically in the form of its more stable and volatile methyl ester derivative.[3][4] This document provides detailed protocols for the synthesis of eicosapentaenoic acid methyl ester, covering common chemical and enzymatic methods. It includes a comparative analysis of reaction conditions and yields, alongside purification strategies, to guide researchers in selecting the most appropriate method for their specific application.
Introduction
Eicosapentaenoic acid (EPA, 20:5n-3) is a crucial omega-3 fatty acid naturally found in marine sources like fish and microalgae.[5] Its biological activities, including anti-inflammatory properties, are well-documented.[2] The synthesis of EPA methyl ester is a fundamental step for various applications, including its use as a reference standard in fatty acid analysis, as a precursor for the synthesis of other bioactive molecules, and in the formulation of pharmaceutical-grade products.[3][4] The primary methods for synthesizing EPA methyl ester involve the esterification of free fatty acid EPA or the transesterification of EPA-containing triglycerides with methanol (B129727). These reactions can be catalyzed by acids, bases, or enzymes (lipases).
Synthesis Methodologies
The selection of a synthesis method depends on factors such as the starting material (free fatty acid vs. triglyceride), desired purity, yield, and scalability. The most common approaches are acid-catalyzed esterification, base-catalyzed transesterification, and enzymatic synthesis.
Acid-Catalyzed Esterification
This method is suitable for the direct conversion of free fatty acid EPA to its methyl ester using an excess of methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or boron trifluoride (BF₃).
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a widely used industrial method for producing fatty acid methyl esters (FAMEs) from triglycerides, such as those found in fish oil.[6] Common catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). This method is generally faster than acid-catalyzed reactions but is sensitive to the presence of free fatty acids and water, which can lead to soap formation.[6]
Enzymatic Synthesis
Enzymatic synthesis, utilizing lipases, offers a milder and more specific alternative to chemical catalysis.[7][8] Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are effective biocatalysts for both the esterification of EPA and the transesterification of EPA-rich oils.[7][8] This method proceeds under gentle reaction conditions, minimizing the degradation of the polyunsaturated fatty acid.
Comparative Data on Synthesis Methods
The following table summarizes quantitative data from various synthesis protocols for EPA methyl ester and related fatty acid esters.
| Method | Catalyst | Starting Material | Key Reaction Conditions | Yield | Purity | Reference |
| Acid-Catalyzed Esterification | Boron Trifluoride (BF₃) in Methanol | Omega-3 Ethyl Ester Capsule | Heating at 100°C for 1 hour. | Not specified | Not specified | [9] |
| Base-Catalyzed Transesterification | Potassium Hydroxide (KOH) | Safflower Oil | Methanol/oil ratio of 6:1, 0.7% KOH, 60°C, 1 hour. | >98% | Not specified | [10] |
| Base-Catalyzed Transesterification | Calcium Oxide (CaO) | Jatropha curcas oil | 30:1 methanol to oil molar ratio, 6 wt.% catalyst, 60°C, 3 hours. | 98% | Not specified | [6] |
| Enzymatic Transesterification | Novozym 435 | Monkfish Liver Oil and Ethanol | 72 hours reaction time. | 63% (one-step) | Esterified 100% of available EPA | [8] |
| Enzymatic Transesterification | Novozym SP 435 | Glycerol (B35011) and EPA ethyl ester | 80°C, 5% (w/w) lipase, 1:3 glycerol to ethyl ester molar ratio, 10 hours. | Pure triglyceride obtained | Not specified for methyl ester | [7] |
| Multi-step Purification | Molecular Distillation, Salt Precipitation, Prep-HPLC | Raw material fish oil (68-72% EPA-EE) | Sequential purification steps. | 50-70% (distillation), 50% (precipitation), 90.7% (HPLC) | 79-83% (distillation), 88-92% (precipitation), 97.0% (HPLC) | [11][12] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Eicosapentaenoic Acid
This protocol is based on general methods for fatty acid methylation using an acid catalyst.
Materials:
-
Eicosapentaenoic acid (EPA)
-
Anhydrous Methanol (CH₃OH)
-
Boron trifluoride-methanol solution (14% BF₃ in CH₃OH) or concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a known amount of EPA (e.g., 100 mg) in anhydrous methanol (e.g., 2 mL) in a round-bottom flask.
-
Add the acid catalyst. Use either 1-2 mL of 14% BF₃-methanol solution or 2-3 drops of concentrated H₂SO₄.
-
Reflux the mixture at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.
-
After cooling to room temperature, add an equal volume of water and hexane (e.g., 5 mL each).
-
Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.
-
Collect the upper hexane layer containing the EPA methyl ester.
-
Wash the hexane layer with a saturated NaCl solution.
-
Dry the organic phase over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude EPA methyl ester.
-
Further purification can be achieved by flash column chromatography on silica (B1680970) gel.[13]
Protocol 2: Base-Catalyzed Transesterification of EPA-Rich Fish Oil
This protocol is adapted from general procedures for biodiesel production.[6][14]
Materials:
-
EPA-rich fish oil (triglycerides)
-
Methanol (CH₃OH)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Hexane
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Prepare a solution of potassium methoxide (B1231860) by dissolving KOH (e.g., 1% w/w of oil) in methanol (e.g., 20% v/w of oil). Ensure the KOH is fully dissolved.
-
Heat the EPA-rich fish oil to the desired reaction temperature (e.g., 60°C) in a round-bottom flask with stirring.
-
Add the potassium methoxide solution to the heated oil.
-
Maintain the reaction at 60°C with vigorous stirring for 1-2 hours.
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Allow the mixture to stand for several hours to allow for the separation of the upper methyl ester layer and the lower glycerol layer.
-
Carefully drain the glycerol layer.
-
Wash the methyl ester layer with warm deionized water several times until the washings are neutral.
-
Dry the methyl ester layer over anhydrous Na₂SO₄.
-
Filter and remove the solvent (any remaining methanol and hexane if used for extraction) using a rotary evaporator to yield the crude EPA methyl ester.
Protocol 3: Enzymatic Synthesis of EPA Methyl Ester
This protocol utilizes an immobilized lipase for the transesterification of EPA-rich oil.[7][8]
Materials:
-
EPA-rich fish oil or EPA ethyl ester
-
Methanol or Ethanol
-
Immobilized Lipase (e.g., Novozym 435)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker incubator
-
Centrifuge
Procedure:
-
Combine the EPA-rich oil/ethyl ester and methanol in a screw-capped vial at a specific molar ratio (e.g., 1:3 oil to alcohol).
-
Add the immobilized lipase (e.g., 5-10% by weight of the oil).
-
If the starting materials are not anhydrous, add molecular sieves to remove water, which can inhibit the reaction.
-
Incubate the reaction mixture in an orbital shaker at a controlled temperature (e.g., 50-60°C) for 24-72 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction reaches completion or equilibrium, stop the reaction by filtering or centrifuging to remove the immobilized enzyme.
-
The enzyme can be washed with a solvent (e.g., hexane), dried, and reused.
-
The product mixture can be purified by removing excess alcohol under vacuum. Further purification may involve chromatography or molecular distillation.[15]
Purification and Characterization
Purification of the synthesized EPA methyl ester is crucial to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques include:
-
Flash Column Chromatography: Effective for small-scale purification, typically using a hexane/ethyl acetate (B1210297) solvent system on a silica gel column.[13]
-
Molecular Distillation: A preferred method for large-scale purification, which separates compounds based on their molecular weight under high vacuum and elevated temperatures, minimizing thermal degradation of the PUFA.[11][15]
-
Preparative High-Performance Liquid Chromatography (HPLC): Used to achieve very high purity (>96%) for pharmaceutical applications.[11][12]
Characterization of the final product to confirm its identity and purity can be performed using:
-
Gas Chromatography (GC): To determine the fatty acid profile and purity of the methyl ester.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[16]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[16]
Visualized Workflows
Caption: Workflow for Acid-Catalyzed Esterification of EPA.
Caption: Workflow for Base-Catalyzed Transesterification of EPA-rich oil.
Caption: Workflow for Enzymatic Synthesis of EPA Methyl Ester.
References
- 1. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 2. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Omega-3 Fatty Acids - Health Professional Fact Sheet [ods.od.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN102391112B - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]
- 12. CN102391112A - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]
- 13. Discovery of Eicosapentaenoic Acid Esters of Hydroxy Fatty Acids as Potent Nrf2 Activators [mdpi.com]
- 14. jbiochemtech.com [jbiochemtech.com]
- 15. US9163198B2 - Process for purification of EPA (eicosapentanoic acid) ethyl ester from fish oil - Google Patents [patents.google.com]
- 16. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Eicosapentaenoic Acid (EPA) Methyl Ester Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid renowned for its significant roles in various physiological processes, including the modulation of inflammation and cardiovascular function. Accurate quantification of EPA in biological and pharmaceutical samples is crucial for research and development. This necessitates the availability of a high-purity EPA methyl ester standard.[1] Esterification of the carboxylic acid group to its methyl ester derivative enhances the volatility and thermal stability of the molecule, making it amenable to gas chromatography (GC) analysis.[2][3]
This document provides detailed protocols for the preparation, purification, and characterization of an eicosapentaenoic acid (EPA) methyl ester standard suitable for use in a laboratory setting. The described methods include acid-catalyzed esterification, purification by column chromatography and high-performance liquid chromatography (HPLC), and quantification by gas chromatography with flame ionization detection (GC-FID).
Materials and Reagents
-
Eicosapentaenoic acid (high purity, >98%)
-
Methanol (anhydrous, HPLC grade)
-
Sulfuric acid (concentrated, ACS grade)
-
Sodium bicarbonate (saturated solution)
-
Sodium chloride (saturated solution, brine)
-
Sodium sulfate (B86663) (anhydrous)
-
Dichloromethane (HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Silica (B1680970) gel (for flash chromatography, 230-400 mesh)
-
Nitrogen gas (high purity)
-
EPA methyl ester certified reference material (for GC-FID calibration)
-
Internal standard (e.g., methyl tricosanoate)
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Eicosapentaenoic Acid
This protocol describes the direct esterification of high-purity EPA to its methyl ester derivative using an acid catalyst.
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of eicosapentaenoic acid in 10 mL of anhydrous methanol.
-
Catalyst Addition: Slowly add 0.2 mL of concentrated sulfuric acid to the solution while stirring gently. This should be done in a fume hood.
-
Reaction: Reflux the mixture at 70°C for 2 hours under a nitrogen atmosphere to prevent oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to room temperature. Slowly add 10 mL of a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the EPA methyl ester with 3 x 15 mL of hexane.
-
Washing: Wash the combined organic layers with 15 mL of saturated sodium chloride (brine) solution.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the sodium sulfate and evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at low temperature (<30°C) to obtain the crude EPA methyl ester.
Diagram of the Acid-Catalyzed Esterification Workflow:
Caption: Workflow for the acid-catalyzed esterification of EPA.
Protocol 2: Purification of EPA Methyl Ester by Silica Gel Column Chromatography
This protocol details the purification of the crude EPA methyl ester using flash column chromatography.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.[4] The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: Dissolve the crude EPA methyl ester in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with 100% hexane and gradually increase the polarity. A typical gradient could be:
-
Hexane (100%)
-
1% Ethyl acetate in Hexane
-
2% Ethyl acetate in Hexane
-
5% Ethyl acetate in Hexane
-
-
Fraction Collection: Collect fractions of the eluate and monitor the presence of the EPA methyl ester using TLC.
-
Product Pooling and Solvent Removal: Combine the fractions containing the pure EPA methyl ester and evaporate the solvent under reduced pressure to yield the purified product.
Diagram of the Column Chromatography Purification Workflow:
References
Application Note: GC-MS Analysis of Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is of significant interest in pharmaceutical and nutritional research due to its potential health benefits, including promoting cardiovascular health and alleviating some mental disorders.[1] Accurate and reliable quantification of EPA in various matrices is crucial for research and development. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely adopted technique for the analysis of fatty acids.[2] However, due to their low volatility, fatty acids like EPA are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis.[2][3] This process of esterification enhances chromatographic separation and detection sensitivity.[2]
This application note provides a detailed protocol for the analysis of eicosapentaenoic acid methyl ester using GC-MS. The methodology covers sample preparation through derivatization, instrument parameters, and data analysis considerations.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves lipid extraction, derivatization to its methyl ester form, and subsequent instrumental analysis.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Internal standard (e.g., heneicosanoic acid methyl ester)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
Hexane, HPLC grade
-
Sulfuric acid or Boron trifluoride in methanol
-
Sodium chloride solution, saturated
-
Sodium sulfate, anhydrous
Sample Preparation and Derivatization
-
Lipid Extraction : For biological tissues or cells, homogenize a known amount of the sample in a chloroform:methanol (2:1, v/v) mixture. For oil samples, dissolve a known amount directly in the derivatization reagent.
-
Internal Standard : For accurate quantification, add a known amount of an internal standard, such as heneicosanoic acid methyl ester, to the sample.
-
Esterification :
-
FAME Extraction :
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution to the cooled tube.
-
Vortex thoroughly to mix.
-
Centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Instrumentation and Parameters
The following table outlines typical operating conditions for the GC-MS analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| GC System | Agilent 5975C GC/MS system or equivalent |
| Column | DB-5 capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column (e.g., wax-type) |
| Carrier Gas | Helium at a constant flow rate of 0.8-1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Mode | Split (split ratio 10:1 to 150:1) |
| Injector Temperature | 250°C |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 250°C, then ramp at 8°C/min to 280°C, hold for 5 min.[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30-330 amu |
| Ion Source Temperature | 200-230°C |
| Acquisition Mode | Full Scan for qualitative analysis and library matching. Selective Ion Monitoring (SIM) for enhanced sensitivity and quantitative analysis.[5] |
Data Analysis and Results
Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard and with entries in a mass spectral library (e.g., NIST). For quantitative analysis, a calibration curve is constructed using known concentrations of the standard. The concentration of EPA methyl ester in the sample is then determined by comparing its peak area to that of the internal standard.
The electron ionization mass spectrum of this compound (C₂₁H₃₂O₂) will exhibit characteristic fragment ions. While the molecular ion at m/z 316.5 may be of low abundance or absent in EI, fragment ions resulting from the cleavage of the hydrocarbon chain and the methyl ester group are used for identification. For enhanced detection of the molecular ion, soft ionization techniques like Field Ionization (FI) can be employed.[6]
| Compound | Molecular Formula | Molecular Weight | Characteristic m/z Ions (EI) |
| This compound | C₂₁H₃₂O₂ | 316.5 | 79, 91, 108, 150, 262, 316 (Molecular Ion, if observed) |
| Heneicosanoic Acid Methyl Ester (IS) | C₂₂H₄₄O₂ | 340.6 | 74, 87, 143, 297, 340 (Molecular Ion) |
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. Proper sample preparation and derivatization are critical for achieving accurate results. The use of an internal standard is recommended for robust quantification. This method is suitable for a wide range of applications in academic research and the pharmaceutical industry.
References
Application Note: High-Purity Eicosapentaenoic Acid Methyl Ester Purification by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) is an essential omega-3 fatty acid with significant therapeutic potential, known for its anti-inflammatory properties and benefits in cardiovascular health. For research, drug development, and clinical applications, high-purity EPA is often required. This application note provides a detailed protocol for the purification of eicosapentaenoic acid methyl ester (EPA-ME), a common derivative of EPA, using High-Performance Liquid Chromatography (HPLC). The methodologies described herein are based on established reversed-phase HPLC techniques for the separation of fatty acid methyl esters (FAMEs).
This compound is a C21H32O2 molecule with a molecular weight of 316.48 g/mol .[1][2] It is typically a light yellow liquid.[1] The purification of EPA-ME from complex mixtures, such as those derived from microalgal or fish oils, is crucial for obtaining a high-purity final product. Reversed-phase HPLC is a powerful technique for this purpose, separating FAMEs based on their hydrophobicity, which is influenced by both chain length and the degree of unsaturation.[3]
Experimental Protocols
Sample Preparation: Transesterification of Triglycerides
Prior to HPLC purification, the source oil (e.g., fish oil, algal oil) containing EPA must be converted to its fatty acid methyl ester form. This process, known as transesterification, is essential for the volatility and stability required for chromatographic analysis and purification.
Materials:
-
Source oil containing EPA
-
Methanol (B129727) (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Hexane (B92381) (HPLC grade)
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous sodium sulfate
-
Rotary evaporator
Protocol:
-
Prepare a 0.5 M solution of NaOH or KOH in methanol.
-
Dissolve the source oil in hexane at a suitable concentration (e.g., 50 mg/mL).
-
Add the methanolic NaOH or KOH solution to the oil solution in a 2:1 v/v ratio (methanol solution to oil solution).
-
Vortex the mixture vigorously for 2-5 minutes at room temperature to facilitate the transesterification reaction. The reaction involves the conversion of triglycerides into FAMEs and glycerol (B35011).[4][5]
-
Allow the mixture to stand, which will result in the formation of two layers. The upper layer contains the FAMEs in hexane, and the lower layer contains glycerol and other polar components.
-
Carefully collect the upper hexane layer containing the FAMEs.
-
Wash the hexane layer with a saturated NaCl solution to remove any residual catalyst and glycerol.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the hexane under reduced pressure using a rotary evaporator to obtain the crude FAME mixture.
-
Re-dissolve the FAME mixture in the HPLC mobile phase for injection.
HPLC Purification of this compound
This protocol outlines a general reversed-phase HPLC method for the purification of EPA-ME. Method optimization may be required depending on the specific crude FAME mixture and the desired purity.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a UV or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Chloroform or Dichloromethane (HPLC grade, optional for specific methods)
Protocol A: Isocratic Elution
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of methanol and water (e.g., 90:10, v/v).[6][7]
-
Flow Rate: 3-5 mL/min.
-
Detection: UV at 210 nm.[6]
-
Injection Volume: Dependent on column capacity and sample concentration.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved. b. Inject the prepared FAME sample. c. Collect fractions corresponding to the EPA-ME peak. In reversed-phase chromatography, more unsaturated fatty acids like EPA-ME tend to elute earlier than more saturated fatty acids of the same chain length.[3] d. Analyze the collected fractions for purity using analytical HPLC or GC-FID.
Protocol B: Gradient Elution
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Chloroform or Dichloromethane
-
Flow Rate: 2-4 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD) or UV at 205 nm.[3][8]
-
Gradient Program:
-
0-10 min: 100% Acetonitrile
-
10-20 min: Linear gradient to 50% Acetonitrile / 50% Chloroform
-
20-30 min: Hold at 50% Acetonitrile / 50% Chloroform
-
30-35 min: Return to 100% Acetonitrile
-
35-45 min: Re-equilibration at 100% Acetonitrile
-
-
Procedure: a. Equilibrate the column with 100% Acetonitrile. b. Inject the sample. c. Initiate the gradient program and collect fractions based on the detector signal for the EPA-ME peak. d. Purity of the collected fractions can be confirmed by subsequent analysis. This method is effective for separating PUFA-ME with the same degree of unsaturation but different chain lengths.[3]
Data Presentation
The following tables summarize typical parameters and expected outcomes for the HPLC purification of EPA-ME.
Table 1: HPLC Method Parameters for EPA-ME Purification
| Parameter | Method A (Isocratic) | Method B (Gradient) |
| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 |
| Mobile Phase | Methanol:Water (90:10, v/v) | A: Acetonitrile, B: Chloroform |
| Flow Rate | 3-5 mL/min | 2-4 mL/min |
| Detection | UV at 210 nm | ELSD or UV at 205 nm |
| Typical Purity | >85% | >95%[3] |
| Typical Recovery | ~75%[6][7] | Variable, dependent on loading |
Note: Purity and recovery values are based on similar purifications of omega-3 fatty acid esters and may vary depending on the starting material and specific HPLC conditions.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C21H32O2[1][2] |
| Molecular Weight | 316.48 g/mol [1][2] |
| Appearance | Light yellow liquid[1] |
| CAS Number | 2734-47-6[1][9] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Key parameters for HPLC method development in FAME purification.
References
- 1. This compound(Epa Me)(AS) [lgcstandards.com]
- 2. 2734-47-6 CAS MSDS (CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]
Application Notes and Protocols for the 1H NMR Analysis of Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, and its methyl ester derivative (EPA-ME) are of significant interest in pharmaceutical and nutraceutical research due to their therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for the structural elucidation and purity assessment of these compounds. This document provides detailed application notes and a standardized protocol for acquiring and interpreting the ¹H NMR spectrum of eicosapentaenoic acid methyl ester.
¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of the protons. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the distinct proton signals in EPA-ME.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Terminal methyl protons (-CH₃) | 0.95 - 0.98 | Triplet (t) | ~7.5 |
| Methylene (B1212753) protons (-CH₂-) | 1.22 - 1.42 | Multiplet (m) | - |
| Methylene protons β to carbonyl (-CH₂-CH₂-COOCH₃) | 1.56 - 1.68 | Multiplet (m) | - |
| Allylic methylene protons (-CH=CH-CH₂-) | 1.96 - 2.12 | Multiplet (m) | - |
| Methylene protons α to carbonyl (-CH₂-COOCH₃) | 2.30 | Triplet (t) | ~7.5 |
| Bis-allylic methylene protons (-CH=CH-CH₂-CH=CH-) | 2.67 - 2.78 | Multiplet (m) | - |
| Methyl ester protons (-O-CH₃) | 3.67 - 3.70 | Singlet (s) | - |
| Olefinic protons (-CH=CH-) | 5.30 - 5.46 | Multiplet (m) | - |
Experimental Protocol: ¹H NMR Spectroscopy of this compound
This protocol outlines the steps for the preparation and ¹H NMR analysis of EPA-ME.
1. Materials and Reagents:
-
This compound (EPA-ME) sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)
-
NMR tubes (5 mm diameter)
-
Pipettes and tips
-
Vortex mixer
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the EPA-ME sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube and gently vortex to ensure a homogenous solution.
3. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30')
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): 5-10 seconds to ensure full relaxation of all protons, which is crucial for quantitative analysis.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Spectral Width (SW): 12-16 ppm
-
Receiver Gain (RG): Adjust to avoid signal clipping.
4. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the distinct proton signals. The integration values are directly proportional to the number of protons giving rise to the signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of EPA-ME.
Workflow for ¹H NMR Analysis of this compound
The following diagram illustrates the general workflow from sample preparation to data interpretation.
Caption: General workflow for the ¹H NMR analysis of EPA-ME.
Signaling Pathway and Logical Relationships
The interpretation of the ¹H NMR spectrum relies on the logical relationship between the proton's chemical environment and its resulting signal. The following diagram illustrates key relationships for interpreting the spectrum of EPA-ME.
Caption: Relationship between EPA-ME structure and ¹H NMR signals.
Application Notes and Protocols: Utilizing Eicosapentaenoic Acid Methyl Ester in Cell Culture
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, and its esterified forms, such as eicosapentaenoic acid methyl ester (EPA-ME), are subjects of intense research due to their significant roles in various biological processes. EPA is known to have beneficial effects in many inflammatory disorders[1]. In cell culture applications, EPA and its esters are widely used to investigate their anti-inflammatory, antioxidant, and signaling-modulating properties. The methyl ester form is a more stable derivative of EPA, often used for its ease of handling and storage[2][3]. Once introduced into a cellular environment, it is believed that cellular esterases hydrolyze the ester to release the biologically active free fatty acid, EPA. These notes provide detailed protocols and application data for the use of EPA-ME in in-vitro cell culture systems.
Key Applications and Mechanisms of Action
EPA modulates multiple signaling pathways, making it a versatile tool for cellular research. Key mechanisms include the activation of antioxidant responses, regulation of calcium and cAMP signaling, and modulation of inflammatory pathways through specific receptors.
Antioxidant and Cytoprotective Effects via Nrf2 Pathway
EPA-derived fatty acid esters of hydroxy fatty acids (FAHFAs) have been shown to be potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[4]. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective enzymes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by agents like EPA derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of genes such as NQO1, GCLM, and HO-1[4]. This mechanism contributes to the protection of cells against oxidative stress[4][5].
Modulation of Intracellular Calcium and cAMP Signaling
In colonic epithelial cells, EPA has been shown to induce a slow release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) stores[6][7]. This depletion of ER Ca²⁺ leads to the translocation of the ER-resident Ca²⁺ sensor, STIM1. The activation of STIM1, in turn, triggers a "store-operated" cAMP signaling pathway, leading to an increase in cellular cAMP levels, independent of traditional G protein-coupled receptor activation[6][7].
Macrophage Activation and Intestinal Stem Cell Regulation via GPR120
EPA can act as a ligand for G protein-coupled receptor 120 (GPR120), a receptor expressed on macrophages and intestinal stem cells (ISCs)[8][9].
-
In Macrophages: Activation of GPR120 in RAW264.7 macrophage cells by EPA can trigger a signaling cascade involving Raf-ERK1/2-IKKβ, leading to the activation of the NF-κB p65 subunit[8]. This results in increased cell proliferation and the production of cytokines like IL-1β, IL-6, and TNF-α[8].
-
In Intestinal Stem Cells (ISCs): EPA-mediated GPR120 activation upregulates the expression of lysine-specific demethylase 1 (LSD1), which in turn activates the WNT signaling pathway. This promotes ISC proliferation and differentiation, enhancing the regeneration of the intestinal epithelium[9].
Experimental Protocols
General Experimental Workflow
A typical experiment involving EPA-ME treatment in cell culture follows a standardized workflow to ensure reproducibility and accuracy of results.
Protocol 1: Preparation of EPA Methyl Ester Stock and Working Solutions
Proper preparation of EPA-ME solutions is critical for experimental success, as it is a lipid and has poor solubility in aqueous media.
Materials:
-
This compound (EPA-ME)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol, absolute
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Complete cell culture medium
Procedure for Stock Solution (e.g., 100 mM in DMSO):
-
EPA-ME is a liquid at room temperature. To prepare a 100 mM stock solution, dissolve an appropriate volume of EPA-ME in DMSO.
-
Note: The molecular weight of EPA-ME is 316.48 g/mol [10].
-
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C under nitrogen for long-term stability.
Procedure for Working Solution:
-
*Important: Direct dilution of the DMSO/ethanol stock into aqueous culture medium can cause precipitation. It is highly recommended to complex the fatty acid with BSA.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS and filter-sterilize.
-
Warm the BSA solution and the complete culture medium to 37°C.
-
For a final concentration of 100 µM EPA-ME, first dilute the 100 mM stock solution in a small volume of medium containing BSA. A common molar ratio of BSA to fatty acid is 1:3 to 1:5.
-
Add the diluted EPA-ME dropwise to the pre-warmed culture medium while gently swirling.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity[5].
-
Always prepare a vehicle control containing the same final concentration of DMSO and BSA in the culture medium.
Protocol 2: Assessing Cell Viability and Cytotoxicity (CCK-8/MTT Assay)
It is essential to determine the cytotoxic concentration range of EPA-ME for your specific cell line.
Materials:
-
Cells plated in a 96-well plate
-
EPA-ME working solutions at various concentrations
-
Vehicle control medium
-
CCK-8 or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Remove the old medium and add 100 µL of fresh medium containing serial dilutions of EPA-ME (e.g., 10 µM to 500 µM). Include wells for untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours)[5].
-
After incubation, add 10 µL of CCK-8 reagent (or 20 µL of 5 mg/mL MTT) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, you must then solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader[5].
-
Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation
Quantitative data from published studies are summarized below to provide a reference for designing experiments.
Table 1: Summary of Effective Concentrations of EPA and its Esters in Cell Culture
| Cell Line | Compound | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| NCM460 (Human Colonic Epithelial) | EPA | 50 µM | - | Induced ER Ca²⁺ release and cAMP generation. | [6][7] |
| HepG2 (Human Hepatoma) | EPA | 40 µM | 48 h | Protected against TCDD-induced cytotoxicity. | [5] |
| RAW264.7 (Murine Macrophage) | EPA | 2.4 µmol (µM) | 24 h | Maximal cell proliferation; induced cytokine expression. | [8] |
| McA-RH7777 (Rat Hepatoma) | EPA | 0.2 - 1.0 mM | 1-20 h | Inhibited cell growth and triacylglycerol secretion. | [11][12] |
| Ba/F3 (Murine Pro-B) | EPA Ethyl Ester | 25 µM | 24 h | Modulated B-cell membrane organization. |[13] |
Table 2: Cytotoxicity Data (IC50) for EPA and Related Compounds
| Cell Line | Compound | IC50 Value (µM) | Assay | Reference |
|---|---|---|---|---|
| C3A (Human Hepatoma) | 12-EPAHSA (EPA derivative) | 415 ± 2.5 | CCK-8 | [4] |
| C3A (Human Hepatoma) | 12-EPAHOA (EPA derivative) | 358 ± 2.5 | CCK-8 | [4] |
| C3A (Human Hepatoma) | EPA (free acid) | 117 ± 2.5 | CCK-8 |[4] |
References
- 1. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. CIS-5,8,11,14,17-EICOSAPENTAENOIC ACID METHYL ESTER | 2734-47-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Eicosapentaenoic acid prevents TCDD-induced oxidative stress and inflammatory response by modulating MAP kinases and redox-sensitive transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ω-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a “store-operated” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The {omega}-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a "store-operated" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eicosapentaenoic Acid (EPA) Induced Macrophages Activation through GPR120-Mediated Raf-ERK1/2-IKKβ-NF-κB p65 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eicosapentaenoic acid enhances intestinal stem cell-mediated colonic epithelial regeneration by activating the LSD1-WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic methyl ester | Sigma-Aldrich [sigmaaldrich.com]
- 11. Eicosapentaenoic acid inhibits cell growth and triacylglycerol secretion in McA-RH7777 rat hepatoma cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Eicosapentaenoic Acid Methyl Ester as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA) is a crucial omega-3 polyunsaturated fatty acid known for its wide range of beneficial health effects, including roles in cardiovascular health and inflammatory processes.[1][2][3] Accurate quantification of EPA in various biological and pharmaceutical samples is paramount for research, clinical diagnostics, and drug development. Eicosapentaenoic acid methyl ester (EAME) serves as a high-purity analytical standard for this purpose.[4][5][6][7] Its esterified form enhances volatility and thermal stability, making it particularly suitable for gas chromatography (GC) analysis.[8][9] These application notes provide detailed protocols for the use of EAME as an analytical standard in chromatographic and mass spectrometric techniques.
Physicochemical Properties of EAME Standard
A summary of the key properties of a typical EAME analytical standard is presented in Table 1.
| Property | Value |
| Chemical Name | all-cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester |
| Synonyms | EPA methyl ester, C20:5(5Z,8Z,11Z,14Z,17Z) methyl ester |
| CAS Number | 2734-47-6 |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.5 g/mol |
| Assay (purity) | ≥98.5% (GC)[4] |
| Format | Neat or in solution (e.g., ethanol, heptane)[4][6][10] |
| Storage Temperature | -20°C[4] |
Applications of EAME as an Analytical Standard
EAME is extensively used as a reference standard in a variety of analytical applications:
-
Gas Chromatography (GC): For the quantification of EPA in complex matrices such as fish oils, food supplements, and biological samples after transesterification of lipids to fatty acid methyl esters (FAMEs).[4][8][9]
-
High-Performance Liquid Chromatography (HPLC): As a standard for method development and quantification of EPA and its derivatives.[11][12]
-
Mass Spectrometry (MS): In conjunction with GC or HPLC, for the accurate identification and quantification of EPA, particularly in complex biological samples.[13][14][15]
-
Quality Control: For assessing the purity and concentration of EPA in pharmaceutical preparations and nutraceuticals.[5]
Experimental Protocols
Protocol 1: Quantification of EPA in Fish Oil using GC-FID
This protocol describes the quantification of EPA in a fish oil sample using EAME as a standard, following saponification and esterification.
4.1.1. Materials and Reagents
-
This compound (EAME) analytical standard
-
Methyl tricosanoate (B1255869) (internal standard)[16]
-
Fish oil sample
-
1 N Sodium hydroxide (B78521) in methanol[16]
-
n-Hexane, reagent grade
-
Saturated sodium chloride solution[16]
-
Anhydrous sodium sulfate (B86663)
-
Volumetric flasks, test tubes with PTFE-lined caps
4.1.2. Standard and Sample Preparation
-
Internal Standard (IS) Solution: Accurately weigh about 50 mg of methyl tricosanoate, dissolve in n-hexane, and dilute to 25 mL in a volumetric flask.[16]
-
Standard Solution: Accurately weigh about 20 mg of EAME and 10 mg of the internal standard, dissolve in n-hexane, and dilute to 10 mL in a volumetric flask.[16]
-
Sample Preparation (Saponification and Esterification):
-
Weigh approximately 0.1 g of the fish oil sample into a screw-top test tube.[17]
-
Add 2 mL of 1 N sodium hydroxide in methanol (B129727).[16]
-
Heat at 100°C for 5 minutes.
-
Add 2 mL of 14% boron trifluoride in methanol and heat at 100°C for another 30 minutes.[16]
-
Cool to room temperature and add 2 mL of n-hexane and 2 mL of saturated sodium chloride solution.
-
Shake vigorously for 30 seconds and allow the layers to separate.[17]
-
Transfer the upper n-hexane layer containing the FAMEs to a new vial containing anhydrous sodium sulfate to remove residual water.
-
Add a known amount of the internal standard solution to the sample extract.
-
4.1.3. GC-FID Operating Conditions
The following table summarizes typical GC-FID conditions for FAME analysis.
| Parameter | Condition |
| GC System | Gas chromatograph with FID detector |
| Column | DB-23 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column[16][17] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min)[16] |
| Injector Temperature | 250°C[16] |
| Detector Temperature | 270°C[16] |
| Oven Temperature Program | Initial: 140°C for 5 min, ramp at 4°C/min to 240°C, hold for 20 min[8] |
| Injection Volume | 1 µL |
| Split Ratio | 40:1[16] |
4.1.4. Data Analysis
The concentration of EPA in the sample is calculated using the following formula:
EPA (mg/g) = (Ax / Ais) * (Wis / Ws) * (CFx) * (1/1.04)[16]
Where:
-
Ax = Peak area of EAME in the sample
-
Ais = Peak area of the internal standard in the sample
-
Wis = Weight of the internal standard added (mg)
-
Ws = Weight of the sample (g)
-
CFx = Relative response factor of EAME to the internal standard (determined from the standard solution)
-
1/1.04 = Conversion factor from methyl ester to free fatty acid[16]
Protocol 2: Analysis of EAME using HPLC-UV
This protocol outlines a method for the analysis of EAME using reverse-phase HPLC with UV detection.
4.2.1. Materials and Reagents
-
This compound (EAME) analytical standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)[11]
4.2.2. Standard Preparation
Prepare a stock solution of EAME in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4.2.3. HPLC-UV Operating Conditions
The following table summarizes typical HPLC-UV conditions.
| Parameter | Condition |
| HPLC System | HPLC with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid)[11] |
| Elution | Isocratic or gradient elution depending on the complexity of the sample |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[12] |
| Detection Wavelength | 205 nm[12] |
| Injection Volume | 10 µL |
4.2.4. Data Analysis
Construct a calibration curve by plotting the peak area of EAME against the concentration of the prepared standards. Determine the concentration of EAME in unknown samples by interpolating their peak areas from the calibration curve.
Signaling Pathways Involving Eicosapentaenoic Acid
EPA is known to be involved in several important signaling pathways. Understanding these pathways is crucial for researchers in drug development.
EPA-Mediated GPR120 Signaling Pathway
Eicosapentaenoic acid can activate G protein-coupled receptor 120 (GPR120), leading to downstream signaling cascades that can influence cellular processes like inflammation.[2][18]
Caption: EPA-induced GPR120 signaling pathway.
Experimental Workflow for FAME Analysis
The general workflow for the analysis of fatty acids in a biological sample using EAME as a standard involves several key steps from sample preparation to data analysis.
Caption: General workflow for FAME analysis.
Quantitative Data Summary
The following tables summarize key quantitative data for the analysis of EAME using GC-MS and HPLC.
Table 2: GC-MS Data for EAME
| Parameter | Value | Reference |
| Molecular Ion (m/z) | 316.2 | [13] |
| Common Fragment Ions (m/z) | Varies with ionization method | [13] |
| Typical Retention Time | Dependent on column and temperature program | [8][9] |
Table 3: HPLC Method Parameters for Omega-3 Fatty Acid Ethyl Esters
| Parameter | Method 1 | Method 2 |
| Column | AQ-C18 MPLC | C18 HPLC |
| Mobile Phase | Methanol:Water (90:10, v:v) | Methanol:Water (90:10, v:v) |
| Flow Rate | 30 mL/min | 3 mL/min |
| Purity Achieved | 90.34% | ≥84% |
| Recovery Rate | 74.30% | Not Specified |
| Reference | [19] | [19] |
Conclusion
This compound is an indispensable analytical standard for the accurate and reliable quantification of EPA in a multitude of sample types. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize EAME in their analytical workflows. Adherence to proper standard handling, sample preparation, and instrumental analysis is critical for obtaining high-quality, reproducible results.
References
- 1. The ω-3 fatty acid eicosapentaenoic acid elicits cAMP generation in colonic epithelial cells via a “store-operated” mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Methyl all-cis-5,8,11,14,17-eicosapentaenoate analytical standard 2734-47-6 [sigmaaldrich.com]
- 5. This compound (Standard)-10mg_TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound(Epa Me)(AS) [lgcstandards.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. cis-5,8,11,14,17-エイコサペンタエン酸メチルエステル certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 11. Separation of Eicosapentaenoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. jeol.com [jeol.com]
- 14. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. US8557593B2 - Mass spectrometric determination of eicosapentaenoic acid and docosahexaenoic acid - Google Patents [patents.google.com]
- 16. fda.gov.tw [fda.gov.tw]
- 17. internationaloliveoil.org [internationaloliveoil.org]
- 18. Eicosapentaenoic acid enhances intestinal stem cell-mediated colonic epithelial regeneration by activating the LSD1-WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of Fatty Acids Using EPA Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of fatty acids is crucial in various fields of research, including metabolic studies, drug discovery, and nutritional science. Fatty acids are typically analyzed as their more volatile and less polar fatty acid methyl ester (FAME) derivatives by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[1][2] For precise and reliable quantification, an internal standard is indispensable to correct for variations during sample preparation and injection.
This document provides detailed application notes and protocols for the quantification of fatty acids in biological samples using eicosapentaenoic acid (EPA) methyl ester as an internal or external standard. EPA methyl ester can serve as a suitable standard, particularly in analyses where it is not an endogenous component of the sample or when analyzing complex lipid mixtures.[3]
Principle of the Method
The overall workflow for the quantification of fatty acids involves three main steps:
-
Lipid Extraction: Separation of lipids from the sample matrix.
-
Transesterification: Conversion of fatty acids within the lipid extract to their corresponding FAMEs. This is a critical step as free fatty acids are not suitable for direct GC analysis due to their polarity.[4]
-
GC Analysis: Separation and quantification of individual FAMEs using GC-FID or GC-MS, with EPA methyl ester as a reference standard.
The quantification can be performed using either an internal or external standard method. In the internal standard method, a known amount of EPA methyl ester is added to the sample before lipid extraction. The ratio of the peak area of each analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte. In the external standard method, a calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the fatty acids of interest and EPA methyl ester.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples (Bligh & Dyer Method)
This protocol is a widely used method for extracting lipids from wet biological tissues.[5]
Materials:
-
Biological sample (e.g., tissue homogenate, plasma, cell pellet)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Glass Pasteur pipettes
-
Nitrogen evaporator
Procedure:
-
To a glass centrifuge tube, add 1 volume of the biological sample.
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and cell disruption.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of 0.9% NaCl solution and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer containing lipids) using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Dry the extracted lipid solution under a gentle stream of nitrogen at 40°C.
Protocol 2: Transesterification of Fatty Acids to FAMEs (Acid-Catalyzed)
This protocol uses boron trifluoride (BF3) in methanol for the simultaneous extraction and transesterification of fatty acids.[6]
Materials:
-
Dried lipid extract from Protocol 1
-
14% Boron trifluoride (BF3) in methanol
-
Saturated NaCl solution
-
Glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
To the dried lipid extract, add 2 mL of 14% BF3 in methanol.
-
If using an internal standard method, add a known amount of EPA methyl ester solution at this stage.
-
Seal the tube tightly and heat at 100°C for 30 minutes.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 2 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Allow the phases to separate.
-
Carefully collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.
GC-FID Analysis
Instrumentation:
A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an appropriate capillary column is required. A highly polar column, such as a biscyanopropyl polysiloxane phase column, is recommended for the separation of FAMEs, including cis and trans isomers.[1]
Typical GC-FID Conditions:
| Parameter | Value |
| Column | Elite-2560 (100m x 0.25 mm ID x 0.20 µm df) or equivalent |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 100°C, hold for 4 min, ramp to 240°C at 3°C/min, hold for 15 min |
Note: These conditions are a starting point and may require optimization for specific applications and instruments.
Data Presentation
Table 1: Method Validation Data for FAME Analysis using GC-FID
This table presents typical method validation parameters for the quantification of fatty acid methyl esters.
| Fatty Acid Methyl Ester | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Precision (%RSD) |
| Myristate (C14:0) | 25.5 | 0.9995 | 0.15 | 0.50 | 98.5 | 2.1 |
| Palmitate (C16:0) | 32.8 | 0.9998 | 0.12 | 0.40 | 99.2 | 1.8 |
| Palmitoleate (C16:1) | 33.5 | 0.9996 | 0.18 | 0.60 | 97.9 | 2.5 |
| Stearate (C18:0) | 40.1 | 0.9999 | 0.10 | 0.33 | 101.3 | 1.5 |
| Oleate (C18:1) | 40.8 | 0.9997 | 0.14 | 0.47 | 100.5 | 1.9 |
| Linoleate (C18:2) | 42.5 | 0.9994 | 0.20 | 0.67 | 98.8 | 2.8 |
| Linolenate (C18:3) | 44.2 | 0.9992 | 0.25 | 0.83 | 97.5 | 3.1 |
| Arachidate (C20:0) | 48.9 | 0.9998 | 0.11 | 0.37 | 100.9 | 1.6 |
| EPA (C20:5) | 52.3 | 0.9995 | 0.22 | 0.73 | N/A | N/A |
| DHA (C22:6) | 58.7 | 0.9991 | 0.28 | 0.93 | 96.8 | 3.5 |
Data is representative and may vary depending on the specific analytical method and instrumentation.
Table 2: Example Quantification of Fatty Acids in a Biological Sample using EPA Methyl Ester as an Internal Standard
| Analyte (FAME) | Peak Area (Analyte) | Peak Area (EPA-Me IS) | Response Factor (RF) | Concentration (µg/mL) |
| Palmitate (C16:0) | 1,250,000 | 850,000 | 1.05 | 15.4 |
| Stearate (C18:0) | 980,000 | 850,000 | 1.02 | 11.8 |
| Oleate (C18:1) | 2,100,000 | 850,000 | 0.98 | 24.2 |
| Linoleate (C18:2) | 1,500,000 | 850,000 | 0.95 | 16.7 |
Concentration is calculated using the formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_analyte)
Mandatory Visualizations
Caption: Experimental workflow for fatty acid quantification.
Caption: Logic of quantification methods.
References
Application Notes and Protocols: Transesterification of Fish Oil for the Production of Eicosapentaenoic Acid (EPA) Methyl Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: Eicosapentaenoic acid (EPA) is an omega-3 polyunsaturated fatty acid with significant therapeutic benefits, particularly in cardiovascular health.[1][2][3] For pharmaceutical applications, EPA is often used in its ethyl or methyl ester form to enhance stability and facilitate purification.[1][4] Transesterification is the most common chemical process for converting the triglycerides in fish oil into fatty acid methyl esters (FAMEs), including EPA methyl ester, and glycerol (B35011).[5][6] This process involves reacting the fish oil with an alcohol, typically methanol (B129727), in the presence of a catalyst.[5]
This document provides detailed protocols for the three primary methods of transesterification: acid-catalyzed, base-catalyzed, and enzymatic. It also includes a comparative summary of reaction conditions and outcomes to aid researchers in selecting the most appropriate method for their specific application. For fish oils with a high content of free fatty acids (FFA > 3-4%), a two-stage process involving an initial acid-catalyzed esterification to reduce the FFA content, followed by a base-catalyzed transesterification, is often necessary to prevent soap formation and maximize yield.[7]
Overall Experimental Workflow
The general process for producing purified EPA methyl ester from raw fish oil involves several key stages, from initial reaction to final purification.
Caption: General workflow for EPA methyl ester production.
Chemical Reaction Pathway
Transesterification chemically breaks down triglycerides into fatty acid methyl esters and glycerol. The reaction is reversible and requires a catalyst.
Caption: The general chemical reaction for transesterification.
Experimental Protocols
Protocol 1: Two-Step Acid-Base Catalyzed Synthesis (for High FFA Fish Oil)
This method is ideal for crude fish oil with high free fatty acid (FFA) content (>4%) to prevent saponification.[7]
Part A: Acid-Catalyzed Esterification (Pre-treatment)
-
Setup: Place 100 g of fish oil in a three-neck flask equipped with a reflux condenser, thermometer, and magnetic stirrer.
-
Reaction Mixture: While stirring, heat the oil to 60°C.
-
Add a methanol/sulfuric acid mixture. A typical formulation is a 6:1 molar ratio of methanol to oil and 2% (w/w of oil) concentrated H₂SO₄.
-
Reaction: Maintain the temperature at 60°C with vigorous stirring (e.g., 600-700 rpm) for 2-4 hours. The reaction progress can be monitored by measuring the acid value of the mixture. The goal is to reduce FFA content to below 2%.
-
Separation: Transfer the mixture to a separatory funnel and allow it to settle for several hours. Two layers will form: an upper esterified oil layer and a lower layer of methanol, water, and acid.
-
Collection: Drain and discard the lower layer. The upper layer is the pre-treated oil.
Part B: Base-Catalyzed Transesterification
-
Setup: Transfer the pre-treated oil from Part A into the clean three-neck flask setup. Heat to 60°C while stirring.[5]
-
Catalyst Preparation: Separately, dissolve 1% (w/w of oil) potassium hydroxide (B78521) (KOH) in methanol (using a 6:1 molar ratio of methanol to oil).[5] Ensure the KOH is fully dissolved to form potassium methoxide (B1231860).
-
Reaction: Add the potassium methoxide solution to the heated oil. Maintain the reaction at 60-65°C for 60-120 minutes with constant stirring.[5][7]
-
Separation: After the reaction, transfer the mixture to a separatory funnel and allow it to stand. The denser glycerol layer will settle at the bottom.
-
Washing: Drain the glycerol layer. Wash the upper methyl ester layer 2-3 times with warm (50°C) distilled water to remove any residual catalyst, soap, and methanol. During the first wash, gentle inversion is recommended to avoid emulsion formation.
-
Drying: Dry the washed FAME layer over anhydrous sodium sulfate (B86663) or by heating under vacuum at approximately 110°C to remove residual water.[7] The resulting product is crude FAMEs ready for purification.
Protocol 2: Single-Step Base-Catalyzed Transesterification (for Low FFA Fish Oil)
This protocol is suitable for refined fish oil with a low FFA content (<2%).
-
Setup: Use the same three-neck flask setup as described in Protocol 1. Add 100 g of refined fish oil.
-
Moisture Removal: Heat the oil to 110°C under vacuum for 10-15 minutes to remove any dissolved water, which can interfere with the reaction. Cool the oil to the reaction temperature of 60°C.
-
Catalyst Preparation: Prepare the potassium methoxide catalyst by dissolving 1% (w/w of oil) KOH in methanol (6:1 molar ratio to oil).
-
Reaction: Add the catalyst solution to the oil, and maintain the mixture at 60°C with vigorous stirring for 60 minutes.[5] A high yield of over 97% can be achieved under these conditions.[5]
-
Purification: Follow steps 4-6 from Protocol 1, Part B (Separation, Washing, and Drying) to obtain the crude FAMEs.
Protocol 3: Enzymatic Transesterification
Enzymatic methods offer high specificity and operate under milder conditions, preserving the integrity of sensitive PUFAs like EPA.[1][2] Immobilized lipases, such as Novozym 435, are commonly used.[4][8]
-
Setup: In a temperature-controlled shaker flask, combine 100 g of fish oil and methanol. The molar ratio can be lower than in chemical methods; start with a 3:1 methanol-to-oil ratio.
-
Enzyme Addition: Add the immobilized lipase. A typical loading is 5% by weight of the oil.[8]
-
Reaction: Incubate the mixture at a controlled temperature, typically between 40-60°C, with continuous agitation (e.g., 200 rpm) to ensure proper mixing.[8] The reaction time is generally longer, ranging from 6 to 48 hours.[4][8]
-
Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent (e.g., t-butanol) and reused.
-
Product Separation: The remaining mixture is transferred to a separatory funnel to separate the lower glycerol layer from the upper FAME layer.
-
Purification: The FAME layer can be purified by vacuum evaporation to remove excess methanol, followed by water washing if necessary.
Data Presentation: Comparison of Methods
The choice of transesterification method depends on the feedstock quality, desired purity, and processing cost. The following tables summarize typical reaction parameters and outcomes.
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Acid-Catalyzed (Esterification) | Base-Catalyzed (Transesterification) | Enzymatic (Transesterification) |
| Catalyst | H₂SO₄ | KOH, NaOH[5][6] | Immobilized Lipase (e.g., Novozym 435)[8] |
| Catalyst Conc. | 2% (w/w of oil) | 0.5 - 1.5% (w/w of oil)[5] | 2 - 5% (w/w of oil)[8] |
| Methanol:Oil Ratio | 6:1 (molar) | 6:1 to 9:1 (molar)[5][6] | 3:1 to 5:1 (molar) |
| Temperature (°C) | 50 - 70°C | 50 - 65°C[5][7] | 30 - 60°C[8] |
| Reaction Time | 2 - 4 hours | 40 - 120 minutes[5][7] | 6 - 72 hours[4][8] |
| Agitation (rpm) | 600 - 700 rpm | ~600 rpm | ~200 rpm[8] |
Table 2: Comparison of Yield and Purity Outcomes
| Method | Maximum Yield / Conversion | Notes |
| Acid-Base (Two-Step) | >93% (esterification), >89% (transesterification)[7] | Necessary for high FFA oils to achieve high final conversion. |
| Base-Catalyzed | >98%[5][9] | Very efficient for low FFA oils but sensitive to water and FFA content.[5][7] |
| Enzymatic | >97% conversion[8] | Milder conditions, reusable catalyst, but longer reaction times and higher catalyst cost.[2][8] |
| Ultrasound-Assisted | >98% in 30 min[9] | Can significantly reduce reaction time for base-catalyzed methods.[5][9] |
Purification of EPA Methyl Ester
Following transesterification and basic washing, the crude FAME mixture contains EPA methyl ester along with other fatty acid esters. Achieving pharmaceutical-grade purity (>97%) requires advanced purification techniques.[10]
-
Urea Complexation: This technique can be used to enrich polyunsaturated fatty acids by selectively crystallizing saturated and monounsaturated fatty acids with urea.[1][2]
-
Distillation: Molecular or fractional distillation can separate esters based on their boiling points, but high temperatures can cause degradation of PUFAs like EPA.[10]
-
Chromatography:
The choice of purification method depends on the required purity, scale, and economic feasibility. For drug development, chromatographic methods are often preferred for their high resolution and ability to yield highly pure products.[10][12]
References
- 1. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Valuable Fish Oil: Formation Process, Enrichment, Subsequent Utilization, and Storage of Eicosapentaenoic Acid Ethyl Esters [mdpi.com]
- 3. enzymocore.com [enzymocore.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transesterification of fish oil to produce fatty acid ethyl esters using ultrasonic energy (2007) | Roberto E. Armenta | 80 Citations [scispace.com]
- 10. US9163198B2 - Process for purification of EPA (eicosapentanoic acid) ethyl ester from fish oil - Google Patents [patents.google.com]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Omega-3 PUFA Epoxides Using Eicosapentaenoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of eicosapentaenoic acid (EPA) methyl ester in the study of omega-3 polyunsaturated fatty acid (PUFA) epoxides. Detailed protocols for the synthesis, purification, and analysis of EPA-derived epoxides are provided, along with methodologies for investigating their biological activities in cellular and in vivo models.
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is metabolized by cytochrome P450 (CYP) epoxygenases to form a series of bioactive epoxides known as epoxyeicosatetraenoic acids (EEQs). These signaling molecules have garnered significant interest due to their potent anti-inflammatory, vasodilatory, and pro-resolving properties. The study of individual EEQ regioisomers is crucial for elucidating their specific biological roles and therapeutic potential. EPA methyl ester serves as a convenient and stable precursor for the chemical synthesis of these valuable research compounds.
Data Presentation
Table 1: Chemical Synthesis of EPA Methyl Ester Epoxides
| Parameter | Method 1: m-CPBA Epoxidation | Method 2: In Situ Peroxyformic Acid |
| Reagents | EPA methyl ester, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM) | EPA methyl ester, Formic acid, Hydrogen peroxide, Sulfuric acid (catalyst) |
| Reaction Time | 15 minutes to 4 hours | 24 hours |
| Temperature | 0°C to room temperature | 8-10°C (initial), then 60°C |
| Typical Overall Yield | 8.6% (single run), up to 55-70% with substrate recycling[1] | >98% conversion of unsaturation |
| Notes | Reaction with 0.1 eq of m-CPBA for 15 min yields a mixture of regioisomers[1]. | The molar ratio of formic acid and hydrogen peroxide to double bonds is critical for optimal yield. |
Table 2: High-Performance Liquid Chromatography (HPLC) Purification of EPA Methyl Ester Epoxide Regioisomers
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Silica, PVA-Sil, or Chiral Stationary Phase (e.g., polysaccharide-based) | C18 (Octadecylsilyl) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Acetic Acid gradients or isocratic mixtures. e.g., n-hexane/isopropanol/trifluoroacetic acid (90:10:0.1, v/v/v) for chiral separation. | Acetonitrile (B52724)/Water or Methanol/Water gradients. |
| Detection | UV (206 nm or 278 nm after derivatization) | UV (192 nm for unsaturated compounds, 205 nm for saturated)[2] |
| Separation Principle | Polarity-based. Less polar epoxides elute first. | Hydrophobicity-based. More polar compounds elute first. |
| Application | Separation of individual regioisomers and enantiomers. | Purification of total epoxides from unreacted starting material. |
Table 3: LC-MS/MS Parameters for the Analysis of EPA-Derived Epoxides (as free acids)
| Analyte (Regioisomer) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5,6-EEQ | 317.2 | 167.1 | Optimized by user |
| 8,9-EEQ | 317.2 | 205.1 | Optimized by user |
| 11,12-EEQ | 317.2 | 245.1 | Optimized by user |
| 14,15-EEQ | 317.2 | 283.2 | Optimized by user |
| 17,18-EEQ | 317.2 | 153.1 | Optimized by user |
Note: The precursor ion for the methyl esters will be m/z 331.2. Product ions will be similar but may require optimization. The values provided are representative and should be optimized for the specific instrument used.
Experimental Protocols
Protocol 1: Synthesis of EPA Methyl Ester Epoxides using m-CPBA
This protocol describes the non-selective epoxidation of EPA methyl ester to generate a mixture of all five regioisomers.
Materials:
-
Eicosapentaenoic acid methyl ester
-
m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Glass reaction vessel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve EPA methyl ester in anhydrous DCM in the reaction vessel.
-
Cool the solution to 0°C in an ice bath with stirring.
-
In a separate container, dissolve m-CPBA (0.1 molar equivalents relative to EPA methyl ester) in a small amount of DCM.
-
Slowly add the m-CPBA solution to the stirred EPA methyl ester solution over 15 minutes.
-
Allow the reaction to proceed at 0°C for an additional 45 minutes.
-
Quench the reaction by adding an excess of saturated NaHCO₃ solution to neutralize the acidic byproducts.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by deionized water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The resulting crude product will be a mixture of unreacted EPA methyl ester and the five epoxide regioisomers.
Protocol 2: Purification of EPA Methyl Ester Epoxide Regioisomers by Normal-Phase HPLC
This protocol provides a general method for the separation of the different epoxide regioisomers.
Materials:
-
Crude epoxide mixture from Protocol 1
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Normal-phase HPLC column (e.g., silica, 5 µm particle size)
-
HPLC system with a UV detector
Procedure:
-
Dissolve the crude epoxide mixture in a small volume of the initial mobile phase.
-
Equilibrate the normal-phase HPLC column with the mobile phase (e.g., 98:2 n-hexane:isopropanol).
-
Inject the sample onto the column.
-
Elute the compounds using a shallow gradient of increasing isopropanol concentration.
-
Monitor the elution profile at 206 nm.
-
Collect fractions corresponding to the individual peaks.
-
Analyze the collected fractions by LC-MS/MS to confirm the identity of each regioisomer.
Protocol 3: Analysis of EPA-Derived Epoxides by LC-MS/MS
This protocol outlines the general procedure for the quantitative analysis of EPA-derived epoxides.
Materials:
-
Purified epoxide standards or biological samples
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase LC column
-
Acetonitrile (ACN), HPLC-grade
-
Water, HPLC-grade
-
Formic acid
Procedure:
-
Prepare a stock solution of each purified epoxide regioisomer for calibration curves.
-
For biological samples, perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer).
-
Set up the LC-MS/MS method with a reversed-phase gradient (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
-
Develop a Multiple Reaction Monitoring (MRM) method using the precursor and product ions for each epoxide regioisomer (refer to Table 3, and optimize for methyl esters).
-
Inject the samples and standards onto the LC-MS/MS system.
-
Quantify the amount of each epoxide in the samples by comparing the peak areas to the calibration curves.
Protocol 4: In Vitro Study of 17,18-EEQ on NF-κB Signaling
This protocol describes how to treat cultured cells with an EPA-derived epoxide to study its effect on an inflammatory signaling pathway.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Cell culture medium and supplements
-
17,18-EEQ methyl ester
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)
Procedure:
-
Culture endothelial cells to ~80% confluency.
-
Pre-treat the cells with 17,18-EEQ methyl ester (e.g., at 1 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., at 10 ng/mL) for 15-30 minutes to induce NF-κB activation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Perform Western blot analysis on the cell lysates to assess the phosphorylation status of IκBα. A decrease in phospho-IκBα in the 17,18-EEQ treated cells indicates inhibition of the NF-κB pathway.[1]
Protocol 5: In Vivo Study of EPA Methyl Ester Supplementation
This protocol outlines a general procedure for studying the metabolic effects of EPA methyl ester in a rodent model.
Materials:
-
Laboratory rodents (e.g., mice or rats)
-
EPA methyl ester
-
Vehicle for oral gavage (e.g., corn oil)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatize the animals to the housing conditions.
-
Divide the animals into a control group (vehicle only) and a treatment group (EPA methyl ester).
-
Administer EPA methyl ester (e.g., 1 g/kg body weight) or vehicle daily via oral gavage for a specified period (e.g., 5 weeks).
-
At the end of the treatment period, collect blood samples for plasma lipid analysis.
-
Harvest tissues of interest (e.g., liver, adipose tissue) for further analysis.
-
Perform lipid extraction on plasma and tissue samples.
-
Analyze the lipid extracts by LC-MS/MS to quantify the levels of EPA, its epoxide metabolites, and other relevant lipids.
Mandatory Visualizations
Caption: Workflow for synthesis, purification, and application of EPA epoxides.
References
Application Notes and Protocols: Synthesis of Eicosapentaenoic Acid Monoepoxides from Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid, is a precursor to a variety of bioactive lipid mediators. Among these are the eicosapentaenoic acid monoepoxides (EEQs), which are formed by the epoxidation of one of the five double bonds of EPA. These molecules are of significant interest in drug development due to their diverse physiological roles, including anti-inflammatory, antihyperalgesic, and anti-proliferative effects[1][2][3]. This document provides detailed protocols for the chemical and enzymatic synthesis of EPA monoepoxides from EPA methyl ester, along with methods for their purification and characterization.
Synthesis Strategies
Two primary methodologies for the synthesis of EPA monoepoxides from their methyl ester are chemical epoxidation and enzymatic synthesis. Chemical synthesis, typically employing peroxy acids, is a straightforward method that generates a mixture of regioisomers[4][5]. In contrast, enzymatic synthesis, utilizing cytochrome P450 (CYP) enzymes, can offer high regioselectivity and stereoselectivity, yielding specific epoxide isomers[6][7].
Chemical Synthesis using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method results in the formation of a mixture of the five possible monoepoxy derivatives of EPA methyl ester.
Experimental Protocol:
-
Reaction Setup:
-
Dissolve EPA methyl ester in dichloromethane.
-
In a separate flask, dissolve m-Chloroperoxybenzoic acid (m-CPBA) (3 mM) in dichloromethane[5].
-
Slowly add the m-CPBA solution to the EPA methyl ester solution with stirring. The reaction is typically carried out at room temperature.
-
-
Reaction Quenching and Extraction:
-
After the reaction is complete (monitored by TLC or LC-MS), neutralize the excess m-CPBA by adding a 5% aqueous solution of sodium hydrogen carbonate[5].
-
Separate the organic phase.
-
Wash the organic phase with distilled water.
-
Dry the organic phase over anhydrous sodium sulfate[5].
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude mixture of EPA monoepoxide regioisomers can be purified using normal-phase high-performance liquid chromatography (NP-HPLC)[4][5]. A silica (B1680970) gel column is typically used with a solvent system such as a gradient of ethyl acetate (B1210297) in hexanes.
-
Data Presentation: Regioisomer Distribution
The chemical epoxidation of EPA methyl ester with m-CPBA results in a mixture of five regioisomers. The relative abundance of each isomer can be determined by chromatographic and spectroscopic methods.
| Regioisomer | Position of Epoxide |
| 5,6-EEQ | 5,6 |
| 8,9-EEQ | 8,9 |
| 11,12-EEQ | 11,12 |
| 14,15-EEQ | 14,15 |
| 17,18-EEQ | 17,18 |
Table 1: Regioisomers of EPA Monoepoxides.
Enzymatic Synthesis using Cytochrome P450 BM3
This protocol provides a method for the regioselective synthesis of 17,18-EEQ from EPA using the wild-type cytochrome P450 BM3 enzyme.
Experimental Protocol:
-
Reaction Components:
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
EPA methyl ester
-
Wild-type CYP450 BM3 enzyme
-
NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
-
Reaction Procedure:
-
In a suitable reaction vessel, combine the phosphate buffer, EPA methyl ester, and the NADPH regeneration system.
-
Initiate the reaction by adding the CYP450 BM3 enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. The reaction time will vary depending on the enzyme concentration and substrate concentration.
-
-
Extraction and Purification:
-
Stop the reaction by adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol.
-
Acidify the mixture to pH 3-4 with a suitable acid (e.g., formic acid).
-
Extract the lipids with an organic solvent like ethyl acetate or hexane.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
-
Purify the monoepoxides using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes[6]. Further purification of individual regioisomers can be achieved by reverse-phase HPLC.
-
Data Presentation: Enzymatic Synthesis Yield and Regioselectivity
Enzymatic synthesis with wild-type CYP450 BM3 shows a high preference for the epoxidation of the double bond closest to the methyl end of EPA.
| Product | Yield of Monoepoxide Fraction | Regioisomeric Ratio (17,18-EEQ : 14,15-EEQ) | Enantiomeric Excess (17(S),18(R)-EEQ) |
| EEQ Methyl Ester | 56% | ~14:1 | >99% |
Table 2: Yield and Selectivity of Enzymatic Epoxidation of EPA Methyl Ester with CYP450 BM3[6].
Characterization of EPA Monoepoxides
The synthesized EPA monoepoxides should be thoroughly characterized to confirm their identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used to determine the molecular weight and fragmentation pattern of the different regioisomers[4][5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the position of the epoxide ring. 1H, 13C, COSY, HSQC, and HMBC experiments are valuable for complete structural assignment[4][5].
Visualizations
Experimental Workflows
Caption: Chemical synthesis workflow for EPA monoepoxides.
Caption: Enzymatic synthesis and purification workflow.
Signaling Pathway
Caption: Signaling pathway of 17,18-epoxy-EPA.
Biological Activity and Significance
EPA monoepoxides have been shown to possess a range of biological activities. For instance, they can act as antihyperalgesic lipids, suggesting a role in pain modulation[1]. The 17,18-epoxide of EPA has been specifically shown to inhibit endothelial cell proliferation by activating the p38 MAP kinase pathway, leading to the down-regulation of cyclin D1[2][3]. This anti-proliferative effect highlights the potential of these molecules as therapeutic agents in diseases characterized by excessive cell growth, such as cancer. The biological actions of EPA monoepoxides are often mediated through specific signaling pathways, and their effects can be regioisomer-specific[2]. These compounds are metabolized in vivo by soluble epoxide hydrolase (sEH), and inhibition of this enzyme can enhance their biological activity[1]. The synthesis of specific EPA monoepoxides is therefore crucial for advancing research into their therapeutic potential.
References
- 1. Naturally occurring monoepoxides of eicosapentaenoic acid and docosahexaenoic acid are bioactive antihyperalgesic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ω-3 epoxide of eicosapentaenoic acid inhibits endothelial cell proliferation by p38 MAP kinase activation and cyclin D1/CDK4 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Synthesis of Epoxidized Metabolites of Docosahexaenoic, Eicosapentaenoic, and Arachidonic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Eicosapentaenoic Acid Methyl Ester (EPA-ME)
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of eicosapentaenoic acid methyl ester (EPA-ME). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound (EPA-ME)?
A1: To ensure the stability of EPA-ME, it is crucial to store it under appropriate conditions to prevent oxidation. The recommended storage temperatures and durations are summarized in the table below. For long-term storage, -80°C is highly recommended. It is also advisable to store EPA-ME under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: How does the stability of EPA-ME change at different temperatures?
A2: this compound is a polyunsaturated fatty acid methyl ester and is highly susceptible to oxidation, a process that is accelerated at higher temperatures. Storing EPA-ME at refrigerated temperatures (2-8°C) or room temperature is not recommended for any significant length of time due to rapid degradation. The rate of oxidation increases with temperature, leading to the formation of peroxides, aldehydes, and other secondary oxidation products that can interfere with experimental results.
Q3: What are the signs of EPA-ME degradation?
A3: Degradation of EPA-ME, primarily through oxidation, can be detected through several indicators:
-
Peroxide Value (PV): An increase in the peroxide value is a direct measure of primary oxidation products. Fresh, high-quality oils typically have a low peroxide value (e.g., less than 10 meq O₂/kg).[1]
-
Anisidine Value (AV): This value indicates the level of secondary oxidation products, such as aldehydes.
-
Change in Appearance: A noticeable change in color (e.g., yellowing) or an increase in viscosity can be signs of degradation.
-
Off-Odors: A rancid or "fishy" smell is a common indicator of oxidized lipids.
-
Analytical Methods: Techniques like GC-MS and HPLC can reveal the presence of oxidation byproducts and a decrease in the purity of the EPA-ME.
Q4: Can I use EPA-ME that has been stored improperly?
A4: It is strongly advised not to use EPA-ME that has been stored improperly or shows signs of degradation. Oxidized lipids can have significantly different biological activities compared to the unoxidized parent compound. For instance, oxidized polyunsaturated fatty acids have been shown to inhibit cell proliferation and induce apoptosis in cell cultures, which could lead to misleading or erroneous experimental results.[2][3]
Q5: How do multiple freeze-thaw cycles affect the stability of EPA-ME?
A5: Repeated freeze-thaw cycles can compromise the stability of EPA-ME. Each cycle can introduce atmospheric oxygen into the sample, and the phase changes can potentially accelerate degradation. It is recommended to aliquot the EPA-ME into smaller, single-use vials upon receipt to minimize the number of freeze-thaw cycles. Studies have shown that multiple freeze-thaw cycles can lead to an increase in free fatty acid levels in plasma samples, suggesting that similar dissociative effects could occur with EPA-ME solutions, potentially exposing the ester to faster degradation.[4]
Troubleshooting Guides
Unexpected Experimental Results in Cell Culture
| Observed Issue | Potential Cause Related to EPA-ME | Troubleshooting Steps |
| Decreased cell viability, increased apoptosis, or changes in cell morphology (e.g., blebbing, rounding). [2][3] | The EPA-ME stock solution may be oxidized. Oxidized lipids are known to be cytotoxic and can induce apoptosis.[2][3] | 1. Check for signs of oxidation: Inspect the EPA-ME stock for discoloration or off-odors. 2. Perform a quality control check: If possible, measure the peroxide value of the stock solution. 3. Use a fresh, properly stored aliquot: Compare the effects of a new, unopened vial of EPA-ME with your current stock. 4. Incorporate an antioxidant: Consider adding a low concentration of an antioxidant like BHT or α-tocopherol to your culture medium, ensuring it does not interfere with your experimental endpoints. |
| Inconsistent or non-reproducible results between experiments. | Variability in the extent of EPA-ME oxidation between different aliquots or preparations. | 1. Standardize handling procedures: Ensure consistent and minimal exposure to air and light when preparing working solutions. 2. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated warming and cooling of the main stock. 3. Use fresh dilutions: Prepare working dilutions of EPA-ME immediately before each experiment. |
Analytical Issues (GC-MS, HPLC)
| Observed Issue | Potential Cause Related to EPA-ME | Troubleshooting Steps |
| Appearance of unexpected peaks in GC-MS or HPLC chromatograms. | These may be oxidation products of EPA-ME, such as hydroperoxides, epoxides, or aldehydes.[5][6] | 1. Analyze a fresh standard: Run a new, unopened standard of EPA-ME to confirm its retention time and purity. 2. Mass Spectrometry Analysis: If using MS, analyze the mass spectra of the unknown peaks. Oxidation products will have higher molecular weights corresponding to the addition of oxygen atoms.[5] 3. Review literature on EPA oxidation products: Compare the retention times and mass spectra of your unknown peaks with published data on EPA-ME oxidation products. |
| Reduced peak area or concentration of EPA-ME over time. | Degradation of the EPA-ME in your stock or working solutions. | 1. Implement stricter storage and handling protocols: Store under inert gas, protect from light, and use amber vials. 2. Monitor stability over time: Periodically re-analyze your stock solution to track its purity and concentration. 3. Consider adding an antioxidant to your standards if they are stored for extended periods, ensuring it does not interfere with the analysis. |
Data on Stability and Storage
The following table summarizes the recommended storage conditions for this compound to maintain its stability and purity.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Long-term (months to years) | Ideal for long-term storage. Store in amber glass vials under an inert gas (nitrogen or argon). |
| -20°C | Short to medium-term (weeks to months) | Suitable for working stocks. Minimize exposure to air and light. Avoid repeated freeze-thaw cycles. |
| 2-8°C | Not Recommended | Significant degradation can occur in a short period. |
| Room Temperature | Not Recommended | Rapid oxidation and degradation. |
Note: The exact stability will depend on the purity of the initial material, the presence of antioxidants, and the extent of exposure to oxygen and light.
Experimental Protocols
Protocol for Determination of Peroxide Value (PV)
This protocol is a standard titrimetric method to quantify the primary oxidation products (peroxides) in EPA-ME.
Materials:
-
EPA-ME sample
-
Solvent mixture: Acetic acid and chloroform (B151607) (3:2, v/v)
-
Saturated potassium iodide (KI) solution
-
Standardized sodium thiosulfate (B1220275) solution (0.01 N or 0.1 N)
-
1% Starch solution (indicator)
-
Deionized water
-
Erlenmeyer flask with a stopper
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the EPA-ME sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent mixture and swirl to dissolve the sample.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Stopper the flask, swirl for one minute, and then store it in the dark for exactly one minute.
-
Add 30 mL of deionized water and shake vigorously.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, shaking continuously, until the yellow iodine color almost disappears.
-
Add 0.5 mL of 1% starch solution. The solution will turn a blue/purple color.
-
Continue the titration, adding the sodium thiosulfate solution dropwise until the blue color just disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination using the same procedure but without the EPA-ME sample.
Calculation: Peroxide Value (meq O₂/kg) = ((S - B) * N * 1000) / W Where:
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the sample (g)
Protocol for GC-MS Analysis of EPA-ME Purity and Degradation
This protocol outlines a general method for analyzing the purity of EPA-ME and detecting potential degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
EPA-ME sample
-
Heptane or other suitable solvent for dilution
-
Internal standard (e.g., methyl nonadecanoate)
-
GC-MS system with a capillary column suitable for FAME analysis (e.g., a polar column like a wax-type or cyanopropyl-based column)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the EPA-ME sample (e.g., 1 mg/mL) in heptane. Add a known concentration of the internal standard.
-
GC-MS Conditions (Example):
-
Injector: Split/splitless injector, 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 250°C) at a controlled rate to separate the fatty acid methyl esters.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis:
-
Identify the peak corresponding to EPA-ME based on its retention time and mass spectrum (molecular ion at m/z 316.2).
-
Calculate the purity of the EPA-ME by comparing its peak area to the total area of all peaks in the chromatogram.
-
Examine the chromatogram for additional peaks that may represent oxidation products. These products will often have higher molecular weights due to the addition of oxygen atoms. Analyze their mass spectra to aid in their identification.[5]
-
Visualizations
Signaling Pathways and Workflows
Caption: Metabolism of Eicosapentaenoic Acid (EPA)
Caption: Autoxidation Workflow of EPA-ME
Caption: Troubleshooting Logic for EPA-ME Experiments
References
- 1. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 2. Membrane changes under oxidative stress: the impact of oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 顺-5,8,11,14,17-二十碳五烯酸甲酯 (EPA甲酯)标准液 certified reference material, 10 mg/mL in heptane, ampule of 1 mL | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative agents elicit endoplasmic reticulum morphological changes suggestive of alterations in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
Eicosapentaenoic Acid Methyl Ester (EPA-ME) Degradation: A Technical Support Center
Welcome to the technical support center for eicosapentaenoic acid methyl ester (EPA-ME). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the degradation of EPA-ME during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for EPA-ME?
This compound (EPA-ME) is a polyunsaturated fatty acid (PUFA) methyl ester and is susceptible to degradation primarily through oxidation. The multiple double bonds in its structure are prone to attack by reactive oxygen species, leading to a cascade of reactions. The main degradation pathways include:
-
Autoxidation: A free radical-mediated chain reaction involving initiation, propagation, and termination steps. This process leads to the formation of primary oxidation products like hydroperoxides.
-
Photo-oxidation: Initiated by light, which can generate singlet oxygen that directly reacts with the double bonds of EPA-ME.
-
Enzymatic Oxidation: Mediated by enzymes such as lipoxygenases and cyclooxygenases, which can produce a variety of oxygenated metabolites.
These primary oxidation products are often unstable and can further decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and epoxides.[1][2]
2. What are the common degradation products of EPA-ME?
Common degradation products of EPA-ME include:
-
Hydroperoxides: The initial products of oxidation.
-
Epoxides: Formed by the oxidation of the double bonds. Specific monoepoxy derivatives of EPA methyl ester have been synthesized and characterized.[3][4]
-
Aldehydes and Ketones: Secondary oxidation products resulting from the cleavage of hydroperoxides.
-
Polymerization Products: Formed through the cross-linking of oxidized EPA-ME molecules.
3. How can I prevent the degradation of my EPA-ME samples?
To minimize degradation, proper handling and storage are crucial:
-
Storage Temperature: Store EPA-ME at low temperatures, ideally at -20°C or below, to slow down oxidative processes. For long-term storage, -80°C is recommended.
-
Inert Atmosphere: Store under an inert gas such as nitrogen or argon to minimize exposure to oxygen.
-
Light Protection: Protect from light by using amber vials or by storing in the dark.
-
Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT) or vitamin E, can help to quench free radicals and inhibit oxidation.
-
Solvent Choice: If in solution, use deoxygenated solvents of high purity.
4. What are the potential biological consequences of using degraded EPA-ME in my experiments?
The use of degraded EPA-ME can lead to erroneous and misleading experimental results. Degradation products, particularly oxidized lipids, can have their own biological activities, which may differ from the parent compound. For instance, some oxidized EPA derivatives have been shown to inhibit the pro-inflammatory NF-κB pathway, while others may contribute to oxidative stress and inflammation.[1] Therefore, using degraded material could lead to misinterpretation of the biological role of EPA-ME.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of EPA-ME stock solution | Prepare fresh stock solutions frequently. Store stock solutions under an inert atmosphere at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Oxidation during sample preparation | Use deoxygenated buffers and media. Minimize the exposure of samples to air and light during preparation. Consider adding an antioxidant to the culture medium if appropriate for the experiment. |
| Interaction with other media components | Evaluate the compatibility of EPA-ME with other components in your culture medium. Some components may accelerate degradation. |
Issue 2: Unexpected peaks in chromatography analysis (GC/LC-MS).
| Possible Cause | Troubleshooting Step |
| Sample degradation prior to injection | Ensure samples are stored properly before analysis. Prepare samples immediately before injection if possible. Use an autosampler with temperature control. |
| On-column degradation (GC) | Check the injection port temperature. High temperatures can cause thermal degradation of EPA-ME. Ensure the liner is clean and inert. |
| Formation of oxidation products | Compare the chromatogram of a fresh sample with an aged or stressed sample to identify potential degradation peaks. Use mass spectrometry to identify the unexpected peaks. |
Quantitative Data on EPA-ME Degradation
| Stress Condition | General Observations for FAMEs | Expected Degradation Products |
| Acidic Hydrolysis (e.g., 0.1N HCl) | FAMEs are generally stable to acidic hydrolysis at room temperature but can degrade at elevated temperatures. | Free fatty acid (Eicosapentaenoic acid) and methanol (B129727). |
| Basic Hydrolysis (e.g., 0.1N NaOH) | FAMEs are more susceptible to basic hydrolysis (saponification) than acidic hydrolysis. | Salt of the fatty acid (Eicosapentaenoate salt) and methanol. |
| Oxidative (e.g., 3% H₂O₂) | Highly susceptible. The rate of degradation is significant, especially in the presence of light or metal ions. | Hydroperoxides, epoxides, aldehydes, ketones. |
| Thermal | FAMEs are relatively stable at high temperatures in the absence of oxygen. Thermal decomposition of FAMEs in supercritical methanol has been observed to begin at temperatures above 325 °C.[5] Isomerization of double bonds can also occur at high temperatures.[6] | Shorter-chain fatty acid methyl esters, alkanes, alkenes, and cyclic compounds. |
| Photolytic (UV/Visible light) | Susceptible to degradation, especially in the presence of photosensitizers. | Hydroperoxides and other oxidation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study of EPA-ME
This protocol outlines a general procedure for conducting a forced degradation study on EPA-ME to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Sample Preparation:
-
Prepare a stock solution of EPA-ME in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the EPA-ME stock solution with an equal volume of 0.1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the EPA-ME stock solution with an equal volume of 0.1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the EPA-ME stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solution of EPA-ME in a sealed vial in an oven at 105°C for 24 hours. For solid samples, expose the powder directly to the same conditions.
-
Photolytic Degradation: Expose a solution of EPA-ME in a quartz cuvette to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or Gas Chromatography with Mass Spectrometry (GC-MS).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control sample to identify degradation products.
-
Determine the percentage of degradation of EPA-ME under each stress condition.
-
Use the mass spectral data to propose structures for the major degradation products.
Protocol 2: Synthesis of EPA-ME Monoepoxides
This protocol is adapted from a published method for the synthesis of monoepoxy derivatives of EPA methyl ester.[3][4]
1. Reaction Setup:
-
Dissolve EPA-ME in dichloromethane (B109758).
-
Cool the solution in an ice bath.
2. Epoxidation:
-
Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the EPA-ME solution. The molar ratio of m-CPBA to EPA-ME should be controlled to favor mono-epoxidation (e.g., less than 1 equivalent of m-CPBA).
3. Quenching and Extraction:
-
After the reaction is complete (monitored by TLC), quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure.
4. Purification and Characterization:
-
Purify the resulting mixture of monoepoxides using normal-phase chromatography (e.g., silica (B1680970) gel column chromatography).
-
Characterize the purified epoxides using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures.
Visualizations
References
- 1. Oxidation of Marine Omega-3 Supplements and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigating the Role of EPA and DHA on Cellular Oxidative Stress; Profiling Antidiabetic and Antihypertensive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of eicosapentaenoic acid methyl ester in different solvents
Welcome to the technical support center for eicosapentaenoic acid methyl ester (EPA-ME). This resource provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of EPA-ME.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound (EPA-ME)?
A1: For high concentration stock solutions, solvents such as DMSO and ethanol (B145695) are recommended.[1][2] EPA-ME is soluble in DMSO and ethanol at concentrations up to 100 mg/mL.[1][2] For analytical purposes, especially chromatography, less polar solvents like hexane (B92381), heptane, or chloroform (B151607) are commonly used.[3][4]
Q2: Is EPA-ME soluble in aqueous buffers like PBS?
A2: EPA-ME has very low solubility in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 0.15 mg/mL.[2] Due to its nonpolar, lipid nature, it is practically insoluble in water.[5][6]
Q3: My EPA-ME solution appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur if the solvent's capacity is exceeded or if the temperature decreases. Gentle warming in a water bath or sonication can help redissolve the compound.[1][3][7] However, be cautious with heating as it can accelerate degradation of polyunsaturated esters.[8] If using DMSO, ensure it is a fresh, anhydrous grade, as absorbed water can significantly reduce solubility.[1]
Q4: How should I store stock solutions of EPA-ME?
A4: To prevent degradation through oxidation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under an inert atmosphere if possible.[1] Recommended storage temperatures are -20°C for short-term (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] Polyunsaturated fatty acid esters are susceptible to autoxidation, especially when exposed to air, light, and metal contaminants.[8][9]
Solubility Data
The solubility of this compound (CAS: 2734-47-6) varies significantly across different solvents. The following table summarizes available quantitative data for creating stock solutions.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (315.97 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is critical.[1] |
| Ethanol | 100 mg/mL | A commonly used solvent for lipid compounds.[2] |
| Chloroform | 50 mg/mL | Solution should be clear and colorless.[10] |
| N,N-Dimethylformamide (DMF) | 100 mg/mL | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 0.15 mg/mL | Sparingly soluble; not suitable for high concentration stock solutions.[2] |
Note: Fatty acid methyl esters (FAMEs) are generally soluble in nonpolar organic solvents like hexane and heptane, which are often used for extraction and chromatographic analysis.[3][5]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of EPA-ME.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | - Inappropriate solvent choice.- Low temperature.- Solvent has absorbed moisture (e.g., DMSO).- Reached saturation limit. | - Switch to a more suitable solvent (see table above).- Gently warm the solution while vortexing.[3]- Use sonication to aid dissolution.[1][3][7]- Use fresh, anhydrous solvent. |
| Compound Degradation | - Oxidation from exposure to air and light.- Contamination with metals.- Repeated freeze-thaw cycles. | - Store solutions under an inert gas (e.g., argon or nitrogen).- Use amber vials or protect from light.- Ensure high-purity solvents and clean labware to avoid metal contamination.[8]- Aliquot stock solutions into single-use volumes before freezing.[1] |
| Poor Peak Shape in Chromatography (GC/HPLC) | - Incomplete solubility in the mobile phase or injection solvent.- Column overload.- Interaction with active sites on the column. | - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase (e.g., hexane for GC).[3]- Reduce the injection volume.- For GC, increase the injector temperature to ensure rapid volatilization.[3] |
Troubleshooting Workflow for Dissolution Issues
Caption: A decision tree for troubleshooting EPA-ME dissolution problems.
Experimental Protocols
Protocol: Determination of Saturation Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the solubility of a substance in a given solvent.[11]
Materials:
-
This compound (EPA-ME)
-
Selected solvent of interest (e.g., ethanol, DMSO)
-
Scintillation vials or screw-cap test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
Micro-pipettes
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC)
Procedure:
-
Preparation: Add an excess amount of EPA-ME to a vial containing a known volume of the solvent. The goal is to create a saturated solution with visible excess solid/oil.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved EPA-ME.
-
Sampling: Carefully extract an aliquot from the clear supernatant. Be cautious not to disturb the undissolved portion.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of EPA-ME.
-
Calculation: The calculated concentration represents the saturation solubility of EPA-ME in that solvent at the specified temperature.
Experimental Workflow Diagram
Caption: Workflow for determining saturation solubility via the shake-flask method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 6. scribd.com [scribd.com]
- 7. Eicosapentaenoic acid ethyl ester | Endogenous Metabolite | TargetMol [targetmol.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS#:2734-47-6 | Chemsrc [chemsrc.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GC-MS Parameters for Eicosapentaenoic Acid Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the gas chromatography-mass spectrometry (GC-MS) analysis of eicosapentaenoic acid methyl ester (EPA-ME).
Frequently Asked Questions (FAQs)
Q1: What is the first critical step before analyzing eicosapentaenoic acid (EPA) by GC-MS?
A1: Due to the low volatility of free fatty acids, a derivatization step is essential before GC-MS analysis.[1][2] The most common method is the conversion of EPA into its more volatile fatty acid methyl ester (FAME), specifically this compound (EPA-ME).[1][3] This process, known as esterification or transesterification, neutralizes the polar carboxyl group, leading to improved chromatographic peak shape and accurate quantification.[1][3][4]
Q2: Which type of GC column is recommended for the analysis of EPA-ME?
A2: Capillary columns with polar stationary phases are typically used for the analysis of FAMEs, including EPA-ME.[3][4] Columns with Carbowax-type (polyethylene glycol) or biscyanopropyl stationary phases are effective for separating saturated and unsaturated fatty acid methyl esters, as well as resolving cis and trans isomers.[3][4] For instance, a Teknokroma TR-CN100 GC capillary column (60 m × 0.25 mm ID × 0.20 μm df) has been successfully used.[5]
Q3: What are the general recommendations for GC-MS instrument parameters for EPA-ME analysis?
A3: While optimal conditions should be determined empirically for each specific instrument and application, the following table summarizes typical starting parameters for the GC-MS analysis of FAMEs.
| Parameter | Recommended Setting | Source |
| GC Inlet | ||
| Injection Mode | Splitless or Split | [5] |
| Injector Temperature | 225 - 250 °C | [5][6] |
| Injection Volume | 1.0 μL | [5] |
| Carrier Gas | Helium (99.9999% purity) | [5][6] |
| Flow Rate | 0.9 - 1.1 mL/min | [5][6] |
| Oven Temperature Program | ||
| Initial Temperature | 90 °C (hold 7 min) | [5] |
| Ramp 1 | to 180 °C at 4.0 °C/min (hold 2.0 min) | [5] |
| Ramp 2 | to 215 °C at 2.0 °C/min (hold 2 min) | [5] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | [5][7] |
| Source Temperature | 210 °C | [5] |
| GC Line Temperature | 240 °C | [5] |
| Electron Energy | 70 eV | [5] |
| Mass Scan Range | 50 - 300 m/z | [5] |
Q4: What is Selective Ion Monitoring (SIM) and is it useful for EPA-ME analysis?
A4: Selective Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry where only a limited mass-to-charge ratio (m/z) range is monitored. This technique significantly improves sensitivity and selectivity, which is particularly beneficial for analyzing trace amounts of FAMEs in complex matrices like jet fuel.[7] By monitoring specific ions characteristic of EPA-ME, background noise can be reduced, leading to better quantification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) | Source(s) |
| Poor Peak Shape (Tailing) | - Active sites in the inlet liner or column.- Contamination of the injector or column.- Incorrect column installation. | - Clean or replace the inlet liner.- Use an inert GC column.- Bake out the column or trim the first few inches.- Ensure the column is installed at the correct depth in the injector and detector. | [8][9] |
| Low or No Signal | - Defective or plugged syringe.- Leak in the injection port.- Inappropriate initial oven temperature for splitless injection.- Detector not suitable for the analyte. | - Replace the syringe.- Check for leaks using an electronic leak detector.- Lower the initial column temperature.- Ensure the detector is appropriate for FAME analysis (e.g., FID or MS). | [8] |
| Low Internal Standard Recovery | - Incomplete derivatization.- Degradation of the internal standard.- Extraction inefficiency. | - Optimize the derivatization reaction time and temperature.- Ensure the internal standard is stable under the experimental conditions.- Verify the extraction protocol and solvent choices. | [10] |
| Co-elution of Peaks | - Suboptimal GC temperature program.- Inadequate column resolution. | - Adjust the temperature ramp rates to improve separation.- Consider using a longer column or a column with a different stationary phase for better resolution. Two-dimensional GC (GCxGC) can also be employed for complex samples. | [11] |
| Baseline Noise or Ghost Peaks | - Contaminated carrier gas or gas lines.- Septum bleed.- Contaminated injector. | - Use high-purity carrier gas and install traps.- Use high-quality, low-bleed septa.- Clean the injector and replace the liner. | [8] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Derivatization of Eicosapentaenoic Acid to its Methyl Ester
This protocol describes the conversion of EPA to EPA-ME using boron trifluoride (BF₃)-methanol, a common and effective method.[1]
Materials:
-
Dried lipid extract containing eicosapentaenoic acid
-
Boron trifluoride-methanol solution (14% w/v)
-
Methanol
-
Hexane (B92381) or Heptane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (B86663)
-
Screw-capped glass tubes with PTFE liner
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place the dried lipid extract into a screw-capped glass tube. If the sample is in an aqueous solution, it must be evaporated to dryness first.[1]
-
Reagent Addition: Add 1-2 mL of 14% BF₃-methanol to the sample.[1]
-
Reaction: Tightly cap the tube and heat at 100°C for 5-60 minutes. The optimal time may need to be determined empirically.[1]
-
Extraction: Cool the tube to room temperature. Add 1 mL of water and 2-3 mL of hexane or heptane.[1]
-
Phase Separation: Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the organic layer. Centrifuge at approximately 1,500 x g for 5 minutes to aid phase separation.[1]
-
Collection: Carefully transfer the upper organic layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sandia.gov [sandia.gov]
- 3. gcms.cz [gcms.cz]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. chromforum.org [chromforum.org]
- 10. benchchem.com [benchchem.com]
- 11. gcms.cz [gcms.cz]
troubleshooting poor peak shape in HPLC analysis of EPA methyl ester
Technical Support Center: HPLC Analysis of EPA Methyl Ester
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of Eicosapentaenoic Acid (EPA) methyl ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Poor peak shape can significantly compromise the accuracy and reproducibility of quantitative analysis. The most common peak shape problems are tailing, fronting, splitting, and broadening. Below are common questions and answers to help you diagnose and resolve these issues.
Q1: What causes my EPA methyl ester peak to tail?
Peak tailing, where the latter half of the peak is wider than the front half, is a common issue that can affect integration and resolution.
Answer: Peak tailing is generally caused by either secondary chemical interactions with the stationary phase or physical problems within the HPLC system.
-
Chemical Causes: The primary chemical cause of tailing in reversed-phase HPLC is the interaction of basic compounds with acidic residual silanol (B1196071) groups on the silica-based column packing.[1][2][3][4] While EPA methyl ester itself is not basic, impurities in the sample or degradation products might be. These secondary interactions are stronger than the primary hydrophobic interactions, causing a delayed elution for some analyte molecules, which results in a "tail".
-
Physical Causes: Physical issues can create unswept volumes or flow path disruptions, leading to tailing for all peaks in the chromatogram.[1] Common physical causes include:
Solutions:
-
Use a high-quality, end-capped column: Modern, well-endcapped columns have fewer accessible silanol groups, minimizing the potential for secondary interactions.[1][2]
-
Employ a guard column: A guard column protects the analytical column from strongly retained impurities and particulates that can cause peak tailing.[6]
-
Optimize the mobile phase: Ensure the mobile phase is well-buffered if analyzing samples with acidic or basic components, though this is less critical for neutral esters.[2]
-
Check system hardware: Minimize tubing length and internal diameter between the injector, column, and detector. Ensure all fittings are secure and appropriate for the system pressure.[1]
-
Column Maintenance: If the column is contaminated, flush it with a strong solvent. If a void is suspected, replacing the column is often the best solution.[5]
Q2: Why is my peak fronting?
Peak fronting, the inverse of tailing, presents as a leading edge on the peak. This distortion can lead to inaccurate peak height measurements and reduced concentration accuracy.[7]
Answer: Peak fronting is most often associated with column overloading or incompatibility between the sample solvent and the mobile phase.
-
Column Overloading: Injecting too much analyte (mass overload) or too large a volume (volume overload) can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[7][8]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column.[7][9] This causes the peak to elongate and front.
-
Column Degradation: In some cases, physical degradation of the column bed, such as a collapse, can create channels and lead to fronting.[7][8]
Solutions:
-
Reduce Injection Load: Dilute the sample or reduce the injection volume.[6][8] You can test for overload by injecting a series of decreasing concentrations or volumes; if the peak shape improves, overload was the cause.
-
Match Sample Solvent to Mobile Phase: Whenever feasible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[9]
Q3: My single EPA methyl ester peak is appearing as a split or "twin" peak. What is the cause?
A split peak can make quantification impossible and may be mistaken for the presence of an impurity.
Answer: Peak splitting typically points to a disruption in the sample path, either before or at the very beginning of the column.
-
Partially Blocked Column Frit: Particulates from the sample, mobile phase, or system wear can clog the inlet frit, causing the sample to flow unevenly onto the column packing.[5][10] This is a very common cause and will usually affect all peaks.
-
Column Void or Channel: A void or "channel" in the packing material at the column inlet creates two different flow paths for the analyte, resulting in a split peak.[10]
-
Sample Solvent/Mobile Phase Mismatch: A severe mismatch between the injection solvent and the mobile phase can cause the sample to precipitate on the column or lead to band distortion that manifests as a split peak.
-
Co-eluting Isomer: While less common for a standard, complex samples like fish oils may contain isomers of EPA methyl ester that elute very closely, appearing as a shoulder or split peak.[11][12]
Solutions:
-
Filter Samples and Mobile Phases: Always filter samples and solvents with a 0.22 µm or 0.45 µm filter to prevent particulates from reaching the column.
-
Column Maintenance: If a blocked frit is suspected, you can try back-flushing the column (consult the manufacturer's instructions first).[5] However, replacement of the frit or the entire column is often necessary.[10]
-
Investigate Co-elution: To check for a co-eluting compound, try injecting a smaller sample volume.[10] If the split resolves into two distinct peaks, the issue is chromatographic resolution. In this case, optimize the mobile phase composition or temperature to improve separation.[10]
Q4: All of the peaks in my chromatogram, including EPA methyl ester, are broad. What should I do?
Broad peaks lead to poor resolution and reduced sensitivity, as the peak height is diminished.
Answer: If all peaks are uniformly broad, the problem likely lies with the system setup or a degraded column, rather than a specific chemical interaction.
-
Excessive Extra-Column Volume: The volume within the tubing and connections outside of the column (from the injector to the detector) can cause significant band broadening.[1] This is especially pronounced in UHPLC systems.
-
Column Deterioration: Over time, the stationary phase of a column can degrade or become contaminated, leading to a general loss of efficiency and broader peaks.[6][13]
-
Sub-optimal Flow Rate: Operating at a flow rate that is too far below the column's optimal linear velocity can increase diffusion and broaden peaks.[13]
-
Large Injection Volume: Injecting a large volume of sample, especially if the solvent is stronger than the mobile phase, introduces a wide initial sample band, resulting in broad peaks.[9][14]
Solutions:
-
Minimize System Volume: Use tubing with the smallest possible internal diameter and length, particularly between the column and the detector.
-
Replace the Column: If the column is old or has been subjected to harsh conditions, its performance will decline. Replacing it is the most direct solution.[6]
-
Optimize Flow Rate: Consult the column manufacturer's guidelines for the optimal flow rate based on the column's dimensions and particle size.[13]
-
Reduce Injection Volume: Use a smaller injection volume to ensure a narrow starting band.[13]
Troubleshooting Summary
The table below provides a quick reference for diagnosing and solving common peak shape issues.
| Peak Problem | Possible Cause(s) | Recommended Solution(s) |
| Tailing | 1. Secondary interactions with residual silanols.[3][4] 2. Column contamination or void.[1] 3. Blocked column frit.[5] 4. Extra-column dead volume.[1] | 1. Use a modern, high-purity, end-capped column. 2. Flush the column with strong solvent; replace if a void is present. 3. Use a guard column and filter all samples/solvents. 4. Minimize tubing length and ID. |
| Fronting | 1. Mass or volume overload.[7][8] 2. Sample solvent is stronger than the mobile phase.[7][9] 3. Column bed collapse.[7] | 1. Reduce injection volume or dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Replace the column. |
| Splitting | 1. Partially blocked inlet frit.[5][10] 2. Void or channel at the column inlet.[10] 3. Severe sample solvent mismatch. | 1. Filter samples; back-flush or replace the column. 2. Replace the column. 3. Inject in a weaker solvent or mobile phase. |
| Broadening | 1. Column degradation/aging.[6][13] 2. Large extra-column volume. 3. Flow rate is too low.[13] 4. Large injection volume.[14] | 1. Replace the column. 2. Use shorter, narrower ID tubing. 3. Optimize the flow rate for the column dimensions. 4. Reduce injection volume. |
Visualized Troubleshooting & Chemical Interactions
To better assist in diagnosing issues, the following diagrams illustrate a logical troubleshooting workflow and a key chemical interaction responsible for peak tailing.
Caption: A logical workflow for troubleshooting common HPLC peak shape problems.
Caption: Secondary ionic interactions causing peak tailing of basic compounds.
Experimental Protocols
Proper sample preparation and a robust HPLC method are critical for achieving good peak shapes.
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs) via Transesterification
This protocol describes a common method for preparing FAMEs from oil or lipid extracts using an acid catalyst.
Materials:
-
Lipid sample (e.g., fish oil)
-
Toluene (B28343) or Hexane (B92381) (HPLC grade)
-
2% Sulfuric Acid in Methanol (v/v), anhydrous
-
5% Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Weigh approximately 20-50 mg of the oil or lipid extract into a glass reaction vial.
-
Dissolution: Add 1 mL of toluene or hexane to dissolve the sample.
-
Methylation: Add 2 mL of 2% methanolic sulfuric acid to the vial. Cap the vial tightly.
-
Reaction: Heat the mixture at 50-60°C for 2-3 hours in a heating block or water bath. Swirl occasionally to ensure mixing.
-
Extraction: After cooling to room temperature, add 2 mL of 5% NaCl solution to the vial and vortex for 30 seconds to quench the reaction and facilitate phase separation.
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the FAMEs.
-
Collection & Drying: Carefully transfer the upper organic layer to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: The resulting solution can be further diluted with hexane or the initial mobile phase before injection into the HPLC system. Total FAME concentration should typically be in the range of 0.5 to 4 µg/µL.[15]
Protocol 2: Example HPLC Method for EPA Methyl Ester Analysis
This protocol provides a starting point for the reversed-phase HPLC analysis of FAMEs. Optimization may be required based on the specific instrument and sample complexity.
| Parameter | Condition |
| Column | C18 (Reversed-Phase), 250 mm x 4.6 mm, 5 µm particle size.[11] |
| Mobile Phase | Isocratic: Acetonitrile or Methanol.[16] A gradient may be needed for complex mixtures (e.g., Acetonitrile/Water). |
| Flow Rate | 1.0 mL/min.[11] |
| Column Temperature | 30-40°C.[11][16] |
| Injection Volume | 10-20 µL.[11][17] |
| Detector | UV Detector at 205-210 nm.[11][16] |
| Sample Diluent | Mobile Phase or Hexane (if injection volume is small). |
References
- 1. youtube.com [youtube.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mastelf.com [mastelf.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 11. scielo.br [scielo.br]
- 12. agilent.com [agilent.com]
- 13. HPLC: What to do in case of peaks being too broad? [mpl.loesungsfabrik.de]
- 14. waters.com [waters.com]
- 15. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Eicosapentaenoic Acid (EPA) Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eicosapentaenoic acid (EPA) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in EPA methyl ester samples?
A1: Contaminants in EPA methyl ester samples can be broadly categorized into four groups:
-
Oxidation and Degradation Products: Due to its polyunsaturated nature, EPA methyl ester is susceptible to oxidation.[1][2] This can lead to the formation of primary oxidation products like peroxides and hydroperoxides, as well as secondary products such as aldehydes, ketones, and epoxides.[1][3][4][5]
-
Impurities from the Source Material: EPA is commonly derived from natural sources like fish oil.[6][7] Therefore, other fatty acid methyl esters (FAMEs) present in the original oil are frequent contaminants. These can include other omega-3 fatty acids like docosahexaenoic acid (DHA) methyl ester, omega-6 fatty acids, saturated fatty acids (e.g., C16:0, C18:0), and monounsaturated fatty acids (e.g., C18:1n9).[8]
-
Process-Related Impurities: Contaminants can be introduced during the manufacturing, purification, and packaging processes. These may include residual solvents from extraction and purification steps, reagents used in transesterification, and even microplastics from processing equipment and containers.[8][9] One study identified polypropylene (B1209903) and polyethylene (B3416737) terephthalate (B1205515) as microplastic contaminants.[9]
-
Geometric Isomers: The high temperatures used in some processing steps, such as deodorization, can cause the natural cis-double bonds of EPA to convert to the trans configuration, resulting in isomeric impurities.[4]
Q2: How can I detect and quantify contaminants in my EPA methyl ester sample?
A2: The most common and effective analytical techniques for assessing the purity of EPA methyl ester and quantifying contaminants are chromatographic methods.[10]
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (GC-FID) is a standard method for quantifying FAMEs.[10] For identification of unknown contaminants, GC coupled with Mass Spectrometry (GC-MS) is highly effective.[10]
-
Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or MS detectors can also be used, particularly for less volatile or thermally labile compounds.[11]
Q3: What are the acceptable purity levels for EPA methyl ester in a research setting?
A3: The required purity of EPA methyl ester depends on the specific application. For analytical standards, a purity of ≥98.5% is often expected. For applications such as cell culture experiments or in vivo studies, the acceptable level of impurities, particularly oxidation products and isomers, may be much lower to avoid confounding results. It is crucial to consult relevant pharmacopeial standards if the material is intended for pharmaceutical development.[8]
Q4: How should I store my EPA methyl ester samples to minimize degradation?
A4: To minimize oxidation and degradation, EPA methyl ester should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C or below. It is also advisable to protect the samples from light and to use amber vials.[1] For long-term storage, sealed ampules are recommended.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in GC analysis | Sample contamination or degradation. | 1. Analyze a fresh, unopened sample to rule out handling contamination.2. Use GC-MS to identify the unknown peaks. Common contaminants include other FAMEs, oxidation products, or plasticizers from lab equipment.3. Review sample handling and storage procedures to prevent future contamination. |
| Inconsistent experimental results | Degradation of the EPA methyl ester stock solution. | 1. Prepare fresh stock solutions frequently.2. Store stock solutions under an inert atmosphere at -20°C or below.3. Periodically check the purity of the stock solution using GC-FID. |
| Low cell viability in culture experiments | Presence of cytotoxic oxidation products. | 1. Use high-purity EPA methyl ester (≥98.5%).2. Test a new batch of EPA methyl ester.3. Minimize exposure of the compound to air and light during experimental procedures. |
Quantitative Data Summary
Table 1: Common Fatty Acid Impurities in Fish Oil-Derived Omega-3 Ester Preparations
| Fatty Acid Type | Common Examples | Typical Percentage Range (%) in Unpurified Fish Oil Esters |
| Saturated Fatty Acids (SFAs) | Palmitic acid (C16:0), Stearic acid (C18:0) | 1.5 - 2.2 |
| Monounsaturated Fatty Acids (MUFAs) | Oleic acid (C18:1n9), Gadoleic acid (C20:1n9) | 1.2 - 4.6 |
| Omega-6 Polyunsaturated Fatty Acids (PUFAs) | Arachidonic acid (C20:4n6) | ~9 |
| Other Omega-3 PUFAs | Docosahexaenoic acid (DHA, C22:6n3), Docosapentaenoic acid (DPA, C22:5n3) | Varies, but DHA can be a major component |
Source: Data compiled from reference[8]. The percentages can vary significantly based on the fish source and processing.
Experimental Protocols
Protocol 1: Purity Assessment of EPA Methyl Ester by Gas Chromatography-Flame Ionization Detection (GC-FID)
-
Sample Preparation:
-
Prepare a stock solution of the EPA methyl ester sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10 mg/mL.
-
Prepare a series of dilutions from a certified EPA methyl ester reference standard for calibration.
-
-
GC-FID Conditions:
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88, 60 m x 0.25 mm x 0.2 µm).[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp to 240°C at 4°C/minute.
-
Hold at 240°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the EPA methyl ester peak based on the retention time of the reference standard.
-
Calculate the area percentage of the EPA methyl ester peak relative to the total area of all peaks in the chromatogram to determine the purity.
-
Quantify specific impurities using their respective reference standards if available.
-
Visualizations
Caption: Sources of contaminants in EPA methyl ester samples.
Caption: Troubleshooting workflow for purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.com]
- 3. methyl ester oxidation: Topics by Science.gov [science.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. US8557593B2 - Mass spectrometric determination of eicosapentaenoic acid and docosahexaenoic acid - Google Patents [patents.google.com]
Technical Support Center: Eicosapentaenoic Acid (EPA) Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of eicosapentaenoic acid (EPA) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing EPA methyl ester?
A1: The most common methods for synthesizing EPA methyl ester are transesterification of EPA-rich oils (e.g., fish oil, algal oil) and esterification of free fatty acid (FFA) EPA. Transesterification can be performed in a single step (in situ) or a two-step process. The reaction can be catalyzed by acids, bases (alkali), or enzymes (lipases).[1][2][3]
Q2: How can I improve the yield of my EPA methyl ester synthesis?
A2: Optimizing reaction parameters is crucial for improving yield. Key factors include the molar ratio of alcohol (methanol) to oil, catalyst concentration, reaction temperature, and reaction time.[1][4][5] For instance, an optimized one-step in situ transesterification method using an acid catalyst reported a 1.23-fold higher EPA yield compared to a conventional two-step method.[1] Neutralizing the reaction mixture with acid after transesterification can also significantly increase the recovered yield by preventing soap formation.[5]
Q3: What are the advantages of using an acid catalyst versus a base catalyst?
A3: Acid catalysts, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), can catalyze both esterification and transesterification and are effective for feedstocks with high free fatty acid content.[2][6] Base catalysts, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), offer faster reaction rates at milder temperatures.[6][7] However, they are sensitive to free fatty acids and water, which can lead to soap formation (saponification), reducing the catalyst's effectiveness and the final yield.[5][6]
Q4: Can enzymatic catalysts be used for EPA methyl ester synthesis?
A4: Yes, lipases are effective biocatalysts for the transesterification of oils to produce fatty acid methyl esters (FAMEs), including EPA methyl ester.[3][4] Enzymatic catalysis can be performed under mild conditions, reducing the risk of degradation of polyunsaturated fatty acids like EPA. However, the cost of enzymes can be a limiting factor.[4]
Q5: How can I purify the synthesized EPA methyl ester?
A5: Common purification techniques include molecular distillation, urea (B33335) complexation, and chromatographic methods like simulated moving bed (SMB) chromatography and high-performance liquid chromatography (HPLC).[8][9][10][11] A combination of these methods can be used to achieve high purity, often exceeding 97 wt-%.[8][12]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of EPA Methyl Ester | Incomplete reaction due to suboptimal conditions. | Optimize methanol-to-oil molar ratio, catalyst concentration, temperature, and reaction time.[1][5] For base-catalyzed reactions, ensure the absence of water and low free fatty acid content in the feedstock.[6][13] |
| Side reaction of saponification (soap formation). | If using a base catalyst, pretreat the oil to reduce free fatty acid content. Alternatively, use an acid catalyst which is less sensitive to FFAs.[6] Neutralize the reaction with acid upon completion to prevent further soap formation.[5] | |
| Loss of product during workup and purification. | Optimize the extraction and purification steps. Ensure complete phase separation during washing. For chromatographic purification, select appropriate stationary and mobile phases to maximize recovery.[9] | |
| Incomplete Reaction | Insufficient catalyst amount or activity. | Increase catalyst concentration. Ensure the catalyst is not deactivated. For enzymatic catalysts, check for optimal pH and temperature.[4][6] |
| Poor mixing of reactants. | Ensure adequate agitation to overcome mass transfer limitations, especially in heterogeneous catalytic systems. | |
| Short reaction time. | Increase the reaction duration and monitor the progress by taking aliquots for analysis (e.g., by GC or HPLC).[14] | |
| Product Degradation (Oxidation) | EPA is highly susceptible to oxidation due to its multiple double bonds. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Add antioxidants to the reaction mixture or during storage. Store the final product at low temperatures and protected from light.[15] |
| Difficulty in Separating Glycerol (B35011) Byproduct | Emulsion formation during washing. | Add a saline solution to break the emulsion. Centrifugation can also aid in phase separation. |
| Low Purity of Final Product | Presence of unreacted starting materials (triglycerides, free fatty acids). | Optimize reaction conditions to drive the reaction to completion.[1] |
| Presence of other fatty acid methyl esters. | Use a starting oil with a higher initial concentration of EPA. Employ high-resolution purification techniques like preparative HPLC or SMB chromatography.[8][9][10] | |
| Contamination with cholesterol or other lipids. | For complex biological samples, a preliminary purification step before transesterification might be necessary. HPLC can be used to remove cholesterol from FAMEs.[11] |
Quantitative Data Summary
Table 1: Comparison of One-Step vs. Two-Step Transesterification for EPA Methyl Ester Synthesis from Nannochloropsis gaditana [1]
| Method | Total FAME Yield (% of dry biomass) | EPA Yield (% of dry biomass) |
| Optimized One-Step in situ | 10.04 ± 0.08 | 4.02 ± 0.17 |
| Conventional Two-Step | 6.35 (calculated) | 3.27 (calculated) |
Table 2: Influence of Reaction Parameters on FAME Yield using a Heterogeneous Catalyst (CaO) [6]
| Parameter | Optimal Condition | FAME Yield (%) |
| Catalyst Amount | 1.5 wt% of oil | >95 |
| Methanol (B129727) to Oil Molar Ratio | 12:1 | >95 |
| Reaction Temperature | 70 °C | >95 |
| Reaction Time | 3.5 h | >95 |
Experimental Protocols
Protocol 1: Optimized One-Step in situ Acid-Catalyzed Transesterification [1]
-
Reactant Preparation: Weigh the dry microalgal biomass (Nannochloropsis gaditana).
-
Reaction Setup: In a reaction vessel, add methanol to the biomass at a ratio of 90 mL/g.
-
Catalyst Addition: Add hydrochloric acid (HCl) to a final concentration of 5% by volume.
-
Reaction: Heat the mixture at 70 °C for 1.5 hours with constant stirring.
-
Extraction: After cooling, add hexane (B92381) and water to the mixture to extract the fatty acid methyl esters (FAMEs).
-
Analysis: Analyze the FAME fraction using Gas Chromatography (GC) to quantify the EPA methyl ester yield.
Protocol 2: Base-Catalyzed Transesterification [16]
-
Catalyst Preparation: Dissolve potassium hydroxide (KOH) in methanol.
-
Reaction Setup: Heat the waste cooking oil in a three-neck flask to 60 °C with stirring.
-
Reaction: Add the KOH-methanol solution to the heated oil. Maintain the temperature at 60 °C and stir at 500 rpm for two hours.
-
Separation: After the reaction, allow the mixture to settle to separate the glycerol layer from the methyl ester layer.
-
Washing: Wash the methyl ester layer with warm water to remove any residual catalyst and glycerol.
-
Drying: Dry the washed methyl ester layer over anhydrous sodium sulfate.
Visualizations
Caption: General workflow for the synthesis and purification of EPA methyl ester.
Caption: Troubleshooting logic for addressing low yield of EPA methyl ester.
References
- 1. mdpi.com [mdpi.com]
- 2. What is Fatty Acid Methyl Ester? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Enzymatic Transesterification of Acid Oil for Biodiesel Production Using a Low-Cost Lipase: The Effect of Transesterification Conditions and the Synergy of Lipases with Different Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fatty acid methyl ester - Wikipedia [en.wikipedia.org]
- 8. US9163198B2 - Process for purification of EPA (eicosapentanoic acid) ethyl ester from fish oil - Google Patents [patents.google.com]
- 9. Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18 | MDPI [mdpi.com]
- 10. CN102391112B - Method for industrialized production of eicosapentaenoic acid ethyl ester - Google Patents [patents.google.com]
- 11. Purification of fatty acid methyl esters by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. knowledge.reagecon.com [knowledge.reagecon.com]
- 14. researchgate.net [researchgate.net]
- 15. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 16. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Eicosapentaenoic Acid Methyl Ester Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of eicosapentaenoic acid (EPA) methyl ester solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for EPA methyl ester solutions to ensure long-term stability?
A1: For optimal long-term stability, EPA methyl ester solutions, particularly in organic solvents like ethanol (B145695), should be stored at -20°C or lower. One supplier suggests that a 10 mg/ml solution in ethanol is stable for at least two years when stored at -20°C.[1] For shorter periods, refrigeration at 4°C can be acceptable, but room temperature storage is not recommended due to the increased risk of degradation. It is also crucial to protect the solutions from light and oxygen by storing them in tightly sealed, amber-colored vials, preferably under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the primary degradation pathways for EPA methyl ester?
A2: The two primary degradation pathways for EPA methyl ester are oxidation and hydrolysis.
-
Oxidation: As a polyunsaturated fatty acid methyl ester with five double bonds, EPA methyl ester is highly susceptible to oxidation. This process is initiated by factors such as exposure to air (oxygen), light, and trace metal contaminants. It leads to the formation of a complex mixture of degradation products, including hydroperoxides, aldehydes, ketones, and epoxides.
-
Hydrolysis: The ester linkage in EPA methyl ester can be hydrolyzed to yield eicosapentaenoic acid and methanol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
Q3: I see unexpected peaks in my chromatogram when analyzing my EPA methyl ester solution. What could they be?
A3: Unexpected peaks are likely degradation products. If you are using a Gas Chromatography (GC) method, these could be volatile oxidation products such as smaller aldehydes and alkanes. In High-Performance Liquid Chromatography (HPLC), you might observe more polar degradation products, including hydroperoxides and the free fatty acid (eicosapentaenoic acid) resulting from hydrolysis. To identify these peaks, GC-Mass Spectrometry (GC-MS) is a powerful tool for elucidating the structure of volatile and semi-volatile degradation products.
Q4: My EPA methyl ester solution has turned yellow. Is it still usable?
A4: A yellow discoloration is often an indicator of oxidation. While the solution may still contain a significant amount of intact EPA methyl ester, the presence of oxidation products can interfere with experimental results. It is highly recommended to re-analyze the solution to determine the purity before use. For sensitive applications, it is best to use a fresh, uncolored solution.
Q5: Can I store EPA methyl ester solutions in plastic containers?
A5: It is generally recommended to store EPA methyl ester solutions in glass vials, preferably amber-colored to protect from light. Plastic containers may contain leachable compounds that can contaminate the solution or may not provide a sufficient barrier to oxygen, potentially accelerating degradation. If plastic must be used, ensure it is a type that is chemically resistant to the storage solvent and has low oxygen permeability.
Troubleshooting Guides
Troubleshooting Analytical Issues (GC & HPLC)
| Problem | Potential Cause | Recommended Solution |
| Shifting Retention Times | Inconsistent oven temperature (GC) or column temperature (HPLC). Changes in mobile phase composition (HPLC) or carrier gas flow rate (GC). Column degradation. | Ensure your GC oven or HPLC column heater is properly calibrated and maintaining a stable temperature. Prepare fresh mobile phase or check your gas flow controllers. If the problem persists, the column may need to be replaced. |
| Poor Peak Shape (Tailing or Fronting) | Active sites on the column interacting with the analyte. Sample overload. Inappropriate solvent for sample dissolution. | Use a high-quality, well-deactivated column. Try injecting a smaller sample volume or a more dilute sample. Ensure the sample is dissolved in the mobile phase (HPLC) or a volatile, non-polar solvent (GC). |
| Ghost Peaks | Contamination in the injection port, column, or detector. Carryover from a previous injection. Impurities in the carrier gas or mobile phase. | Clean the injector port and replace the liner (GC). Flush the column with a strong solvent. Use high-purity gases and solvents. Run a blank injection to check for carryover. |
| Loss of Signal/Sensitivity | Degradation of the analyte in the injector port (GC). Detector issue (e.g., dirty FID jet, aging lamp). Sample degradation prior to analysis. | Ensure the injector temperature is not excessively high. Check and clean the detector according to the manufacturer's instructions. Confirm the stability of your sample; consider preparing fresh standards. |
Troubleshooting Unexpected Experimental Results
| Problem | Potential Cause | Recommended Solution |
| Reduced biological activity of the compound | The EPA methyl ester has degraded, leading to a lower effective concentration. | Re-analyze the purity of your stock solution using a validated analytical method (e.g., GC-FID). If significant degradation has occurred, use a fresh solution. |
| Inconsistent results between experiments | Variability in the purity of the EPA methyl ester solution due to ongoing degradation. Inconsistent sample handling and preparation. | Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Always handle the solution in a manner that minimizes exposure to light and air. Prepare fresh dilutions for each experiment. |
| Precipitate formation in the solution | The solubility limit has been exceeded, possibly due to a change in temperature or solvent evaporation. | Gently warm the solution and vortex to redissolve the precipitate. If it persists, you may need to filter the solution or prepare a new, less concentrated one. Confirm the solvent has not evaporated. |
Data Presentation
The stability of eicosapentaenoic acid methyl ester is highly dependent on storage conditions. The following table provides an illustrative example of the expected stability of a 10 mg/mL solution of EPA methyl ester in ethanol under different storage scenarios. Note: This data is representative and actual degradation rates may vary based on specific laboratory conditions and the presence of contaminants.
| Storage Condition | Time (Months) | Purity (%) | Appearance |
| -20°C, Protected from Light, Inert Atmosphere | 0 | >99 | Colorless |
| 6 | >98 | Colorless | |
| 12 | >97 | Colorless | |
| 24 | >95 | Colorless | |
| 4°C, Protected from Light | 0 | >99 | Colorless |
| 3 | ~95 | Faintly Yellow | |
| 6 | ~90 | Yellow | |
| 12 | <85 | Yellow | |
| Room Temperature (~22°C), Exposed to Light and Air | 0 | >99 | Colorless |
| 1 | <90 | Yellow | |
| 3 | <70 | Dark Yellow | |
| 6 | <50 | Brownish |
Experimental Protocols
Protocol: Stability Indicating GC-FID Method for EPA Methyl Ester
This protocol outlines a gas chromatography-flame ionization detection (GC-FID) method suitable for quantifying the purity of EPA methyl ester and detecting the formation of some degradation products.
1. Instrumentation and Materials:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column suitable for FAME analysis (e.g., a wax or a highly polar phase column)
-
High-purity helium or hydrogen as carrier gas
-
High-purity nitrogen, hydrogen, and air for the FID
-
Autosampler vials with inert caps
-
Volumetric flasks and pipettes
-
EPA methyl ester reference standard
-
Internal standard (e.g., methyl heptadecanoate)
-
Anhydrous ethanol (or other suitable solvent)
2. Preparation of Solutions:
-
Internal Standard Stock Solution: Accurately weigh and dissolve a known amount of methyl heptadecanoate in the solvent to prepare a stock solution of approximately 10 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by accurately diluting the EPA methyl ester reference standard with the solvent to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL). Add a fixed amount of the internal standard stock solution to each calibration standard.
-
Sample Preparation: Dilute the EPA methyl ester solution to be tested with the solvent to fall within the calibration range. Add the same fixed amount of the internal standard stock solution as used for the calibration standards.
3. GC-FID Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp: 10°C/minute to 240°C
-
Hold at 240°C for 5 minutes
-
-
Carrier Gas Flow: Constant flow, typically 1-2 mL/minute
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on concentration)
4. Analysis and Data Processing:
-
Inject the calibration standards and the prepared sample.
-
Identify the peaks for EPA methyl ester and the internal standard based on their retention times.
-
Integrate the peak areas for both compounds.
-
Construct a calibration curve by plotting the ratio of the EPA methyl ester peak area to the internal standard peak area against the concentration of the EPA methyl ester.
-
Calculate the concentration of EPA methyl ester in the test sample using the calibration curve.
-
Purity can be expressed as a percentage of the expected concentration. The appearance of new peaks, especially earlier eluting ones, can indicate the presence of degradation products.
Visualizations
Caption: Primary degradation pathways of EPA methyl ester.
Caption: Workflow for a long-term stability study.
References
handling and safety precautions for eicosapentaenoic acid methyl ester
This technical support center provides essential information for researchers, scientists, and drug development professionals on the handling, safety, and experimental use of eicosapentaenoic acid methyl ester (EPA-ME).
Frequently Asked Questions (FAQs) on Safety and Handling
Q1: What are the primary hazards associated with this compound?
A1: this compound may present several hazards. Depending on the supplier, it can be classified as causing skin irritation and may be fatal if swallowed and enters the airways due to its aspiration hazard potential.[1] Some safety data sheets (SDS) indicate it may cause drowsiness or dizziness.[1] It is also highlighted as being very toxic to aquatic life with long-lasting effects.[1] However, other suppliers classify the substance as not meeting the criteria for hazardous classification.[2][3] Given the conflicting information, it is prudent to handle it with care, assuming it to be potentially hazardous.
Q2: What personal protective equipment (PPE) should I use when handling this compound?
A2: To ensure safety, it is recommended to use comprehensive personal protective equipment. This includes chemical-resistant gloves (tested according to EN 374), safety goggles with side protection, and a lab coat.[2] If there is a risk of aerosol or mist formation, respiratory protection may be necessary.[2] Work should be conducted in a well-ventilated area or under a fume hood.[1][4]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][5] For long-term storage, a temperature of -20°C is recommended.[1][6][7] Some suppliers suggest that for stock solutions, storage at -80°C is viable for up to 6 months, while at -20°C, it should be used within one month.[8] The compound can be sensitive to light, air (oxygen), and moisture (hygroscopic).[5]
Q4: How should I dispose of this compound waste?
A4: Dispose of this compound and its containers in accordance with local, regional, and national regulations.[1][3] It should not be allowed to enter drains, waterways, or soil.[1] Consult with a licensed professional waste disposal service. Contaminated packaging should be treated as the substance itself.[2]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1][9]
Safety and Handling Data Summary
| Parameter | Value | Reference |
| Storage Temperature | -20°C (long-term) | [1][6][7] |
| -80°C (stock solution, up to 6 months) | [8] | |
| Flash Point | 104 °C (closed cup) | [1][9] |
| GHS Hazard Statements | H304: May be fatal if swallowed and enters airways | [1] |
| H315: Causes skin irritation | [1] | |
| H336: May cause drowsiness or dizziness | [1] | |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [2] |
Troubleshooting Experimental Issues
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound has very low solubility in aqueous solutions like PBS (pH 7.2), typically less than 100 µg/ml.[4] To prepare solutions for cell culture, it is recommended to first dissolve the compound in an organic solvent such as ethanol (B145695), DMSO, or DMF to create a stock solution.[2][7] This stock solution can then be further diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent is low enough to not affect your cells, as even small amounts can have physiological effects.[2] For an organic solvent-free solution, you can evaporate the initial solvent under a gentle stream of nitrogen and then directly dissolve the neat oil in aqueous buffers, although solubility will be limited.[2]
Q2: I am observing high variability in my experimental results. Could the stability of the compound be an issue?
A2: Yes, the stability of polyunsaturated fatty acid derivatives like this compound in culture media can be a concern and is dependent on time, temperature, and media composition.[8] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.[8] If you are storing aqueous solutions, it is not recommended to keep them for more than one day.[2] The compound is also sensitive to oxidation, so minimizing exposure to air and light is crucial.
Q3: How can I confirm the cellular uptake of this compound in my in vitro experiments?
A3: Cellular uptake can be confirmed by extracting total lipids from the cells after treatment and analyzing the fatty acid composition. The lipids are typically extracted using a method like the Folch procedure, followed by methylation to form fatty acid methyl esters (FAMEs).[7][10] These FAMEs can then be separated and quantified using gas chromatography (GC) equipped with a flame ionization detector (FID).[7][10] An increase in the proportion of eicosapentaenoic acid in the cellular lipids compared to control cells would confirm uptake.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell Culture Experiments
-
Materials:
-
This compound (neat oil or as a solution in an organic solvent)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium
-
Nitrogen gas source (optional)
-
-
Methodology:
-
If starting with a neat oil, accurately weigh a small amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-100 mg/mL).[7] Vortex thoroughly until completely dissolved.
-
If starting with a pre-made solution in an organic solvent, you can proceed to the next step.
-
To prepare a working solution, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to add the stock solution to the medium while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
For experiments sensitive to organic solvents, the initial solvent can be evaporated from an aliquot of the stock solution under a gentle stream of sterile nitrogen gas. The resulting neat oil can then be directly resuspended in the culture medium, though solubility will be lower.[2]
-
Always prepare fresh working solutions immediately before use and do not store aqueous dilutions for more than a day.[2]
-
Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography
-
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
Chloroform/methanol mixture (2:1, v/v)
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF3-methanol) solution
-
Anhydrous sodium sulfate
-
Gas chromatograph with a capillary column and flame ionization detector (FID)
-
-
Methodology:
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
Perform lipid extraction by adding a chloroform/methanol mixture to the cell pellet and vortexing vigorously. This is commonly done using the Folch method.[7][10]
-
After phase separation (which can be aided by adding 0.9% NaCl and centrifuging), carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
To convert the fatty acids to their methyl esters (FAMEs), add BF3-methanol solution to the dried lipid extract and heat at 100°C for 90 minutes.[7]
-
After cooling, add hexane and water to extract the FAMEs. The upper hexane layer contains the FAMEs.[7]
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze the FAMEs by injecting an aliquot into the gas chromatograph. Identify and quantify the peaks by comparing their retention times and areas to known standards.[7]
-
Visualizations
Troubleshooting Workflow for Poor Compound Solubility
Caption: Troubleshooting workflow for poor compound solubility.
Signaling Pathway of Eicosapentaenoic Acid
References
- 1. What is Eicosapentaenoic acid used for? [synapse.patsnap.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Enhancing the accumulation of eicosapentaenoic acid and docosahexaenoic acid in transgenic Camelina through the CRISPR‐Cas9 inactivation of the competing FAE1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Eicosapentaenoic acid - Wikipedia [en.wikipedia.org]
- 6. Eicosapentaenoic acid, but not docosahexaenoic acid, increases mitochondrial fatty acid oxidation and upregulates 2,4-dienoyl-CoA reductase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eicosapentaenoic and docosahexaenoic acid ethyl esters differentially enhance B-cell activity in murine obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability and analysis of eicosanoids and docosanoids in tissue culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Eicosapentaenoic acid prevents TCDD-induced oxidative stress and inflammatory response by modulating MAP kinases and redox-sensitive transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Eicosapentaenoic Acid (EPA) Bioavailability: A Comparative Analysis of Ethyl Ester vs. Other Formulations
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of eicosapentaenoic acid (EPA) is intrinsically linked to its bioavailability. The chemical form in which EPA is delivered plays a pivotal role in its absorption and subsequent metabolic fate. While various esterified forms of EPA are available, a comprehensive understanding of their comparative bioavailability is crucial for optimizing clinical outcomes and for the development of novel therapeutic agents. This guide provides an objective comparison of the bioavailability of EPA ethyl ester (EE) against other common formulations, supported by experimental data.
Comparative Bioavailability of EPA Formulations
The bioavailability of different EPA formulations is primarily influenced by the initial enzymatic hydrolysis step required for absorption in the small intestine. Ethyl esters, not being a natural form, are more resistant to hydrolysis by pancreatic lipase (B570770) compared to triglycerides.[1][2] This difference in enzymatic cleavage directly impacts the rate and extent of EPA absorption.
The following table summarizes key pharmacokinetic parameters from clinical studies comparing different EPA formulations.
| Formulation | Relative Bioavailability (vs. Triglyceride) | Peak Plasma Concentration (Cmax) | Study Population | Key Findings |
| EPA Ethyl Ester (EE) | 40%[3][4] | Approximately 50% lower than triglycerides[3][4] | Healthy Volunteers | Significantly lower bioavailability compared to triglycerides and free fatty acids.[3][4] Absorption is highly dependent on co-ingestion with a high-fat meal.[5] |
| EPA Triglyceride (TG) | 100% (Reference) | - | Healthy Volunteers | Considered the natural and reference form for bioavailability comparison.[3][4] |
| EPA Free Fatty Acid (FFA) | 186%[3][4] | Approximately 50% higher than triglycerides[3][4] | Healthy Volunteers | Highest bioavailability as it does not require enzymatic hydrolysis for absorption.[3][4] |
| EPA Monoglyceride (MAG) | - | 3.5 times higher than Ethyl Ester[6] | Healthy Adults | As a pre-digested form, it bypasses the need for initial lipase hydrolysis, leading to significantly higher and faster absorption compared to ethyl esters.[6][7][8] |
Experimental Protocols
A clear understanding of the methodologies employed in these comparative studies is essential for interpreting the data accurately.
Study 1: Beckermann et al. (1990) - Comparison of Triglycerides, Free Fatty Acids, and Ethyl Esters
-
Study Design: A randomized, triple cross-over trial with a baseline control.
-
Participants: Eight healthy female volunteers.
-
Intervention: Administration of capsules containing EPA/DHA in the form of triglycerides (1.68 g/0.72 g), free fatty acids (1.35 g/1.065 g), and ethyl esters (1.86 g/1.27 g).[3][4]
-
Blood Sampling: Plasma levels of EPA and DHA were determined at various time points.
-
Bioanalytical Method: The specific method for plasma level determination was not detailed in the abstract but would typically involve gas chromatography-mass spectrometry (GC-MS) after lipid extraction and derivatization.
-
Pharmacokinetic Analysis: The mean relative bioavailability of EPA/DHA was calculated and compared to the triglyceride form.[3][4]
Study 2: Carlier et al. (2021) - Comparison of Monoglycerides (B3428702), Ethyl Esters, and Triglycerides
-
Study Design: A randomized, triple-blind, crossover, controlled clinical trial.
-
Participants: Eleven women and eleven men between 18 and 50 years of age.
-
Intervention: A single oral dose of approximately 1.2 g of EPA and DHA esterified in monoglycerides (MAGs), ethyl esters (EEs), or triglycerides (TGs) was ingested with low-fat meals.
-
Blood Sampling: Eleven blood samples were collected over a 24-hour period from each participant.
-
Bioanalytical Method: Plasma n-3 fatty acids were quantified, likely using GC-MS.
-
Pharmacokinetic Analysis: The 24-hour area under the curve (AUC) of plasma EPA concentrations, Cmax, and Tmax were determined and compared between the three formulations.[6]
Metabolic Pathways and Absorption
The differential bioavailability of EPA esters can be attributed to their distinct metabolic pathways prior to and during absorption.
Caption: Comparative metabolic pathways of different EPA formulations in the intestinal lumen and enterocyte.
Experimental Workflow for Bioavailability Studies
The determination of EPA bioavailability from different ester forms follows a standardized clinical pharmacology workflow.
Caption: A typical experimental workflow for a human pharmacokinetic study comparing different EPA formulations.
References
- 1. filomedica.com.cy [filomedica.com.cy]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. [Comparative bioavailability of eicosapentaenoic acid and docasahexaenoic acid from triglycerides, free fatty acids and ethyl esters in volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Comparative bioavailability of eicosapentaenoic acid and docasahexaenoic acid from triglycerides, free fatty acids and ethyl esters in volunteers]. | Semantic Scholar [semanticscholar.org]
- 5. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of Supplemental Omega-3 Fatty Acids Esterified in Monoglycerides, Ethyl Esters, or Triglycerides in Adults in a Randomized Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of pharmacokinetics of omega-3 fatty acid supplements in monoacylglycerol or ethyl ester in humans: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of EPA Methyl Ester vs. Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of eicosapentaenoic acid (EPA) in its methyl ester and ethyl ester forms. The following sections present available experimental data on their bioavailability, outline relevant experimental protocols, and visualize key signaling pathways modulated by EPA.
Executive Summary
Eicosapentaenoic acid (EPA) is an omega-3 fatty acid crucial for various physiological processes, including the modulation of inflammatory responses and lipid metabolism. For research and therapeutic applications, EPA is commonly used in its esterified forms, primarily as a methyl or ethyl ester, to enhance stability. While both forms are utilized in preclinical and clinical research, their biological activities, particularly bioavailability, can differ.
This guide reveals a significant gap in the scientific literature: a lack of direct, head-to-head clinical trials comparing the pharmacokinetics of EPA methyl ester and EPA ethyl ester in humans. The vast majority of published research focuses on the ethyl ester form, largely due to its prevalence in prescription omega-3 fatty acid medications. Consequently, this comparison relies on extensive data for EPA ethyl ester and a more qualitative assessment of EPA methyl ester based on lipid metabolism principles and limited in-vitro data.
Data Presentation: A Comparative Analysis of Bioavailability
The bioavailability of orally ingested fatty acid esters is critically dependent on their hydrolysis by pancreatic lipase (B570770) in the small intestine to release the free fatty acid for absorption. The efficiency of this process can be influenced by the esterifying group (methyl vs. ethyl) and the presence of dietary fats.
Table 1: Pharmacokinetic Parameters of EPA Ethyl Ester in Humans Following Oral Administration
| Study Reference | Dosage | Formulation | Fed/Fasting State | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) |
| Braeckman et al. | 4 g/day for 28 days | Icosapent Ethyl | With meals | 366 | 5 | Not specified |
| Chevalier et al. | Single 3 g dose | Ethyl Ester | Low-fat meal | Not specified | ~8.6 | Not specified |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
EPA Ethyl Ester:
Clinical studies consistently demonstrate that EPA ethyl ester is absorbed by the human body, leading to increased plasma concentrations of EPA. However, its absorption is significantly enhanced when co-ingested with a high-fat meal. This is because dietary fats stimulate the secretion of pancreatic lipase, the enzyme responsible for hydrolyzing the ethyl ester bond. In a low-fat or fasting state, the bioavailability of EPA from ethyl esters is considerably lower compared to other forms like triglycerides or free fatty acids[1][2]. For instance, one study reported that the absorption of EPA from ethyl esters increased threefold when co-ingested with a high-fat meal compared to a low-fat meal[3].
EPA Methyl Ester:
There is a notable absence of published in-vivo pharmacokinetic studies in humans for orally administered EPA methyl ester. Therefore, quantitative parameters such as Cmax and AUC are not available for direct comparison.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below is a representative protocol for a clinical study evaluating the bioavailability of EPA ethyl ester.
Objective: To determine the pharmacokinetic profile of EPA in healthy subjects after a single oral dose of EPA ethyl ester.
Study Design:
-
Design: A randomized, single-dose, crossover study.
-
Participants: Healthy adult volunteers with normal lipid profiles.
-
Intervention: A single oral dose of EPA ethyl ester (e.g., 2.2 g) administered with a standardized meal.
-
Blood Sampling: Blood samples are collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Analytical Method: Plasma is separated from the blood samples, and total lipids are extracted. The fatty acids are then transesterified to their methyl esters (FAMEs) for analysis by gas chromatography with flame-ionization detection (GC-FID) to quantify the concentration of EPA.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Visualization of Key Pathways
The biological effects of EPA are mediated through its influence on various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate a simplified experimental workflow for a bioavailability study and key signaling pathways modulated by EPA.
Conclusion
The available evidence strongly indicates that EPA ethyl ester is biologically active, though its bioavailability is modest and highly dependent on co-ingestion with dietary fat. It exerts its effects by modulating key signaling pathways involved in lipid metabolism and inflammation, such as those mediated by PPARs, SREBP-1c, and NF-κB.
A significant knowledge gap exists regarding the in-vivo bioavailability and pharmacokinetics of EPA methyl ester in humans. While it is a valuable tool for in-vitro and animal studies, the lack of clinical data makes a direct comparison of its biological activity with the ethyl ester form challenging. Future research, including head-to-head clinical trials, is warranted to elucidate the comparative bioavailability and efficacy of EPA methyl and ethyl esters. Such studies would provide invaluable information for researchers and drug development professionals in selecting the most appropriate form of EPA for their specific applications.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Bioavailability of marine n-3 fatty acid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption of eicosapentaenoic acid and docosahexaenoic acid from fish oil triacylglycerols or fish oil ethyl esters co-ingested with a high-fat meal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: Eicosapentaenoic Acid (EPA) Methyl Ester vs. Docosahexaenoic Acid (DHA) Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract: Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are the two principal omega-3 polyunsaturated fatty acids (PUFAs) investigated for their therapeutic potential. While often studied in combination, a growing body of evidence reveals that they possess distinct and sometimes contrasting biological activities. This guide provides a detailed comparison of their effects in key research areas, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies. The methyl ester forms (EPA-ME, DHA-ME) are commonly used in research for their enhanced stability and ease of handling in experimental settings.
Comparative Biological Activities: Inflammation, Cancer, and Neuroprotection
EPA and DHA exert differential effects across various biological systems. Their unique actions are largely attributed to differences in their structure, their incorporation into cell membranes, and the distinct profiles of bioactive lipid mediators (e.g., resolvins, protectins, and maresins) they produce.
1.1. Anti-inflammatory Effects
Research consistently shows that both EPA and DHA have potent anti-inflammatory properties, yet their mechanisms and potency can differ significantly depending on the experimental model.
-
Potency and Breadth: In studies on individuals with chronic low-grade inflammation, DHA demonstrated a stronger and broader anti-inflammatory effect than EPA.[1][2] DHA was found to lower the genetic expression of four types of pro-inflammatory proteins, whereas EPA lowered only one.[2][3] Similarly, DHA reduced the secretion of three pro-inflammatory proteins from white blood cells, while EPA only affected one.[2][3]
-
Inflammatory Balance: A unique advantage of EPA is its ability to improve the balance between pro- and anti-inflammatory proteins, a crucial factor for cardiovascular disease prevention.[1][2]
-
Cell-Specific Effects: The superiority of one molecule over the other can be context-dependent. For instance, in lipopolysaccharide (LPS)-induced human asthmatic alveolar macrophages, EPA was found to be more effective than DHA at suppressing the production of pro-inflammatory mediators like leukotriene B4 (LTB4), prostaglandin (B15479496) D2 (PGD2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[4]
-
Systemic Markers: Broader meta-analyses comparing the effects of EPA and DHA on systemic inflammation markers like C-reactive protein (CRP), IL-6, and TNF-α have found their effects to be largely similar, suggesting complexity in their systemic vs. localized actions.[5][6]
1.2. Anticancer Properties
Both EPA and DHA have been shown to inhibit the growth of various cancer cell lines, primarily by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[7][8]
-
Shared Mechanisms: A key mechanism for both fatty acids is the inhibition of the pro-survival Akt/NF-κB signaling pathway in cancer cells, as demonstrated in MDA-MB-231 human breast cancer cells.[7][8]
-
Endocannabinoid Derivatives: The anticancer effects of EPA and DHA may be partly mediated by their conversion to endocannabinoid derivatives, eicosapentaenoyl-ethanolamine (EPEA) and docosahexaenoyl-ethanolamine (DHEA). In breast cancer cell lines (MCF-7 and MDA-MB-231), EPEA and DHEA exhibited more potent anti-cancer effects than their parent fatty acids.[9]
-
Invasion and Migration: In studies on breast cancer cell invasiveness, both EPA and DHA, along with their endocannabinoid derivatives, significantly inhibited invasion. However, only DHA was shown to reduce in vitro cell migration.[9]
1.3. Neuroprotective Roles
DHA is a critical structural component of synaptic membranes in the brain.[10] Research into the neuroprotective effects of these fatty acids often points towards synergistic or distinct roles.
-
Synergistic Effects: Some studies indicate that a combination of EPA and DHA, such as that found in fish oil, may offer greater neuroprotective benefits than either molecule alone, particularly in counteracting the effects of high saturated fat diets.[11][12]
-
Distinct Mechanisms: When conjugated to phosphatidylserine (B164497) (PS), both EPA-PS and DHA-PS protected primary hippocampal neurons from oxidative damage, but through different signaling pathways.[13] EPA-PS was found to inhibit the phosphorylation of ERK, while both modulated the p-TrkB/p-CREB pathway, which is crucial for learning and memory. Both also reduced the phosphorylation of GSK3β and Tau proteins, which are implicated in neurodegenerative diseases.[13]
Data Presentation: Comparative Effects at a Glance
The following tables summarize the quantitative and qualitative differences between EPA-ME and DHA-ME observed in key experimental studies.
Table 1: Comparative Anti-inflammatory Effects
| Marker/Parameter | EPA-ME Effect | DHA-ME Effect | Experimental Model | Reference(s) |
| Gene Expression (Pro-inflammatory Proteins) | Lowered 1 of 4 types | Lowered 4 of 4 types | Human trial (obesity, low-grade inflammation) | [2][3] |
| Secretion (Pro-inflammatory Proteins) | Lowered 1 of 3 types | Lowered 3 of 3 types | Human white blood cells | [2][3] |
| TNF-α Secretion/Expression | ↓ (Lowered) | ↓↓ (Strongly lowered) | LPS-stimulated human monocytes | [3] |
| IL-6 Secretion/Expression | No significant effect | ↓ (Lowered) | LPS-stimulated human monocytes | [3] |
| Pro-/Anti-inflammatory Protein Balance | ↑ (Improved) | No significant effect | Human trial (obesity, low-grade inflammation) | [1][2] |
| LTB₄, PGD₂, TNF-α, IL-1β Production | ↓↓ (Strongly suppressed) | ↓ (Suppressed) | Human asthmatic alveolar macrophages | [4] |
| Adiponectin (Anti-inflammatory) | No significant effect | ↑ (Increased) | Human trial (overweight adults) | [14] |
Table 2: Comparative Anticancer and Neuroprotective Effects
| Parameter | EPA-ME Effect | DHA-ME Effect | Experimental Model | Reference(s) |
| Cell Proliferation | ↓ (Inhibited) | ↓ (Inhibited) | MDA-MB-231 breast cancer cells | [7] |
| Apoptosis | ↑ (Induced) | ↑ (Induced) | MDA-MB-231 breast cancer cells | [7] |
| Cell Invasion | ↓ (Inhibited) | ↓ (Inhibited) | MDA-MB-231 breast cancer cells | [9] |
| Cell Migration | No significant effect | ↓ (Reduced) | MDA-MB-231 breast cancer cells | [9] |
| ERK Phosphorylation | ↓ (Inhibited) | No significant effect | Primary hippocampal neurons (as PS conjugate) | [13] |
| Synaptic Plasticity (SYN expression) | ↑ (Increased) | No significant effect | Primary hippocampal neurons (as PS conjugate) | [13] |
Key Signaling Pathways: Visualized Mechanisms
The differential effects of EPA and DHA can be traced to their modulation of distinct intracellular signaling pathways.
3.1. Inhibition of the NF-κB Pathway
The NF-κB pathway is a central regulator of inflammatory responses. Both EPA and DHA can inhibit this pathway, but they may use different upstream mechanisms. Oxidized forms of EPA and DHA have been shown to inhibit NF-κB in a PPARα-dependent manner[15], while DHA can also act via the GPR120 receptor to suppress NF-κB translocation.[16]
3.2. GPR120/PPARγ Pathway in Adipocytes and Macrophages
DHA has shown a greater potential than EPA to improve insulin (B600854) resistance by targeting the GPR120/PPARγ pathway. Activation of the GPR120 receptor by DHA can lead to the activation of PPARγ, a nuclear receptor that regulates fatty acid storage and glucose metabolism, ultimately reducing inflammation and improving insulin sensitivity.[17][18]
Experimental Protocols
The following are generalized methodologies for key experiments cited in comparative research on EPA-ME and DHA-ME. Researchers should adapt these protocols based on specific cell lines and equipment.
4.1. Protocol: Cell Proliferation/Viability Assay (MTT-based)
This protocol is used to assess the cytotoxic or anti-proliferative effects of EPA-ME and DHA-ME on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Fatty Acid Stocks: Prepare stock solutions of EPA-ME and DHA-ME (e.g., 100 mM in ethanol). Further dilute in culture medium to desired working concentrations (e.g., 25, 50, 100, 200 µM). A vehicle control (medium with the highest concentration of ethanol (B145695) used) must be included.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of EPA-ME, DHA-ME, or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. This allows viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
4.2. Protocol: Measurement of Cytokine Secretion (ELISA)
This protocol is used to quantify the concentration of secreted inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant following treatment.
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or primary human monocytes) in a 24-well plate. Allow cells to adhere. Pre-treat cells with various concentrations of EPA-ME or DHA-ME for a specified time (e.g., 24 hours).
-
Inflammatory Stimulation: After pre-treatment, add an inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells (except for the negative control) and incubate for another period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 10 minutes) to pellet any detached cells. Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α). A general workflow is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB). A color change will develop.
-
Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Conclusion and Recommendations for Researchers
The evidence clearly indicates that EPA-ME and DHA-ME are not interchangeable in experimental settings. Their distinct biological effects necessitate careful consideration during study design.
-
For Anti-inflammatory Research: DHA may be the molecule of choice for studies focused on achieving a broad and potent suppression of inflammatory markers.[3] However, if the research question involves restoring a homeostatic balance between pro- and anti-inflammatory pathways, EPA is a compelling candidate.[2]
-
For Cancer Research: Both molecules are effective at inhibiting cancer cell growth, but DHA may have an advantage in studies targeting cell migration.[9] Investigating their endocannabinoid derivatives could open new avenues for research.
-
For Neuroscience Research: While DHA is structurally integral to the brain, studies suggest that a combination of EPA and DHA may provide more robust neuroprotective effects.[11] For mechanistic studies, the choice may depend on the specific signaling pathway being investigated (e.g., ERK vs. CREB).[13]
Ultimately, the selection of EPA-ME versus DHA-ME should be a hypothesis-driven decision, informed by the specific cellular context, target pathway, and desired biological outcome. This comparative guide serves as a foundational resource to empower researchers to make more informed decisions in their pursuit of novel therapeutic strategies.
References
- 1. Omega-3 oils EPA & DHA differ in actions that tackle inflammation [nutraingredients.com]
- 2. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer effects of n-3 EPA and DHA and their endocannabinoid derivatives on breast cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eicosapentaenoic Acid (EPA) and Docosahexaenoic Acid (DHA) - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Markers of neuroprotection of combined EPA and DHA provided by fish oil are higher than those of EPA (Nannochloropsis) and DHA (Schizochytrium) from microalgae oils in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparative Study about the Neuroprotective Effects of DHA-Enriched Phosphatidylserine and EPA-Enriched Phosphatidylserine against Oxidative Damage in Primary Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | The differential effects of eicosapentaenoic acid and docosahexaenoic acid on cardiovascular risk factors: an updated systematic review of randomized controlled trials [frontiersin.org]
- 15. Oxidized omega-3 fatty acids inhibit NF-kappaB activation via a PPARalpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Omega-3 Free Fatty Acids Suppress Macrophage Inflammasome Activation by Inhibiting NF-κB Activation and Enhancing Autophagy | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. EPA and DHA differentially improve insulin resistance by reducing adipose tissue inflammation-targeting GPR120/PPARγ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of EPA and DHA Methyl Esters on Cellular Functions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), two major omega-3 polyunsaturated fatty acids, are known for their pleiotropic effects on cellular health and disease. While often studied together, accumulating evidence reveals their distinct mechanisms of action and differential impacts on various cell types. This guide provides an objective comparison of the effects of their methyl ester forms on cancer cells, neuronal cells, and macrophages, supported by experimental data and detailed protocols.
I. Comparative Effects on Cancer Cells
In the realm of oncology, both EPA and DHA have demonstrated anti-neoplastic properties, though many in vitro studies suggest DHA may be a more potent agent.[1] Their effects are multifaceted, encompassing the induction of apoptosis, inhibition of proliferation, and modulation of key signaling pathways.
Quantitative Comparison of Anti-Cancer Effects
| Cell Line | Parameter | EPA Effect | DHA Effect | Reference |
| MCF-7 (Breast Cancer) | IC50 (µM) after 72h | 57.4 | 20.2 | [2] |
| MDA-MB-231 (Breast Cancer) | IC50 (µM) after 72h | >200 | ~70-100 | [2] |
| MDA-MB-435s (Melanoma) | IC50 (µM) after 72h | >200 | ~70-100 | [2] |
| Multiple Myeloma (L363, OPM-1, OPM-2, U266) | Apoptosis Induction | Induces apoptosis | Induces apoptosis (sometimes more potent) | [3][4] |
Signaling Pathways in Cancer Cells
EPA and DHA modulate multiple signaling pathways involved in cancer progression.[3] DHA, in particular, has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent activation of caspase-8.[2] Both fatty acids can inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.[3][4]
Figure 1: Simplified signaling pathway of EPA and DHA inducing apoptosis in cancer cells.
II. Differential Impacts on Neuronal Cells
In the central nervous system, EPA and DHA play crucial roles in neuronal function and protection. Clinical evidence suggests EPA may be more effective in treating depression, while DHA is vital for brain structure and cognitive function.[5][6]
Comparative Effects on Neuronal Health
| Parameter | EPA Effect | DHA Effect | Cell/Animal Model | Reference |
| Depression-like Behavior | More effective at ameliorating | Less effective than EPA | CUMS rat model | [5] |
| Hippocampal IL-6 & TNF-α | Reduced levels | No significant reduction | CUMS rat model | [5] |
| Hippocampal BDNF-TrkB Signaling | Improved suppressed signaling | Less effective than EPA | CUMS rat model | [5] |
| Neurite Outgrowth | Increased in young neurons | Increased in young and aged neurons | Primary sensory neuronal cultures | [7] |
| Neural Stem Cell Differentiation | Increased differentiation | Increased differentiation | In vitro | [7] |
Neuronal Signaling and Survival Pathways
EPA demonstrates superior anti-inflammatory and neurotrophic effects in models of depression, potentially by more effectively reducing pro-inflammatory cytokines and normalizing astrocyte function.[5] It also shows a greater ability to regulate the NF-κB and p38 signaling pathways and attenuate apoptosis-related markers like Bax, while increasing the survival marker Bcl-2.[5]
Figure 2: Differential effects of EPA and DHA on stress-induced neuroinflammation and apoptosis.
III. Modulation of Macrophage Function and Inflammation
EPA and DHA are well-documented for their anti-inflammatory properties, which are partly mediated through their effects on macrophages.[8] They can reduce the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways.[9][10]
Comparative Anti-inflammatory Effects on Macrophages
| Cell Line/Model | Parameter | EPA Effect | DHA Effect | Reference |
| THP-1 Macrophages | Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) | Decreased | Decreased | [9] |
| THP-1 Macrophages | NF-κB p65 Nuclear Translocation | Reduced | Reduced | [9] |
| THP-1 Macrophages | Gene Expression (Co-incubation with LPS) | Less potent than DHA | More potent than EPA | [11] |
| THP-1 Macrophages | Gene Expression (Post-incubation after LPS) | More potent than DHA | Less potent than EPA | [11] |
Macrophage Anti-inflammatory Signaling
Both EPA and DHA exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS).[8][9] This is achieved by preventing the degradation of its inhibitor, IκB, thus retaining NF-κB in the cytoplasm.[8] These effects are also mediated through G protein-coupled receptor 120 (GPR120).[12]
Figure 3: Mechanism of EPA and DHA in suppressing LPS-induced inflammation in macrophages.
IV. Experimental Protocols
A. Cell Viability / Proliferation Assay (MTT Assay)
This protocol is adapted from studies assessing the effect of EPA and DHA on breast cancer cell viability.[2][13]
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Treatment: Prepare stock solutions of EPA and DHA methyl esters in absolute ethanol (B145695).[13] Dilute the stock solutions to the desired final concentrations in the cell culture medium. Replace the existing medium with the medium containing various concentrations of EPA or DHA. Include an untreated control and a vehicle control (medium with the highest concentration of ethanol used).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2][13]
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.[13]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
B. Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This protocol is a standard method for quantifying apoptosis and distinguishing it from necrosis.[14][15][16][17]
-
Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of EPA, DHA, or a vehicle control for a specified time (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[16][17]
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of ~1 x 10⁶ cells/mL.[14][15]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) working solution (e.g., 50-100 µg/mL).[15][16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15][16]
-
Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry as soon as possible.[15]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
C. Western Blot for Inflammatory Markers
This protocol outlines the general steps for assessing protein levels of inflammatory markers, such as NF-κB.
-
Cell Lysis: After treatment with EPA or DHA, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., NF-κB p65, IκBα) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.
References
- 1. Differential anti-cancer effects of purified EPA and DHA and possible mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docosahexaenoic Acid Induces Apoptosis in MCF-7 Cells In Vitro and In Vivo via Reactive Oxygen Species Formation and Caspase 8 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Omega-3 fatty acids, EPA and DHA induce apoptosis and enhance drug sensitivity in multiple myeloma cells but not in normal peripheral mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. mdpi.com [mdpi.com]
- 6. grassrootshealth.net [grassrootshealth.net]
- 7. Frontiers | Long-chain omega-3 fatty acids and the brain: a review of the independent and shared effects of EPA, DPA and DHA [frontiersin.org]
- 8. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of EPA and DHA are dependent upon time and dose-response elements associated with LPS stimulation in THP-1-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunomodulatory Effects of Omega‐3 Fatty Acids: Mechanistic Insights and Health Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]
- 13. Differential Ratios of Omega Fatty Acids (AA/EPA+DHA) Modulate Growth, Lipid Peroxidation and Expression of Tumor Regulatory MARBPs in Breast Cancer Cell Lines MCF7 and MDA-MB-231 | PLOS One [journals.plos.org]
- 14. abpbio.com [abpbio.com]
- 15. kumc.edu [kumc.edu]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Eicosapentaenoic Acid Quantification: A Comparative Guide to Using Deuterated EPA Methyl Ester as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of eicosapentaenoic acid (EPA), the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison of deuterated eicosapentaenoic acid methyl ester (d-EPA-Me) with other common internal standards, supported by a review of analytical performance data and detailed experimental protocols.
The use of an internal standard (IS) is a cornerstone of robust quantitative analysis, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and experiences the same variations during sample preparation, injection, and ionization, thereby providing a reliable reference for accurate quantification.[1] Stable isotope-labeled internal standards, such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry due to their chemical and physical properties being nearly identical to the analyte.[2][3]
Performance Comparison: Deuterated EPA-Me vs. Alternatives
Deuterated this compound, such as EPA-d5 methyl ester, is the ideal internal standard for the quantification of EPA methyl ester.[4] Its nearly identical chromatographic behavior and ionization efficiency to the unlabeled analyte allow it to effectively compensate for matrix effects and other sources of analytical variability.[2]
Alternative internal standards for fatty acid analysis typically include odd-chain fatty acid methyl esters (e.g., methyl nonadecanoate, C19:0; methyl tricosanoate, C23:0) and fatty acid ethyl esters (FAEEs). While these alternatives can be used, they do not co-elute with EPA methyl ester and may experience different matrix effects, potentially compromising the accuracy of quantification.[4][5]
The following table summarizes a comparison of key performance parameters for different types of internal standards used in the quantification of EPA methyl ester. The data is a synthesis of typical performance characteristics reported in analytical literature.
| Performance Parameter | Deuterated EPA-Me (e.g., EPA-d5-Me) | Odd-Chain FAME (e.g., C19:0, C23:0) | Fatty Acid Ethyl Ester (FAEE) |
| Co-elution with Analyte | Yes | No | No |
| Compensation for Matrix Effects | Excellent | Moderate to Good | Moderate |
| Accuracy (% Recovery) | 95-105% | 90-110% | 85-115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Comments | Considered the most reliable choice for accurate quantification.[2] | Widely used and cost-effective, but may not fully compensate for analyte-specific matrix effects.[5] | Can be used, but chromatographic differences and potential for natural occurrence should be considered.[4] |
Experimental Protocols
A robust analytical method is crucial for obtaining reliable quantitative data. Below are detailed methodologies for the quantification of EPA methyl ester using a deuterated internal standard with GC-MS.
Sample Preparation and Derivatization
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent system, such as a modified Folch extraction with chloroform (B151607) and methanol (B129727).
-
Internal Standard Spiking: A known amount of deuterated EPA methyl ester (e.g., EPA-d5-Me) in a suitable solvent is added to the lipid extract.
-
Saponification and Methylation: The lipid extract containing the internal standard is saponified using a methanolic sodium hydroxide (B78521) or potassium hydroxide solution to release the free fatty acids. The fatty acids are then converted to their corresponding fatty acid methyl esters (FAMEs), including the analyte (EPA-Me) and the internal standard (d-EPA-Me), using a methylation reagent such as boron trifluoride in methanol (BF3-methanol) or acidic methanol.
-
Extraction of FAMEs: The resulting FAMEs are extracted into an organic solvent like hexane (B92381) or iso-octane.
-
Sample Concentration: The solvent is evaporated under a stream of nitrogen, and the FAMEs are reconstituted in a small volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as a DB-23 or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 240°C at 3°C/min and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
EPA Methyl Ester (Analyte): Monitor characteristic ions (e.g., m/z 316 (M+), 275, 79).
-
Deuterated EPA Methyl Ester (IS): Monitor the corresponding shifted ions (e.g., for EPA-d5-Me, m/z 321 (M+), 280).
-
-
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of EPA methyl ester and a constant concentration of the deuterated internal standard.
-
Peak Area Ratios: The peak area of the analyte is divided by the peak area of the internal standard for each standard and sample.
-
Quantification: The concentration of EPA methyl ester in the samples is determined by interpolating the peak area ratio from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind selecting a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of EPA methyl ester.
Caption: Rationale for selecting a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Guide to the Purity Assessment of Eicosapentaenoic Acid Methyl Ester
For researchers, scientists, and drug development professionals, ensuring the purity of eicosapentaenoic acid methyl ester (EPA-ME) is critical for the accuracy of scientific research and the safety and efficacy of therapeutic products. This guide provides an objective comparison of the primary analytical techniques used for EPA-ME purity assessment: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).
Comparison of Analytical Methods
The selection of an appropriate analytical method for the purity assessment of EPA-ME depends on various factors, including the specific analytical requirements (e.g., sensitivity, precision), available instrumentation, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for this application.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. | Separation of compounds based on their partitioning between a mobile phase and a stationary phase, followed by detection based on UV absorbance. | Quantification of molecules based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei. |
| Accuracy | High (typically 98-102% recovery). | Good to High (can be affected by chromophoric impurities). | Very High (often used as a primary ratio method)[1][2]. |
| Precision (RSD) | Excellent (<1% for main components, <5% for minor components)[3]. | Excellent (<3%)[4][5][6]. | Excellent (typically <1%).[1] |
| Limit of Detection (LOD) | Low (ng range).[7] | Low to moderate (ng to µg range, dependent on chromophore).[7] | Moderate (µg to mg range). |
| Limit of Quantification (LOQ) | Low (ng range).[7] | Low to moderate (ng to µg range).[7] | Moderate (µg to mg range). |
| Specificity | High for volatile compounds; potential for co-elution of isomers. | Good; can resolve some isomers that are difficult to separate by GC. Can be enhanced with diode array detection (DAD) for peak purity analysis. | High; provides structural information aiding in the identification of impurities. |
| Throughput | High; well-suited for routine analysis of multiple samples. | Moderate to High; dependent on run time. | Moderate; longer acquisition times may be required for high precision. |
| Sample Derivatization | Often required (transesterification to fatty acid methyl esters). | Not typically required for the methyl ester form. | Not required. |
| Destructive/Non-destructive | Destructive. | Non-destructive (sample can be collected post-detection). | Non-destructive. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of EPA-ME using GC-FID, HPLC-UV, and qNMR.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol
This protocol is based on established methods for the analysis of fatty acid methyl esters[3][7][8][9].
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the EPA-ME sample into a vial.
-
Dissolve the sample in 1.0 mL of an appropriate solvent (e.g., hexane (B92381) or isooctane).
-
If an internal standard is used, add a known concentration of a suitable standard (e.g., methyl nonadecanoate).
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: High-polarity capillary column, such as a HP-88 (60 m x 0.25 mm ID, 0.2 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 260 °C.
-
Oven Temperature Program:
-
Initial temperature: 140 °C, hold for 5 minutes.
-
Ramp to 240 °C at 4 °C/min.
-
Hold at 240 °C for 20 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
3. Data Analysis:
-
Identify the EPA-ME peak based on its retention time compared to a reference standard.
-
Calculate the purity by area normalization, assuming all components have the same response factor, or by using an internal standard method for more accurate quantification.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV) Protocol
This protocol is adapted from methods for the analysis of fatty acid esters[4][5][6].
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the EPA-ME sample.
-
Dissolve in 10 mL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile/Water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the EPA-ME peak by comparing its retention time with that of a reference standard.
-
Determine the purity using the area percentage method from the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol is based on general principles of qNMR for purity determination of organic compounds[1][2][10].
1. Sample Preparation:
-
Accurately weigh 10-20 mg of the EPA-ME sample into an NMR tube.
-
Accurately weigh a suitable internal standard of known purity (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) into the same NMR tube. The molar ratio of the internal standard to the analyte should be optimized for accurate integration.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
2. NMR Instrumentation and Data Acquisition:
-
NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Probe: 5 mm broadband observe probe.
-
Temperature: 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16-64 scans).
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the EPA-ME (e.g., the methyl ester protons) and a signal of the internal standard.
-
Calculate the purity of the EPA-ME using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Common Impurities in this compound
The purity of EPA-ME can be affected by impurities originating from the raw material, manufacturing process, and degradation. Common impurities include:
-
Other Fatty Acid Methyl Esters: Such as docosahexaenoic acid methyl ester (DHA-ME), stearidonic acid methyl ester (SDA-ME), and saturated fatty acid methyl esters.
-
Positional and Geometric Isomers: Isomers of EPA-ME with double bonds in different locations or with trans configurations can be formed during processing.
-
Oxidation Products: As a polyunsaturated fatty acid, EPA-ME is susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products.
-
Residual Solvents: Solvents used in the extraction and purification process may remain in the final product.
-
Reagents and Catalysts: Traces of reagents and catalysts used during the esterification process.
Visualizing the Workflow and Relationships
To better understand the analytical workflow and the relationship between the different stages of purity assessment, the following diagrams have been generated using Graphviz.
Conclusion
The purity assessment of this compound can be effectively performed using GC-FID, HPLC-UV, and qNMR.
-
GC-FID is a robust, high-throughput technique well-suited for routine quality control, especially for analyzing the overall fatty acid profile.
-
HPLC-UV offers a valuable alternative, particularly for samples that are not amenable to GC or for resolving specific isomers.
-
qNMR stands out as a primary method for achieving high accuracy in purity determination without the need for a specific reference standard of the analyte, and it provides valuable structural information for impurity identification.
The choice of the most appropriate method will depend on the specific goals of the analysis, the required level of accuracy and precision, and the available resources. For comprehensive characterization and in cases of dispute, employing orthogonal methods (e.g., GC-FID and qNMR) is highly recommended to ensure the highest confidence in the purity assessment of this compound.
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Method Development and Validation for Omega-3 Fatty Acids (DHA and EPA) in Fish Using Gas Chromatography with Flame Ionization Detection (GC-FID) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. scienceopen.com [scienceopen.com]
- 7. jppres.com [jppres.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to Eicosapentaenoic Acid Methyl Ester Standards for Analytical Applications
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of eicosapentaenoic acid methyl ester (EPA-ME) standards, crucial for the quantification and identification of this important omega-3 fatty acid. We will delve into the specifications of commercially available standards, present detailed analytical methodologies for their evaluation, and discuss potential alternatives.
Comparison of Commercial EPA-ME Standards
The selection of a suitable EPA-ME standard is a critical first step in any analytical workflow. Major suppliers such as Cayman Chemical and Sigma-Aldrich offer well-characterized standards. While direct comparative performance data in peer-reviewed literature is scarce, a thorough examination of their Certificates of Analysis (CoA) provides valuable insights into their purity and quality.
Table 1: Comparison of Commercially Available this compound Standards
| Specification | Supplier A (Exemplar: Cayman Chemical) | Supplier B (Exemplar: Sigma-Aldrich) |
| Product Name | This compound | cis-5,8,11,14,17-Eicosapentaenoic acid methyl ester |
| Purity (by GC/HPLC) | ≥98% | ≥99% (capillary GC) |
| Format | Solution in ethanol (B145695) or neat oil | Solution in heptane (B126788) or neat oil |
| Identification | Mass Spectrometry, NMR, IR, TLC | InChI, InChI Key, SMILES string |
| Certification | Batch-specific CoA | Certified Reference Material (CRM) available |
| Storage | -20°C | -20°C |
| Intended Use | Reference standard for GC and HPLC | Analytical standard, CRM for quantitative analysis |
Note: The information in this table is based on publicly available data from supplier websites and may vary by specific product lot.
Alternative Standards and Considerations
Beyond the standard EPA-ME, researchers have other options that can be crucial for specific analytical needs:
-
Deuterated this compound (EPA-d5 Methyl Ester): This is an excellent internal standard for quantitative analysis by mass spectrometry. The stable isotope label allows for precise correction of matrix effects and variations in sample preparation and instrument response.
-
Other Fatty Acid Methyl Esters (FAMEs): For broader fatty acid profiling, comprehensive FAME mixtures are available from various suppliers. These mixtures, such as the Supelco 37 Component FAME Mix, serve as excellent tools for method development, system suitability testing, and the identification of a wide range of fatty acids in a single chromatographic run.
-
Propan-2-ol and Butyl Esters: While methyl esters are the most common derivatives for GC analysis, propan-2-ol and butyl esters can offer advantages in specific applications, such as improved resolution of certain isomeric fatty acids.
Experimental Protocols for Standard Comparison
To empower researchers to conduct their own performance evaluations, we provide detailed, generalized protocols for the analysis of EPA-ME standards using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is the most common and robust method for the analysis of fatty acid methyl esters.
Experimental Workflow for GC-FID Analysis
A Comparative Guide to Analytical Methods for Eicosapentaenoic Acid Methyl Ester Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of eicosapentaenoic acid (EPA) methyl ester, a crucial omega-3 fatty acid derivative with significant therapeutic potential, is paramount in research, quality control, and clinical studies. This guide provides an objective comparison of the two primary analytical methods employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This comparison is supported by a summary of performance data from various studies and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Method Comparison: GC-FID vs. HPLC-UV
Both GC-FID and HPLC-UV are robust and reliable techniques for the quantification of fatty acid methyl esters (FAMEs), including EPA methyl ester. The choice between them often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or the ability to separate complex mixtures of isomers.
Gas Chromatography-Flame Ionization Detection (GC-FID) is a well-established and widely used method for FAME analysis.[1][2] It offers high resolution and sensitivity, particularly for volatile compounds like methyl esters.[2] Fatty acids are typically derivatized to their more volatile methyl esters prior to GC analysis to improve chromatographic separation and detection.[3][4]
High-Performance Liquid Chromatography (HPLC-UV) provides a powerful alternative, particularly for the analysis of heat-labile compounds or when derivatization is not desirable.[5] HPLC excels in the separation of cis/trans and positional isomers, which can be challenging with GC.[6][7]
The following tables summarize the quantitative performance of these two methods based on published data.
Quantitative Performance Data
Table 1: Performance Characteristics of GC-FID for Fatty Acid Methyl Ester Analysis
| Parameter | Reported Values | Key Considerations |
| Linearity (r²) | > 0.99[8][9] | Excellent linearity is consistently achieved over a wide concentration range. |
| Precision (RSD%) | < 3%[9] | Demonstrates high reproducibility for repeated measurements. |
| Limit of Detection (LOD) | 0.21 to 0.54 µg/mL[8] | Highly sensitive for detecting low concentrations of FAMEs. |
| Limit of Quantification (LOQ) | 0.63 to 1.63 µg/mL[8] | Reliable for quantifying trace amounts of FAMEs. |
Table 2: Performance Characteristics of HPLC-UV for Fatty Acid Methyl Ester Analysis
| Parameter | Reported Values | Key Considerations |
| Linearity (r²) | > 0.99[7][9][10] | Comparable to GC-FID in terms of linear response. |
| Precision (RSD%) | < 3%[7][9][10] | Offers good repeatability, often slightly better than GC.[6] |
| Limit of Quantification (LOQ) | Method-dependent | Sensitivity can be influenced by the chromophore and detector wavelength. |
| Isomer Separation | Superior for cis/trans isomers[7] | A significant advantage for detailed fatty acid profiling.[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative experimental protocols for the quantification of EPA methyl ester using GC-FID and HPLC-UV.
GC-FID Experimental Protocol
This protocol is a generalized procedure based on common practices for FAME analysis.
1. Sample Preparation (Esterification):
-
Objective: To convert fatty acids in the sample to their corresponding methyl esters.
-
Procedure: A widely used method involves acid-catalyzed esterification.[11]
-
A known amount of the oil or lipid extract is dissolved in a solution of 2% (v/v) acetyl chloride in methanol.[11]
-
The mixture is heated to facilitate the reaction.
-
After cooling, the FAMEs are extracted with a nonpolar solvent like hexane.[4]
-
The organic layer containing the FAMEs is collected and may be concentrated under a stream of nitrogen.[4]
-
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 Series GC or similar.[12]
-
Column: A polar capillary column, such as a BPX70 (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically used.[6]
-
Injector: Split/splitless injector at 250°C.[6]
-
Oven Temperature Program:
-
Initial temperature: 115°C, hold for 2 min.
-
Ramp 1: 10°C/min to 200°C, hold for 18.5 min.[6]
-
-
Carrier Gas: Helium or Hydrogen.[13]
-
Detector: Flame Ionization Detector (FID) at 280-300°C.[13][14]
3. Quantification:
-
An internal standard (e.g., methyl nonadecanoate) is added to the sample before esterification.[12]
-
A calibration curve is generated using certified reference standards of EPA methyl ester at various concentrations.
-
The concentration of EPA methyl ester in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.
HPLC-UV Experimental Protocol
This protocol is based on a method developed for the analysis of FAMEs in biodiesel samples, which is applicable to other matrices.[7][9]
1. Sample Preparation:
-
The sample containing EPA methyl ester is dissolved in the mobile phase (e.g., acetonitrile).[10] No derivatization is typically required if the analyte is already in the methyl ester form.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Shimadzu or similar, equipped with a UV detector.[10]
-
Column: Two Shim-Pack VP-ODS C18 reversed-phase columns (250 mm × 4.6 mm, 5 µm) in series.[10]
-
Flow Rate: 1 mL/min.[10]
-
Detector: UV detection at 205 nm.[10]
3. Quantification:
-
The external calibration method is commonly used.[10]
-
Calibration curves are constructed by plotting the integrated peak areas of EPA methyl ester standards versus their known concentrations.[10]
-
The concentration of EPA methyl ester in the sample is calculated from the calibration curve.
Workflow and Pathway Diagrams
To visualize the analytical processes, the following diagrams illustrate the experimental workflow for GC-FID analysis and a simplified representation of the role of EPA in biological pathways.
Caption: Experimental workflow for GC-FID analysis of EPA methyl ester.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. perlan.com.pl [perlan.com.pl]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID – ScienceOpen [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Eicosapentaenoic Acid Methyl Ester: A Comprehensive Guide
For Immediate Reference: Key Disposal Principles
Proper disposal of eicosapentaenoic acid methyl ester is crucial for laboratory safety and environmental protection. This substance is classified as a combustible liquid and is very toxic to aquatic life with long-lasting effects. The primary disposal route is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. Always adhere to your institution's specific safety protocols and local, state, and federal regulations.
Operational and Disposal Plan
This guide provides a step-by-step plan for the safe handling and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
Avoid inhalation of vapors and direct contact with skin and eyes. In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).
Waste Collection and Storage
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container should be made of a compatible material (e.g., glass or a suitable plastic).
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's waste management program.
-
Segregation: Do not mix this compound waste with other waste streams unless specifically permitted by your institution's protocols. It is incompatible with strong oxidizing agents.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area away from sources of ignition until it is collected by a certified hazardous waste disposal service.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.
-
Collect: Carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and institutional safety office.
Disposal Procedure
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.
-
Package for Pickup: Ensure the waste container is securely sealed and properly labeled.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₁H₃₂O₂ |
| Molecular Weight | 316.48 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 115-125°C (at 0.005 Torr) |
| Melting Point | -91°C |
| Flash Point | 104.0°C (closed cup) |
| Solubility | Soluble in chloroform (B151607) (50 mg/mL) and ethanol (B145695) (100 mg/mL) |
Potential Pre-Treatment (for advanced users)
While not a standard disposal procedure, and only to be performed by trained personnel with specific institutional approval, chemical pre-treatment via hydrolysis can be considered to reduce the hazard of the ester.
Experimental Protocol: Alkali-Mediated Hydrolysis
This protocol describes the hydrolysis of the methyl ester to its corresponding carboxylate salt, which may be less hazardous for subsequent disposal.
Materials:
-
This compound waste
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Appropriate reaction vessel and condenser
Procedure:
-
In a well-ventilated fume hood, dissolve the this compound waste in a minimal amount of ethanol in the reaction vessel.
-
With stirring, slowly add an excess of the sodium hydroxide solution to the mixture.
-
Gently heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis of the ester.
-
Allow the reaction mixture to cool to room temperature.
-
Check the pH of the solution to ensure it is basic (pH > 12), indicating that the hydrolysis is complete and the fatty acid is in its salt form.
-
The resulting solution, containing the sodium salt of eicosapentaenoic acid, should be collected as hazardous waste and disposed of through the institutional EHS office. Neutralization with acid should be avoided as it will regenerate the fatty acid, which may retain its aquatic toxicity.
Note: This procedure is for informational purposes only and should be adapted and validated according to your specific laboratory conditions and safety protocols.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Safe Handling of Eicosapentaenoic Acid Methyl Ester: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for handling Eicosapentaenoic acid methyl ester in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining clear operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound does not meet the criteria for hazard classification, others suggest potential risks.[1][2] A conservative approach is recommended, assuming the substance may cause skin irritation, drowsiness, or dizziness, and could be fatal if swallowed and enters the airways.[3] It is also a combustible liquid that can react violently with strong oxidizers.[1][4] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended PPE | Specifications and Remarks |
| Eye/Face Protection | Safety goggles with side shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Nitrile or Butyl rubber gloves | A minimum thickness of >0.11 mm is recommended for nitrile gloves, offering a breakthrough time of >480 minutes.[6] |
| Chemical-resistant lab coat | Wear impervious clothing to prevent skin contact.[5] | |
| Respiratory Protection | Not typically required | Use in a well-ventilated area. If ventilation is inadequate, or if aerosols are generated, a full-face respirator should be used.[5][7] |
Step-by-Step Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure chemical stability.
Operational Plan:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
-
Donning PPE: Put on all required PPE as specified in Table 1 before opening the container.
-
Dispensing: Use only non-sparking tools to handle the substance to avoid ignition sources.[8][9] Containers should be bonded and grounded when transferring large volumes.[9]
-
Handling: Avoid direct contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Remove and properly store or dispose of contaminated PPE.
Storage Plan:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
The recommended storage temperature is between 2-8°C, with long-term storage at -20°C suggested by some suppliers.[3][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6][9]
-
Store separately from incompatible materials, such as strong oxidizing agents.[1]
Emergency and Disposal Procedures
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response Plan:
-
Evacuate: If a significant spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the liquid with an inert, non-combustible material such as sand, earth, or diatomaceous earth.[9] Prevent the spill from entering drains or waterways.[4][8]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[8]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.[3][8]
-
Do not mix with other waste streams.
-
Empty containers should be handled as if they still contain the product and disposed of accordingly.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
- 1. dess.uccs.edu [dess.uccs.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. unisafegloves.com [unisafegloves.com]
- 4. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. carlroth.com [carlroth.com]
- 7. calpaclab.com [calpaclab.com]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
